4-Chloro-7-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAIQOKZWGJPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646683 | |
| Record name | 4-Chloro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61258-70-6 | |
| Record name | 4-Chloro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: A Building Block of Strategic Importance
An In-depth Technical Guide to the Structural Properties of 4-Chloro-7-methyl-1H-indole
In the landscape of modern drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its unique electronic properties and versatile reactivity have made it a privileged structure in countless therapeutic agents and functional materials. Within this vast chemical space, substituted indoles offer a nuanced toolkit for fine-tuning molecular properties. This compound is one such molecule—a strategically substituted building block whose structural characteristics are critical to its function as a synthetic intermediate.
This guide provides an in-depth analysis of the structural properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this molecule. We will move beyond simple data recitation to explore the causal relationships between its structure and its empirical characteristics, providing field-proven insights into its synthesis, characterization, and reactivity.
Core Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. The core identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 61258-70-6 | [1] |
| Molecular Formula | C₉H₈ClN | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C=CN2 | [1] |
| InChIKey | VJAIQOKZWGJPDB-UHFFFAOYSA-N | [1] |
While extensive experimental data on the bulk physical properties are not widely published, we can infer key characteristics based on its structure and data from analogous compounds.
| Property | Predicted Value / Observation | Justification |
| Physical Form | Solid at room temperature | The related 4-chloro-1-methyl-1H-indole is a solid. The increased molecular weight and potential for hydrogen bonding in the N-H indole favor a solid state. |
| Melting Point | Not experimentally reported in available literature. | - |
| Boiling Point | Not experimentally reported in available literature. | - |
| Solubility | Low solubility in water. Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate, Methanol). | The indole nucleus is largely nonpolar, and while the N-H bond allows for hydrogen bonding, the molecule is dominated by its hydrophobic carbocyclic and heterocyclic rings.[2] |
Spectroscopic Signature: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of a molecule's hydrogen and carbon framework. The predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS).
The proton spectrum is anticipated to show distinct signals for the aromatic protons, the N-H proton, and the methyl group. The electron-withdrawing nature of the chlorine atom at the C4 position will deshield (shift downfield) adjacent protons, primarily H5. Conversely, the electron-donating methyl group at C7 will shield (shift upfield) the N-H proton and influence the adjacent H6.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Justification |
| N-H (H1) | ~8.1-8.3 | broad singlet (br s) | The N-H proton of indoles is typically found in this region. The adjacent C7-methyl group may impart slight shielding.[3] |
| H2 | ~7.1-7.3 | triplet (t) or dd | Coupled to H3 and weakly to N-H. Often appears as a triplet or doublet of doublets in substituted indoles. |
| H3 | ~6.5-6.7 | triplet (t) or dd | Coupled to H2 and weakly to N-H. Shielded relative to other aromatic protons due to the pyrrole ring's electron density. |
| H5 | ~7.2-7.4 | doublet (d) | Deshielded by the adjacent C4-Cl. Coupled to H6, resulting in a doublet. Based on data for 4-bromoindoles.[3] |
| H6 | ~6.9-7.1 | doublet (d) | Coupled to H5, resulting in a doublet. Shielded relative to H5. |
| -CH₃ (C7) | ~2.4-2.6 | singlet (s) | Aromatic methyl groups typically appear in this region. |
The carbon spectrum provides complementary information. The C4 carbon, directly attached to the chlorine atom, will be significantly deshielded.
| Carbon | Predicted δ (ppm) | Justification |
| C2 | ~123-125 | Standard chemical shift for the C2 position in indoles. |
| C3 | ~101-103 | Highly shielded carbon characteristic of the indole C3 position. |
| C3a | ~127-129 | Bridgehead carbon, influenced by the C4-Cl substituent. |
| C4 | ~129-131 | Directly attached to the electronegative chlorine, causing a downfield shift. |
| C5 | ~121-123 | Influenced by the adjacent C4-Cl. |
| C6 | ~120-122 | Less affected by the substituents. |
| C7 | ~118-120 | Directly attached to the electron-donating methyl group, causing a slight upfield shift compared to an unsubstituted C7. |
| C7a | ~135-137 | Bridgehead carbon, influenced by the C7-methyl group. |
| -CH₃ | ~16-18 | Typical range for an aromatic methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for structural confirmation.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. A critical feature will be the isotopic pattern characteristic of a molecule containing one chlorine atom. We predict a strong signal at m/z = 165 (corresponding to the ³⁵Cl isotope) and a smaller signal at m/z = 167 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1 .
-
Key Fragmentation Pathways:
-
Loss of HCl: A potential fragmentation involves the loss of a hydrogen and the chlorine atom, leading to a fragment at m/z = 129 .
-
Loss of Methyl Radical: Cleavage of the methyl group would result in a fragment at m/z = 150 .
-
Retro-Diels-Alder type fragmentation of the pyrrole ring could also occur, though it is less common for the parent ion.
-
Infrared (IR) Spectroscopy
The IR spectrum will highlight the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| ~3400-3450 | N-H stretch | Sharp, distinct peak. Characteristic of the indole N-H group.[4] |
| ~3050-3150 | Aromatic C-H stretch | Medium to weak peaks. |
| ~2850-2950 | Aliphatic C-H stretch | Weak peaks from the methyl group. |
| ~1570-1620 | C=C aromatic ring stretch | Multiple medium to strong peaks. |
| ~1450-1470 | C=C aromatic ring stretch | Multiple medium to strong peaks. |
| ~700-850 | C-Cl stretch | Medium to strong peak in the fingerprint region. |
Synthesis and Chemical Reactivity
A Validated Synthetic Pathway: The Leimgruber-Batcho Indole Synthesis
While several methods exist for indole synthesis, the Leimgruber-Batcho synthesis is particularly well-suited for producing this compound due to its high efficiency and the accessibility of the required starting material, 3-chloro-6-nitrotoluene.[5] This two-step process is a robust alternative to the classic Fischer indole synthesis and is widely used in industrial settings.[6]
Causality of the Method: The synthesis leverages the increased acidity of the benzylic protons of the o-nitrotoluene starting material. These protons are readily deprotonated to form a carbanion, which then reacts with a formamide acetal to generate a key enamine intermediate. The subsequent reduction of the nitro group triggers a spontaneous intramolecular cyclization to form the indole ring.
Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.
Step 1: Enamine Formation
-
To a solution of 3-chloro-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF, ~3 mL per mmol of starting material) in a flask equipped with a reflux condenser and nitrogen inlet, add pyrrolidine (1.2 eq).
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) to the mixture.
-
Heat the solution to reflux (typically 110-120 °C) for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure using a rotary evaporator. The resulting crude product is the intermediate enamine, which can often be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add a catalytic amount of Raney Nickel (~5-10% by weight) to the solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (H₂, typically 50-100 psi) or, alternatively, use a chemical hydrogen source like hydrazine hydrate added cautiously.
-
Stir the mixture vigorously at room temperature until the reduction and cyclization are complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Predicted Chemical Reactivity
The reactivity of the indole nucleus is dominated by its electron-rich nature, making it highly susceptible to electrophilic aromatic substitution , primarily at the C3 position.[7] The substituents on the benzene ring modulate this reactivity.
-
C4-Chloro Group: This electron-withdrawing group deactivates the benzene ring towards further electrophilic substitution.
-
C7-Methyl Group: This electron-donating group slightly activates the benzene ring.
-
Overall Effect: The pyrrole ring remains the most reactive part of the molecule. Electrophiles will overwhelmingly attack the C3 position. If forcing conditions are used to achieve substitution on the benzene ring, the directing effects of the existing substituents would need to be considered.
Caption: Reactivity map of this compound highlighting key reactive sites.
Standard Operating Protocol: NMR Sample Preparation and Analysis
To ensure trustworthy and reproducible data, a standardized protocol for sample characterization is essential.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification and purity assessment of a synthesized batch of this compound.
Materials:
-
Sample of this compound
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% TMS
-
NMR Tube (5 mm, high precision)
-
Pasteur pipette
-
Vial and spatula
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good first choice due to its commonality and ability to dissolve many organics).
-
Gently agitate the vial to ensure the sample is fully dissolved. If solubility is an issue, DMSO-d₆ can be used as an alternative.
-
Transfer the solution into the NMR tube using the Pasteur pipette. Ensure the liquid height is within the optimal range for the spectrometer (typically ~4 cm).
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum: Acquire a standard proton spectrum (e.g., 16 scans, 1-2 second relaxation delay).
-
¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more, depending on sample concentration) with a longer relaxation delay (e.g., 2-5 seconds).
-
(Optional) Acquire advanced spectra like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation) to unambiguously assign proton and carbon signals.
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0 ppm.
-
Calibrate the ¹³C spectrum by setting the solvent peak (e.g., CDCl₃ triplet at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to confirm that the spectrum matches the predicted structure of this compound.
-
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly derived from its specific structural and electronic properties. The presence of the chloro and methyl groups at the C4 and C7 positions, respectively, creates a unique electronic environment that influences its spectroscopic signature and directs its chemical reactivity. While a complete experimental dataset is not yet available in the public domain, a rigorous, predictive analysis based on established chemical principles and data from analogous structures provides a robust framework for its synthesis, characterization, and application. This guide serves as a foundational resource for scientists looking to leverage this important molecule in their research and development endeavors.
References
- SpectraBase. (n.d.). 4-chloro-1-(3-chlorobenzyl)-7-methyl-1H-indole-2,3-dione - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 4-chloro-7-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indole-2,3-dione - Optional[1H NMR] - Spectrum.
- Royal Society of Chemistry. (n.d.). Supporting information for a related publication on substituted indoles.
- Wikipedia. (2023). Leimgruber–Batcho indole synthesis.
- Wikipedia. (2023). Fischer indole synthesis.
- National Center for Biotechnology Information. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PubMed Central.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24729284, this compound. PubChem.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 275-291). John Wiley & Sons, Inc.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
- SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis.
- Cundy, D. J., & Taylor, D. (2007). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 5(19), 3145-3151.
- National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-chloro-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-methyl-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. PubChem.
- National Institute of Standards and Technology. (n.d.). Indole. NIST Chemistry WebBook.
Sources
- 1. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Indole [webbook.nist.gov]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound(61258-70-6) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-7-methyl-1H-indole: Properties, Synthesis, and Applications in Modern Chemistry
In the landscape of modern medicinal and materials chemistry, the indole scaffold remains a cornerstone of innovation. Its versatile structure provides a template for a vast array of biologically active molecules and functional materials. Among the myriad of substituted indoles, 4-Chloro-7-methyl-1H-indole emerges as a particularly valuable building block, offering unique steric and electronic properties that are highly sought after in drug discovery and organic synthesis. This guide provides an in-depth technical overview of this compound, from its fundamental chemical data to its practical applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Physicochemical Profile
This compound is a halogenated and alkylated derivative of indole. The presence of a chlorine atom at the 4-position and a methyl group at the 7-position of the indole ring significantly influences its reactivity and biological activity compared to the parent indole.
Structural and Molecular Data
A clear understanding of the molecular and structural properties of this compound is fundamental for its application in synthesis and molecular modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | [1][2] |
| Molecular Weight | 165.62 g/mol | [1][2] |
| CAS Number | 61258-70-6 | [1][2] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C9H8ClN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | [1] |
| InChIKey | VJAIQOKZWGJPDB-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C2C(=C(C=C1)Cl)C=CN2 | [1] |
| Physical Form | Solid | [3] |
Physicochemical Properties (Computed)
The following table summarizes key computed physicochemical properties that are crucial for predicting the behavior of this compound in various solvent systems and its potential for biological activity.
| Property | Value | Source |
| XLogP3 | 2.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 165.0345270 Da | [1] |
| Topological Polar Surface Area | 15.8 Ų | [1] |
Synthesis and Purification: A Strategic Approach
The synthesis of substituted indoles like this compound can be approached through various established methods. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the need for regiochemical control. A common and effective strategy involves the Fischer indole synthesis or variations thereof, starting from a suitably substituted phenylhydrazine and a ketone or aldehyde.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, highlighting the key transformations.
Sources
Physical and chemical properties of 4-Chloro-7-methyl-1H-indole
An In-Depth Technical Guide to 4-Chloro-7-methyl-1H-indole: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, from neurotransmitters to anticancer agents.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. This technical guide provides a comprehensive overview of a specific substituted indole, this compound, a versatile building block with significant potential in the synthesis of novel therapeutic agents.
This document delves into the core physicochemical properties, detailed synthetic protocols, and characteristic reactivity of this compound. By providing a blend of theoretical principles and practical insights, this guide aims to empower researchers in leveraging this compound for the development of next-generation pharmaceuticals.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective utilization in synthesis and drug development. This section outlines the key characteristics of this compound.
Core Molecular Attributes
The fundamental properties of this compound are summarized in the table below, providing a quick reference for molecular weight, formula, and registration numbers.[3][4]
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | [3] |
| Molecular Weight | 165.62 g/mol | [3][4] |
| CAS Number | 61258-70-6 | [3] |
| IUPAC Name | This compound | [3] |
Predicted Physicochemical Data
While experimental data for some properties are not extensively reported, computational models provide valuable estimates for parameters crucial in drug discovery, such as lipophilicity and polar surface area.
| Property | Predicted Value | Source |
| XLogP3-AA | 3 | [4] |
| Topological Polar Surface Area | 15.8 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Rotatable Bond Count | 0 | [4] |
Solubility Profile
Based on its chemical structure—a largely nonpolar indole core with a halogen substituent—this compound is expected to exhibit poor solubility in water but good solubility in common organic solvents. This is a critical consideration for reaction setup, purification, and formulation.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions can solvate the indole ring.[5] |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the indole N-H group.[5] |
| Nonpolar | Toluene, Hexane | Moderate to High | "Like dissolves like" principle; favorable van der Waals interactions. |
| Chlorinated | Dichloromethane, Chloroform | High | Good solvation for a wide range of organic compounds. |
| Aqueous | Water | Low | The hydrophobic indole backbone limits solubility. |
Spectroscopic Characterization
Unambiguous structural elucidation is critical in chemical synthesis. This section details the expected spectroscopic data for this compound based on available information for the parent compound and closely related analogs.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The expected chemical shifts for this compound are presented below.
¹H NMR (Expected Chemical Shifts in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~8.1 (broad) | s | - |
| H2 | ~7.2 | t | ~2.5 |
| H3 | ~6.6 | t | ~2.5 |
| H5 | ~7.0 | d | ~8.0 |
| H6 | ~6.9 | d | ~8.0 |
| -CH₃ | ~2.5 | s | - |
¹³C NMR (Expected Chemical Shifts in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~124 |
| C3 | ~101 |
| C3a | ~128 |
| C4 | ~125 (bearing Cl) |
| C5 | ~121 |
| C6 | ~120 |
| C7 | ~118 (bearing CH₃) |
| C7a | ~135 |
| -CH₃ | ~16 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for this compound are tabulated below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3300 | Medium, sharp |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Medium |
| C=C Aromatic Ring Stretch | 1600-1450 | Medium to Strong |
| C-N Stretch | 1350-1250 | Medium |
| C-Cl Stretch | 800-600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 165, with a characteristic M+2 peak at m/z 167 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.
Expected Fragmentation Pattern:
-
Loss of HCl: A peak at m/z 129 corresponding to the loss of a hydrogen and a chlorine atom.
-
Loss of CH₃: A peak at m/z 150 corresponding to the loss of the methyl group.
-
Retro-Diels-Alder: Fragmentation of the pyrrole ring can lead to various smaller fragments.
Synthesis of this compound
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from phenylhydrazines and carbonyl compounds under acidic conditions.[1][6] This section outlines a detailed protocol for the synthesis of this compound via this classic reaction.
Reaction Principle: The Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.[1]
Figure 1: General workflow of the Fischer indole synthesis.
Experimental Protocol
Materials:
-
3-Chloro-6-methylphenylhydrazine hydrochloride
-
Pyruvic aldehyde dimethyl acetal
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Hydrazone Formation: To a solution of 3-chloro-6-methylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add pyruvic aldehyde dimethyl acetal. The reaction is typically stirred at room temperature until the formation of the hydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: The solvent is removed under reduced pressure, and the crude hydrazone is added to the acid catalyst (e.g., preheated polyphosphoric acid) at an elevated temperature (typically 80-120 °C). The reaction mixture is stirred vigorously for a specified time until the cyclization is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a mixture of ice and water. The aqueous layer is neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Chemical Reactivity and Derivatization
The indole nucleus is electron-rich, making it susceptible to electrophilic attack. The presence of the chloro and methyl substituents on the benzene ring of this compound influences its reactivity profile.
Electrophilic Aromatic Substitution
The C3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic substitution.[7][8][9][10][11]
Figure 2: Common electrophilic substitution reactions at the C3 position of the indole ring.
-
Vilsmeier-Haack Reaction: Formylation at the C3 position can be achieved using the Vilsmeier reagent (POCl₃/DMF), yielding this compound-3-carbaldehyde, a key intermediate for further functionalization.[2][12][13][14]
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine affords the corresponding gramine derivative, which is a versatile precursor for introducing various substituents at the C3-methyl position.
-
Friedel-Crafts Acylation: Acylation at C3 can be accomplished using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
N-Functionalization
The nitrogen atom of the indole ring can be functionalized through various reactions.
-
N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) followed by reaction with an alkyl halide to introduce an alkyl group.[3][15][16][17] This modification is often crucial for modulating the biological activity of indole-based compounds.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce aryl groups at the nitrogen position.
-
N-Sulfonylation/Acylation: The nitrogen can be protected with sulfonyl or acyl groups to modify its reactivity and electronic properties.
Applications in Drug Discovery and Development
Substituted indoles are prevalent in a wide range of pharmaceuticals due to their ability to interact with various biological targets. This compound serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications in areas such as:
-
Oncology: As precursors to kinase inhibitors and other anticancer agents.[1]
-
Central Nervous System (CNS) Disorders: For the development of agonists or antagonists for various receptors.
-
Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.
The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited by medicinal chemists to fine-tune the pharmacological profile of lead compounds.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical assistance.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the development of novel bioactive molecules. This technical guide has provided a comprehensive overview of its key characteristics, a detailed synthetic protocol, and an exploration of its chemical reactivity, offering a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- Fischer, E. (1883). Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [URL not available]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [URL not available]
- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. [URL not available]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Banerji, J., Dutta, U., Basak, B., Saha, M., Budzikiewicz, H., & Chatterjee, A. (2001). Electrophilic substitution reactions of indole: Part XX - Use of montmorillonite clay K-10. Indian Journal of Chemistry - Section B, 40(10), 981-984. [URL not available]
- ResearchGate. (n.d.). Reactivity comparison between indole and pyrrole rings.
- ResearchGate. (n.d.). Characteristic bands in the FT-IR spectra (cm −1 ) of the synthesized compounds.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) substituted pyrazoles and other related compounds. Current Chemistry Letters, 2(4), 187-194. [URL not available]
- MDPI. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 25(18), 4248. [URL not available]
- YouTube. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. The Organic Chemistry Tutor. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 778-784. [URL not available]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [URL not available]
- BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.
- Wikipedia. (n.d.). Electrophilic aromatic substitution. In Wikipedia.
- NIST. (n.d.). Indole. In NIST Chemistry WebBook.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [URL not available]
- ResearchGate. (n.d.). 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3...
- University of Rochester. (n.d.). Table of Characteristic IR Absorptions.
- Indian Journal of Chemistry. (2001). Electrophilic substitution reactions of indole: Part XX - Use of montmorillonite clay K-10. Indian Journal of Chemistry - Section B, 40(10), 981-984. [URL not available]
- Google Patents. (n.d.). Process for n-alkylation of indoles.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3298. [URL not available]
- NIH. (2019). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 25(4), 943-947. [URL not available]
- Royal Society of Chemistry. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28247-28251. [URL not available]
- LibreTexts. (2023, August 29). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.
- PubChem. (n.d.). 4-Chloro-1-methyl-1H-indole. National Center for Biotechnology Information.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- NIST. (n.d.). 1H-Indole, 4-methyl-. In NIST Chemistry WebBook.
- Spectroscopy Online. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 25(11), 24-33. [URL not available]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 4. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. name-reaction.com [name-reaction.com]
- 15. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 16. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-methyl-1H-indole (CAS Number: 61258-70-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Chloro-7-methyl-1H-indole, assigned the CAS number 61258-70-6, is a halogenated and methylated derivative of the indole scaffold. The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The strategic placement of a chloro group at the 4-position and a methyl group at the 7-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering valuable insights for its application in synthetic chemistry, drug discovery, and materials science.
Chemical Identity and Molecular Structure
A precise understanding of the chemical identity and structure is fundamental to the study of any compound.
| Identifier | Value | Source |
| CAS Number | 61258-70-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₈ClN | PubChem[1] |
| Molecular Weight | 165.62 g/mol | PubChem[1] |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C=CN2 | PubChem[1] |
| InChI Key | VJAIQOKZWGJPDB-UHFFFAOYSA-N | PubChem[1] |
The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The chlorine atom is attached to the C4 position of the benzene ring, and the methyl group is at the C7 position.
Caption: Chemical structure of this compound.
Physicochemical Properties
Experimental data for the physicochemical properties of this compound are not widely available in the public domain. Therefore, this section presents a combination of available data from commercial suppliers and predicted values from computational models. It is crucial to note that predicted values should be used as estimations and validated experimentally.
| Property | Value | Method | Source |
| Physical State | Solid | - | Sigma-Aldrich[2] |
| Melting Point | Not available | - | - |
| Boiling Point | 307.5 ± 22.0 °C | Predicted | ChemicalBook[3] |
| Density | 1.273 ± 0.06 g/cm³ | Predicted | ChemicalBook[3] |
| Water Solubility | Not available | - | - |
| logP (Octanol-Water Partition Coefficient) | 3.0 | Predicted | PubChemLite[4] |
| pKa | 15.78 ± 0.30 | Predicted | ChemicalBook[3] |
Expertise & Experience Insights: The predicted high boiling point is consistent with the presence of a polar N-H group capable of hydrogen bonding and the overall planarity of the bicyclic system, which allows for efficient crystal packing. The predicted logP value of 3.0 suggests that this compound is a lipophilic compound with poor aqueous solubility. This has significant implications for its formulation and delivery in biological systems, often necessitating the use of organic co-solvents or specialized formulation strategies. The predicted pKa of the N-H proton is in the expected range for indoles, indicating it is a very weak acid.
Synthesis and Purification
The synthesis of substituted indoles is a well-established field in organic chemistry. The Fischer indole synthesis is a classical and versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[5][6][7]
Proposed Synthetic Pathway: Fischer Indole Synthesis
A plausible synthetic route to this compound is via the Fischer indole synthesis, starting from (3-chloro-6-methylphenyl)hydrazine and a suitable two-carbon synthon like pyruvic acid, followed by decarboxylation.
Caption: Proposed Fischer indole synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and should be optimized for this specific substrate.
-
Hydrazone Formation:
-
To a solution of (3-chloro-6-methylphenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add pyruvic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The intermediate hydrazone can be isolated by filtration or used directly in the next step.
-
-
Indolization:
-
Add the hydrazone to a pre-heated acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and a high-boiling solvent (e.g., Dowtherm A).
-
Heat the reaction mixture to a temperature typically ranging from 80 to 180 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by carefully pouring it onto ice water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the crude indole-2-carboxylic acid derivative.
-
-
Purification of the Intermediate:
-
Collect the crude product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Decarboxylation:
-
Heat the purified this compound-2-carboxylic acid neat or in a high-boiling solvent (e.g., quinoline) with a copper catalyst at high temperatures (typically >200 °C).
-
Monitor the evolution of CO₂ to determine the reaction's endpoint.
-
-
Final Purification:
-
The resulting crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Trustworthiness through Self-Validation: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to confirm the formation of the desired product and identify any side products. The structure of the final compound must be rigorously confirmed by spectroscopic methods as outlined in the next section.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The N-H proton will likely appear as a broad singlet. The methyl group will be a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl and amino groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=C stretching vibrations of the aromatic rings in the 1600-1450 cm⁻¹ region.
-
A C-Cl stretching vibration, which is expected in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 165. The presence of a chlorine atom will be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₉H₈ClN).
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Applications and Research Interest
Substituted indoles are of significant interest in drug discovery. The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while the methyl group can modulate binding to biological targets. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, anticancer, anti-inflammatory, and antiviral agents.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 7-chloro-4-methyl-1h-indole (C9H8ClN).
- J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
Sources
- 1. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 61258-70-6 [sigmaaldrich.com]
- 3. 941294-27-5 CAS MSDS (7-Chloro-4-methyl-1H-indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. PubChemLite - 7-chloro-4-methyl-1h-indole (C9H8ClN) [pubchemlite.lcsb.uni.lu]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chemistry of Substituted Indoles
Abstract
The indole scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged structure in medicinal chemistry.[3] This guide provides an in-depth exploration of the synthesis and functionalization of substituted indoles, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing indole reactivity, survey classical and modern methods for constructing the indole core, and detail strategies for its regioselective functionalization. The discussion emphasizes the causality behind experimental choices, providing not just protocols but a framework for rational design in the synthesis of complex indole derivatives.
The Indole Nucleus: Electronic Structure and Reactivity
The indole molecule consists of a benzene ring fused to a pyrrole ring.[2][4] This fusion results in a bicyclic aromatic system with 10 π-electrons, conforming to Hückel's rule. The nitrogen atom's lone pair participates in the aromatic system, rendering the pyrrole moiety significantly electron-rich. This electronic characteristic is the primary driver of indole's reactivity.
Electrophilic Aromatic Substitution (EAS) is the hallmark reaction of indole. Due to the high electron density of the pyrrole ring, substitution occurs preferentially on this part of the molecule.[4][5] A critical aspect of indole chemistry is the regioselectivity of this substitution. Attack by an electrophile at the C3 position is overwhelmingly favored over attack at C2.[6][7][8]
The rationale for this preference can be understood by examining the stability of the cationic intermediates (Wheland intermediates) formed during the reaction.
-
Attack at C3: The positive charge is delocalized over the C2 atom and the nitrogen atom. Crucially, the aromaticity of the benzene ring is preserved in one of the key resonance structures.
-
Attack at C2: The positive charge is localized primarily on the nitrogen atom, which disrupts the aromatic sextet of the benzene ring.
Therefore, the intermediate for C3 substitution is more stable, leading to a lower activation energy for this pathway.[6]
Caption: Regioselectivity of electrophilic substitution on the indole ring.
Foundational Strategies for Indole Core Synthesis
The construction of the indole ring system is a mature field of organic synthesis, with several named reactions remaining indispensable tools. The choice of method depends on the availability of starting materials and the desired substitution pattern on the final product.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[9] The reaction involves heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[9][10][11]
Mechanism: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an enamine. A key[10][10]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the aromatic indole core.[9][11] Isotopic labeling studies confirm that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring.[9]
Caption: Simplified workflow of the Fischer Indole Synthesis mechanism.
Buchwald Modification: A significant advancement involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis and expands its scope.[9][12]
Larock Indole Synthesis
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline (or related halide) and a disubstituted alkyne.[13] This reaction is highly versatile, allowing for the synthesis of a wide variety of substituted indoles.[13][14]
Causality of Reagents: The choice of a palladium catalyst is critical for facilitating the oxidative addition into the aryl-halide bond. The alkyne then undergoes migratory insertion, followed by reductive elimination to form the indole ring. The base is required to neutralize the HX generated. Recent modifications have explored more economical nickel catalysts.[15][16]
Hegedus Indole Synthesis
The Hegedus synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[17][18][19] The reaction proceeds via an intramolecular aminopalladation of the olefin. A stoichiometric amount of Pd(II) is typically required, though catalytic versions employing a co-oxidant (like benzoquinone) have been developed.[17] This method is particularly useful for synthesizing indoles with specific substitution patterns derived from the alkenyl aniline precursor.
Other Key Syntheses
Several other methods are crucial for accessing specific indole substitution patterns.
| Synthesis Method | Starting Materials | Key Features & Rationale |
| Leimgruber-Batcho | o-Nitrotoluene, Dimethylformamide dimethyl acetal (DMFDMA) | Forms an enamine which is then reductively cyclized. Excellent for producing unsubstituted indole at C2/C3.[10] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base-catalyzed condensation followed by reductive cyclization. Good for synthesizing indole-2-carboxylic acids.[10] |
| Bartoli | Nitrobenzene, Vinyl Grignard reagent | Reaction of a nitroarene with three equivalents of a vinyl Grignard reagent. Particularly useful for synthesizing 7-substituted indoles.[10] |
Strategic Functionalization of the Indole Core
Once the indole nucleus is formed, its further substitution is a primary strategy for generating molecular diversity in drug discovery.
C3-Functionalization: Leveraging Inherent Reactivity
As established, the C3 position is the most nucleophilic and readily undergoes electrophilic substitution.[4][20]
-
Friedel-Crafts Acylation: Introduction of an acyl group at C3, typically using an acid anhydride or acyl chloride with a Lewis acid, or under base-catalyzed conditions for N-protected indoles.[2]
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine (e.g., dimethylamine) produces 3-aminomethylindoles, commonly known as gramines, which are versatile synthetic intermediates.[10]
-
Vilsmeier-Haack Reaction: Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at C3, yielding indole-3-carboxaldehyde, a key building block.[6]
-
Michael Addition: Indoles can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, often catalyzed by Brønsted or Lewis acids.[1]
N-Functionalization: Modulating Properties
Substitution at the N1 position is crucial for tuning the electronic and steric properties of the indole and is often a prerequisite for subsequent reactions.
-
N-Alkylation: Generally achieved by deprotonating the indole with a strong base (e.g., NaH) followed by reaction with an alkyl halide.[10]
-
N-Arylation (Buchwald-Hartwig Amination): A cornerstone of modern cross-coupling chemistry, the palladium-catalyzed Buchwald-Hartwig amination allows for the efficient formation of a C-N bond between the indole nitrogen and an aryl halide.[21][22] This reaction has dramatically expanded the accessibility of N-arylindoles, which are important pharmacophores.[23] The choice of phosphine ligand is critical to the success of this transformation, balancing the rates of oxidative addition and reductive elimination.[21][22]
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of indole.
C-H Functionalization: The Modern Frontier
Directly converting C-H bonds to C-C or C-X bonds is a highly atom-economical and efficient strategy. While C3-functionalization is often facile, modifying the less reactive C2 position and the benzenoid C4-C7 positions has been a significant challenge.[24][25][26] Transition-metal catalysis has provided powerful solutions.[27]
-
C2-Functionalization: Often requires blocking the C3 position or using a directing group on the N1 nitrogen. The directing group coordinates to the metal catalyst, positioning it for selective C-H activation at the adjacent C2 position.[25][27]
-
C4-C7 Functionalization: Selectivity on the benzene ring is notoriously difficult due to the similar reactivity of the C-H bonds.[24][26] Elegant strategies using removable directing groups have been developed to achieve regioselective arylation, alkenylation, and acylation at these positions.[26][27][28] For instance, a ruthenium-catalyzed reaction can achieve C4-functionalization using a suitable directing group.[26][29]
Field-Proven Experimental Protocol: Palladium-Catalyzed Larock Indole Synthesis
This protocol describes a general and reliable method for the synthesis of a 2,3-disubstituted indole, adapted from established Larock indolization procedures.[13][30] This method's trustworthiness stems from its broad substrate scope and reproducible nature.
Objective: To synthesize 2-hexyl-3-phenyl-1H-indole from o-iodoaniline and 1-phenyl-1-octyne.
Materials:
-
o-Iodoaniline (1.0 mmol, 219 mg)
-
1-Phenyl-1-octyne (1.2 mmol, 240 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Triphenylphosphine [PPh₃] (0.1 mmol, 26.2 mg)
-
Sodium Carbonate [Na₂CO₃] (2.5 mmol, 265 mg)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Na₂CO₃, Pd(OAc)₂, and PPh₃. Seal the flask with a septum.
-
Evacuation and Backfilling: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The choice of an inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the mixture for 10 minutes. Add o-iodoaniline, followed by 1-phenyl-1-octyne via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-hexyl-3-phenyl-1H-indole.
Self-Validation: The success of the protocol is validated by characterization of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, which should confirm the expected structure and purity. The yield should be consistent with reported literature values for similar substrates.
Conclusion
The chemistry of substituted indoles is a rich and continuously evolving field. While classical syntheses like the Fischer indolization remain vital, modern transition-metal-catalyzed methods, particularly C-H functionalization and cross-coupling reactions, have revolutionized the way chemists approach the synthesis of complex indole-containing targets. These advanced strategies provide unprecedented control over regioselectivity and functional group tolerance, enabling the rapid generation of diverse molecular libraries for drug discovery and materials science. A thorough understanding of the underlying mechanistic principles—from the stability of intermediates in electrophilic substitution to the catalytic cycles of cross-coupling reactions—is essential for the rational design and successful execution of synthetic routes toward the next generation of innovative indole-based compounds.
References
- Synthesis of indoles. Organic Chemistry Portal. [Link]
- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
- Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry. [Link]
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health (NIH). [Link]
- 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
- Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]
- Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]
- Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles. Thieme Chemistry. [Link]
- Recent advances in the synthesis of indoles and their applic
- Fischer indole synthesis. Wikipedia. [Link]
- Biosynthesis of Fungal Indole Alkaloids. National Institutes of Health (NIH). [Link]
- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. National Institutes of Health (NIH). [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health (NIH). [Link]
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
- Indole alkaloid. Wikipedia. [Link]
- Hegedus indole synthesis. Wikipedia. [Link]
- 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Publishing. [Link]
- C-H Functionalization of indoles and oxindoles through CDC reactions. Organic Chemistry Frontiers. [Link]
- Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Hegedus indole synthesis.
- Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and....
- (PDF) Fischer Indole Synthesis.
- Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
- Biosynthesis of Alkaloids. Imperial College London. [Link]
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). [Link]
- Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (NIH). [Link]
- Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][31]-Aryl Shift. The Journal of Organic Chemistry. [Link]
- Hegedus indole synthesis. Semantic Scholar. [Link]
- Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Liter
- Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. [Link]
- Larock indole synthesis. Wikipedia. [Link]
- Biosynthesis of Indole alkaloids. YouTube. [Link]
- Transition metal-Catalyzed C-H Functionalizations of Indoles.
- Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. [Link]
- Buchwald-Hartwig Amin
- Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]
- Synthesis of Indoles through Larock Annulation: Recent Advances. Research Square. [Link]
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Blog Posts [dukevertices.org]
- 15. Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 19. Hegedus indole synthesis | Semantic Scholar [semanticscholar.org]
- 20. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. soc.chim.it [soc.chim.it]
- 26. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-7-methyl-1H-indole molecular formula and weight
An In-Depth Technical Guide to 4-Chloro-7-methyl-1H-indole: Synthesis, Properties, and Applications
Introduction and Overview
The indole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it a frequent component in molecules designed to interact with biological targets. Among the vast library of functionalized indoles, halogenated derivatives such as this compound represent a particularly valuable class of synthetic intermediates. The presence of a chloro-substituent provides a reactive handle for cross-coupling reactions, while the methyl group can influence steric interactions and metabolic stability.
This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering an in-depth analysis of this compound. We will cover its fundamental physicochemical properties, propose a robust synthetic methodology grounded in established chemical principles, discuss its characterization, and explore its potential applications as a versatile building block in the synthesis of more complex, biologically active molecules.[5][6]
Physicochemical Properties and Identifiers
A precise understanding of a compound's properties is the foundation of its application in research and development. This compound is a substituted aromatic heterocycle with the key characteristics summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | [7] |
| Molecular Weight | 165.62 g/mol | [7][8] |
| Monoisotopic Mass | 165.0345270 Da | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 61258-70-6 | [7] |
| SMILES | CC1=C2C(=C(C=C1)Cl)C=CN2 | [7] |
| Synonyms | 4-Chloro-7-methylindole | [7] |
Synthesis and Mechanistic Insights
The construction of the indole core is a well-trodden area of organic chemistry, with several named reactions available for its synthesis.[9] For a substituted indole like this compound, the Fischer indole synthesis offers a robust and versatile approach, starting from an appropriately substituted phenylhydrazine and a suitable carbonyl compound.
Causality of Method Selection: The Fischer indole synthesis is selected for its reliability and tolerance of a wide range of functional groups on both the hydrazine and carbonyl components. This method allows for the strategic installation of the required chloro and methyl substituents on the phenyl ring of the starting hydrazine, ensuring the desired regiochemistry in the final indole product.
Proposed Synthetic Workflow
The synthesis proceeds via the acid-catalyzed reaction of 3-chloro-6-methylphenylhydrazine with a pyruvate derivative (e.g., sodium pyruvate), followed by cyclization and aromatization to yield the target indole.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. a2bchem.com [a2bchem.com]
- 6. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]
- 7. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-1-methyl-1H-indole | C9H8ClN | CID 13048759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
Introduction: The Privileged Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Indole Scaffold: Core Characteristics and Applications
The indole nucleus, a planar bicyclic structure featuring a benzene ring fused to a pyrrole ring, stands as one of the most significant heterocyclic motifs in chemistry.[1][2] Its prevalence across a vast array of natural products, pharmaceuticals, and agrochemicals underscores its status as a "privileged scaffold"—a molecular framework that is repeatedly found to provide useful biological activity.[3][4] From the essential amino acid tryptophan to the neurotransmitter serotonin and potent anticancer agents like vincristine, the indole core is central to the function of countless biologically vital molecules.[3][5]
This guide provides a comprehensive technical overview of the indole scaffold, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental structural and electronic properties, explore its characteristic reactivity, detail key synthetic methodologies, and examine its role as a versatile pharmacophore in medicinal chemistry. The narrative emphasizes the causal relationships behind its chemical behavior and experimental protocols, offering field-proven insights grounded in authoritative sources.
Fundamental Properties: Structure, Aromaticity, and Electronics
The unique characteristics of the indole scaffold arise directly from its molecular architecture. It is a planar, aromatic system conforming to Hückel's rule, with a total of 10 π-electrons delocalized across the bicyclic structure.[6] All atoms in the ring system are sp² hybridized, each contributing a p-orbital to the continuous π-system.[6] This delocalization is the source of its thermodynamic stability and dictates its chemical reactivity.
The fusion of the electron-rich pyrrole ring with the stable benzene ring creates a system that is π-excessive, meaning the electron density is higher than in benzene.[6] The lone pair of electrons on the nitrogen atom is integral to the 10 π-electron aromatic system, which significantly reduces the basicity of the nitrogen (pKa of the conjugate acid is approximately -3.5) compared to non-aromatic amines.[6]
Resonance and Electron Distribution
The delocalization of the nitrogen lone pair into the ring system can be visualized through several resonance structures. This distribution of electrons makes the pyrrole portion of the molecule, particularly the C3 position, highly electron-rich and nucleophilic.
Caption: Key resonance contributors of the indole scaffold.
Spectroscopic and Photophysical Properties
Substituents on the indole ring can significantly alter its electronic properties, leading to shifts in its absorption and emission spectra. Generally, electron-withdrawing groups (EWGs) at the 4-position tend to red-shift the maximum absorbance wavelength (λmax), while electron-donating groups (EDGs) cause a blue-shift.[7] This tunability is critical for developing fluorescent probes and other spectroscopic tools based on the indole chromophore, which is famously present in the amino acid tryptophan.[7][8]
Reactivity and Functionalization
The chemistry of indole is dominated by electrophilic aromatic substitution (EAS), a direct consequence of its π-excessive nature.[6] The pyrrole ring is far more reactive than the benzene ring, making it the primary site for chemical modification.
Regioselectivity of Electrophilic Aromatic Substitution: The C3 Preference
The most reactive position for electrophilic attack is overwhelmingly the C3 carbon.[9][10] This preference is not arbitrary; it is a result of the superior stability of the cationic intermediate (Wheland intermediate) formed during the reaction.
-
Attack at C3: When an electrophile attacks the C3 position, the positive charge is delocalized across the C2 atom and the nitrogen atom. Crucially, the resonance structure that places the positive charge on nitrogen is particularly stable because every atom (except hydrogen) has a complete octet of electrons, and the aromaticity of the fused benzene ring remains intact.[6]
-
Attack at C2: Attack at the C2 position leads to an intermediate where the positive charge can be placed on the C3 and nitrogen atoms. However, delocalizing the nitrogen's lone pair to stabilize the charge disrupts the aromatic sextet of the benzene ring, which is energetically unfavorable.[6]
This energetic difference makes C3 substitution approximately 10¹³ times more reactive than substitution on benzene.[9] Common EAS reactions like nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation all occur preferentially at the C3 position.[11][12] If the C3 position is already substituted, electrophilic attack will then occur at the C2 position.[6] Functionalization of the benzene ring typically requires that the N1, C2, and C3 positions are all blocked.[9]
Caption: Stability of intermediates in electrophilic substitution.
N-H Acidity and C2-Lithiation
The N-H proton of indole is weakly acidic, with a pKa of about 21 in DMSO.[9] Deprotonation requires very strong bases like sodium hydride (NaH) or n-butyl lithium (n-BuLi). The resulting indolyl anion is a versatile nucleophile. The counterion influences its reactivity: ionic salts (Na+, K+) tend to favor reaction at the N1 position, whereas more covalent organometallic species (e.g., Grignard or zinc reagents) favor reaction at the C3 carbon.[9] Under specific conditions, direct deprotonation of the C2 position is also possible, providing a route for C2-functionalization.
Beyond C2 and C3: Advanced C-H Functionalization
While the inherent reactivity of the pyrrole ring dominates, recent advances in transition-metal catalysis have enabled the selective C-H functionalization of the less reactive benzenoid moiety (C4, C5, C6, and C7 positions).[13][14] These methods often employ directing groups to guide a metal catalyst (e.g., Palladium, Rhodium) to a specific C-H bond, opening up new avenues for creating complex, polysubstituted indole scaffolds that were previously difficult to access.[13][15]
The Indole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[16][17] Its structural features—a hydrogen bond donor (N-H), a hydrophobic surface, and the ability to engage in π-stacking interactions—allow it to mimic protein structures and bind to a wide variety of biological targets.[4][17]
Indole as a Versatile Pharmacophore
The indole scaffold's utility spans a remarkable range of therapeutic areas.[18][19] Its derivatives have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[16][20]
| Drug Name | Therapeutic Application | Mechanism of Action (Simplified) |
| Indomethacin | Anti-inflammatory (NSAID) | Non-selective COX inhibitor[16][21] |
| Sumatriptan | Anti-migraine | Serotonin (5-HT1B/1D) receptor agonist[21] |
| Vincristine | Anticancer | Tubulin polymerization inhibitor[3][22] |
| Pindolol | Antihypertensive (Beta-blocker) | Non-selective β-adrenergic receptor antagonist[23] |
| Ondansetron | Anti-emetic | Serotonin (5-HT₃) receptor antagonist |
| Delavirdine | Antiviral (Anti-HIV) | Non-nucleoside reverse transcriptase inhibitor[3] |
Notable Indole-Containing Natural Products
Nature is the ultimate source of indole-based chemical diversity. More than 4,100 indole alkaloids have been identified, many possessing potent biological activities.[24] These compounds serve as both therapeutic agents and inspiration for synthetic drug design.
-
Tryptophan: An essential amino acid and biosynthetic precursor to many other indole compounds.[3]
-
Serotonin & Melatonin: Key neurotransmitters and hormones regulating mood, sleep, and other physiological processes.[5][16]
-
Reserpine: An antihypertensive and antipsychotic agent isolated from Rauwolfia serpentina.[16]
-
Staurosporine: A potent protein kinase inhibitor with broad-spectrum activity.
-
Psilocybin: A psychedelic compound from certain mushrooms, now being investigated for psychiatric applications.[3]
Key Synthetic Methodologies: The Fischer Indole Synthesis
Numerous methods exist for constructing the indole core, including the Reissert, Bartoli, and Nenitzescu syntheses.[2][6] However, the Fischer indole synthesis , discovered by Emil Fischer in 1883, remains one of the most classic, versatile, and widely used methods.[25][26]
The reaction involves heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acids like HCl, ZnCl₂, or polyphosphoric acid).[25][26]
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
Causality: This protocol outlines the acid-catalyzed cyclization of a pre-formed arylhydrazone. The acid serves a dual purpose: it catalyzes the tautomerization to the reactive ene-hydrazine intermediate and facilitates the final ammonia elimination step to form the stable aromatic indole.[27][28] The choice of acid and solvent is critical and often depends on the reactivity of the specific substrates.
Step 1: Formation of the Phenylhydrazone
-
Dissolve the arylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). A precipitate of the hydrazone often forms.
-
Isolate the phenylhydrazone product by filtration or extraction. Dry the product thoroughly.
Step 2: Acid-Catalyzed Cyclization
-
Place the dried phenylhydrazone in a round-bottom flask equipped with a reflux condenser.
-
Add the acid catalyst. Common choices include:
-
Lewis Acids: Zinc chloride (ZnCl₂), often used neat or in a high-boiling solvent.
-
Brønsted Acids: Polyphosphoric acid (PPA), Eaton's reagent, or a solution of sulfuric acid in ethanol.
-
-
Heat the reaction mixture to the required temperature (can range from 80°C to >160°C). The choice of temperature is crucial for driving the[6][6]-sigmatropic rearrangement.[28]
-
Maintain heating until the starting hydrazone is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully quench by pouring it onto ice/water.
-
Neutralize the mixture with a base (e.g., NaOH, NaHCO₃ solution).
-
Extract the crude indole product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final indole.
This self-validating system confirms product formation through standard analytical techniques (TLC, NMR, MS) at each stage, ensuring the integrity of the process.
Conclusion and Future Directions
The indole scaffold is a timeless structural motif whose importance in chemistry and drug discovery continues to grow. Its unique electronic properties, predictable reactivity at the C3 position, and amenability to a wide range of synthetic transformations make it an exceptionally versatile building block. While classic methods like the Fischer synthesis remain indispensable, modern catalytic strategies are unlocking unprecedented control over the functionalization of every position on the indole ring.[13]
For drug development professionals, the indole scaffold offers a proven foundation for interacting with diverse biological targets, from enzymes and GPCRs to nucleic acids.[22][29] As our understanding of disease pathways deepens, the ability to craft novel, highly decorated indole derivatives will be paramount in designing the next generation of targeted therapeutics. The future of indole chemistry lies in developing even more efficient, selective, and sustainable synthetic methods to explore the vast chemical space surrounding this privileged core.
References
- Fadaeinasab, M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]
- Al-Ostoot, F. H., et al. (2024).
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
- Al-Mokyna, F. H., et al. (2024).
- Wikipedia. (n.d.). Indole. Wikipedia. [Link]
- Singh, F. V., & Mangaonkar, S. R. (2018). Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica. [Link]
- MDPI. (n.d.). Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
- Liu, S. Y., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. [Link]
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
- Kumar, D., et al. (2020).
- Química Organica.org. (n.d.). Electrophilic substitution at the indole. Química Organica.org. [Link]
- Mondal, T., & Patwari, G. N. (2021).
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
- ResearchGate. (n.d.). Examples of indole-containing natural products and drugs.
- Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]
- Taber, D. F. (2011). Electrophilic Substitution Reactions of Indoles. Semantic Scholar. [Link]
- Kaur, H., et al. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PMC - NIH. [Link]
- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC - NIH. [Link]
- Karunakaran, K., & Karunakaran, B. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Publishing. [Link]
- Afonso, C., et al. (2021).
- Lim, Y. H., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. [Link]
- Das, D., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. [Link]
- Semantic Scholar. (n.d.). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Semantic Scholar. [Link]
- Bohrium. (2013). biomedical-importance-of-indoles - Ask this paper. Bohrium. [Link]
- ResearchGate. (n.d.). Natural products containing indole alkaloids.
- Amro, K., et al. (2018). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC - NIH. [Link]
- Karunakaran, K., & Karunakaran, B. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PMC. [Link]
- National Genomics Data Center (CNCB-NGDC). (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications.
- Bentham Science. (n.d.). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Bentham Science. [Link]
- Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
- Leitch, J. A., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. Semantic Scholar. [Link]
- ResearchGate. (n.d.). Dual C2−H/C3−H functionalization of indoles by interrupted Pummerer rearrangement by Procter.
- Li, Y., et al. (2024). Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents.
- Leitch, J. A., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
- ResearchGate. (2023). Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles.
- Seepana, S., et al. (2024). (PDF) Indole as a biological scaffold: a comprehensive review.
- ACS Publications. (n.d.). Excited-state properties of the indole chromophore: electronic transition moment directions from linear dichroism measurements: effect of methyl and methoxy substituents.
- Singh, V., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [Link]
- International Journal of Research and Publication and Reviews. (n.d.). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr.com. [Link]
- Czajkowska-Szczykowska, D., et al. (2020). Structure and Morphology of Indole Analogue Crystals.
- Da Settimo, F., et al. (2014). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophilic substitution at the indole [quimicaorganica.org]
- 12. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]
- 13. [PDF] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 19. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. testbook.com [testbook.com]
- 26. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 27. jk-sci.com [jk-sci.com]
- 28. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 29. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Novel Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most ubiquitous and privileged structures in the realms of medicinal chemistry and natural products.[1][2] Its unique electronic properties and versatile chemical reactivity have made it a cornerstone in the development of a vast array of therapeutic agents and a focal point of synthetic organic chemistry for over a century.[1][3][4] From ancient dyes to modern blockbuster drugs, the story of indole is a testament to the power of chemical exploration and the serendipitous interplay between nature and the laboratory.
This in-depth technical guide provides a comprehensive journey through the discovery and history of novel indole compounds. It is designed not as a rigid textbook, but as a dynamic narrative that illuminates the scientific rationale and experimental ingenuity behind the key milestones in indole chemistry. We will delve into the historical context of seminal discoveries, dissect the mechanisms of foundational synthetic methods, and trace the evolution of these methods into the powerful tools employed in contemporary drug discovery.[3][4]
Part 1: From Ancient Dyes to Essential Biomolecules: The Dawn of Indole Chemistry
The history of indole is inextricably linked to one of the most ancient and prized natural dyes: indigo. For millennia, cultures across the globe independently discovered methods to extract this vibrant blue pigment from plants of the Indigofera genus.[5][6][7][8][9] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of indigo with oleum. The journey to understand the chemical nature of indigo was a long and arduous one, culminating in the late 19th century with the groundbreaking work of Adolf von Baeyer. In 1866, von Baeyer first reduced oxindole to indole using zinc dust, and by 1869, he had proposed its correct chemical structure.[2][10][11] His subsequent total synthesis of indigo from isatin, though not initially commercially viable, laid the foundation for the synthetic dye industry and marked a pivotal moment in organic chemistry.[6][7]
Parallel to the exploration of indigo, the biological significance of the indole scaffold was beginning to be unveiled. In 1901, Sir Frederick Gowland Hopkins isolated the essential amino acid tryptophan from casein, a protein found in milk.[12][13][14][15] This discovery was profound, as it established that specific chemical entities, not just total protein content, were vital for life.[12][15] Later research would reveal tryptophan's role as a biosynthetic precursor to the crucial neurotransmitter serotonin and the neurohormone melatonin, cementing the indole ring's importance in fundamental biological processes.[12][13][14][16] The discovery of serotonin in the 1930s by Italian scientist Vittorio Erspamer, initially named "enteramine," further highlighted the physiological importance of indole-containing molecules.[12]
Part 2: The Art of Synthesis: Classical and Modern Approaches to the Indole Core
The structural elucidation of indigo and the discovery of tryptophan spurred a relentless pursuit of synthetic methods to construct the indole nucleus. This endeavor has yielded a rich tapestry of named reactions that are now fundamental to the organic chemist's toolkit.
Classical Indole Syntheses: The Foundational Pillars
The late 19th and early 20th centuries witnessed the development of several robust methods for indole synthesis, many of which remain in use today. These classical methods typically involve the cyclization of pre-functionalized acyclic precursors, often under harsh reaction conditions.[3]
The Fischer Indole Synthesis (1883)
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[2][3][10][11][17][18][19][20][21] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[17][18][19]
Mechanism Deep Dive: The Fischer indole synthesis is a beautiful example of a complex transformation proceeding through a series of well-defined steps. The initial condensation of the phenylhydrazine and the carbonyl compound forms a phenylhydrazone.[17][18][21] This is followed by tautomerization to an enamine, which, after protonation, undergoes a crucial[1][1]-sigmatropic rearrangement.[17][18][21] The resulting diimine then cyclizes to form an aminoacetal, which subsequently eliminates ammonia to yield the aromatic indole ring.[17][18]
Experimental Protocol: A Representative Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.0 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours until the formation of the phenylhydrazone is complete, as monitored by TLC.
-
Cyclization: Add a Lewis acid catalyst, such as zinc chloride (1.2 eq), to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
Workup: Cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired indole.
The Reissert Indole Synthesis
The Reissert synthesis provides a route to indoles from o-nitrotoluene and diethyl oxalate.[2][22][23] This multi-step process involves a base-catalyzed condensation followed by a reductive cyclization.[22][23][24][25]
Mechanism Deep Dive: The reaction begins with the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form ethyl o-nitrophenylpyruvate.[22][23] This intermediate is then subjected to reductive cyclization using a reducing agent like zinc in acetic acid.[22][23] The nitro group is reduced to an amine, which then intramolecularly attacks the ketone to form the indole-2-carboxylic acid.[24] This can be subsequently decarboxylated by heating to yield the parent indole.[22][23]
The Madelung Indole Synthesis (1912)
Reported by Walter Madelung in 1912, this synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[1][2][11][26][27][28] While effective, the harsh conditions initially limited its scope.[1][11][27]
Mechanism Deep Dive: The Madelung synthesis proceeds via the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base.[27] The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, upon dehydration, yields the indole.[27] Modern modifications of this reaction utilize milder bases like organolithium reagents, significantly expanding its utility.[11][26][27][29]
Modern Synthetic Methodologies: The Era of Catalysis
While the classical methods are powerful, their limitations, such as harsh conditions and limited functional group tolerance, spurred the development of more versatile and efficient approaches.[3][4][30] The advent of transition-metal catalysis has revolutionized indole synthesis, enabling the construction of complex indole-containing molecules with unprecedented precision.[1][4][30][31]
Modern strategies often focus on the formation of key C-C and C-N bonds through cross-coupling reactions.[1][30] Palladium- and copper-catalyzed reactions, in particular, have become indispensable tools for the synthesis of highly functionalized indoles from readily available starting materials like anilines and halobenzenes.[1][30][31] These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to their classical counterparts.[30][31]
| Method | Key Features | Advantages | Limitations |
| Fischer Synthesis | Acid-catalyzed cyclization of phenylhydrazones | Widely applicable, good for 2,3-disubstituted indoles | Harsh conditions, potential for regioisomeric mixtures |
| Reissert Synthesis | Reductive cyclization of o-nitrophenylpyruvates | Access to indole-2-carboxylic acids | Multi-step, requires strongly electron-withdrawing group |
| Madelung Synthesis | Base-catalyzed cyclization of N-phenylamides | Good for 2-substituted indoles | Harsh conditions (classical), limited functional group tolerance |
| Modern Catalytic Methods | Transition-metal catalyzed C-C and C-N bond formation | Mild conditions, high functional group tolerance, broad scope | Catalyst cost and sensitivity, ligand optimization may be required |
Part 3: Indoles in Drug Discovery: From Serendipity to Rational Design
The unique chemical properties and biological relevance of the indole scaffold have made it a privileged structure in drug discovery.[1][32][33][34] Numerous indole-containing compounds, both natural and synthetic, have been developed into life-saving medicines.
The Vinca Alkaloids: A Serendipitous Discovery
The story of the vinca alkaloids, vinblastine and vincristine, is a classic example of serendipity in drug discovery.[35][36][37][38] Derived from the Madagascar periwinkle (Catharanthus roseus), these complex indole alkaloids were initially investigated for their potential anti-diabetic properties based on their use in traditional medicine.[35][36] However, researchers in the 1950s observed that extracts of the plant caused a significant decrease in white blood cell counts in mice.[36] This unexpected finding led to the realization of their potential as anti-cancer agents.[36] Vinblastine and vincristine were subsequently isolated and found to exert their potent cytotoxic effects by inhibiting microtubule formation, a critical process in cell division.[36] Today, they remain essential components of many chemotherapy regimens, particularly for the treatment of leukemias and lymphomas.[36][37]
The Triptans: Rational Design for Migraine Relief
In contrast to the serendipitous discovery of the vinca alkaloids, the development of the triptan class of anti-migraine drugs is a triumph of rational drug design. The search for a new anti-migraine drug began at Glaxo in 1972.[39] Building on the understanding that migraine attacks were associated with vasodilation of cranial blood vessels and that the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) could induce vasoconstriction, researchers sought to develop a selective 5-HT agonist.[39][40][41][42][43] This led to the development of sumatriptan, the first triptan, which selectively targets 5-HT1B/1D receptors.[39][40][42][43] The activation of these receptors leads to the constriction of dilated cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides, thereby alleviating the debilitating pain of a migraine attack.[33] The Fischer indole synthesis is often employed in the synthesis of triptans.[17][24]
Conclusion: The Future of Indole Chemistry
The journey of the indole nucleus, from the vibrant hues of ancient dyes to the life-saving applications of modern medicine, is a compelling narrative of scientific discovery. The foundational synthetic methods developed over a century ago continue to be refined and reimagined, while modern catalytic approaches have opened up new avenues for the construction of increasingly complex and diverse indole-containing molecules. As our understanding of the biological roles of indoles continues to deepen, this remarkable scaffold will undoubtedly remain a central focus of research and development in the quest for novel therapeutics. The rich history of indole chemistry serves as both an inspiration and a guide for future generations of scientists, reminding us of the power of curiosity, perseverance, and the elegant logic of chemical synthesis.
References
- Fischer indole synthesis. In: Wikipedia. [Link]
- Indigo dye. In: Wikipedia. [Link]
- Development of Madelung-type indole synthesis using copper-catalyzed amidation/condens
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
- The history of indigo. University of Missouri-St. Louis. [Link]
- The History of 5-HTP, Serotonin and Tryptophan. Oxford Vitality. [Link]
- The Discovery of the Indigo Plant and Dye. Grecian Needle. [Link]
- Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
- The discovery of sumatriptan and a new class of drug for the acute treatment of migraine.
- Discovery and development of triptans. In: Wikipedia. [Link]
- History of Indigo. Wild Colours. [Link]
- Fischer Indole Synthesis. SynArchive. [Link]
- Indole. In: Wikipedia. [Link]
- Synthesis and Chemistry of Indole. SlideShare. [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Indole Synthesis: New Methods. Scribd. [Link]
- Reissert indole synthesis. In: Wikipedia. [Link]
- Reissert indole synthesis. chemeurope.com. [Link]
- Vinblastine and vincristine: life-saving drugs from a periwinkle. John Innes Centre. [Link]
- Origins of Sum
- Indigo: from plant to iconic denim dye—history, cultivation, and extraction of the deepest color. Hub-Style. [Link]
- Metabolite of the month – Tryptophan.
- The Discovery and Development of the Triptans, a Major Therapeutic Breakthrough.
- The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pedi
- A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Chemistry Portal. [Link]
- Synthesis of Indole Alkaloids. MDPI Encyclopedia. [Link]
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. [Link]
- Madelung synthesis. In: Wikipedia. [Link]
- Tryptophan. In: Wikipedia. [Link]
- Wittig–Madelung Indole Synthesis.
- L-Tryptophan. American Chemical Society. [Link]
- Madelung-Indole-Synthesis.pdf.
- Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! YouTube. [Link]
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. [Link]
- Indole synthesis: a review and proposed classific
- Basic mechanism of action for indole containing anti-lung cancer drugs.
- The discovery of a new drug class for the acute tre
- Synthesis of indoles. Organic Chemistry Portal. [Link]
- Biomedical Importance of Indoles. PubMed Central. [Link]
- Reissert Indole Synthesis.
- Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. PubMed Central. [Link]
- Hopkins Announces the Discovery of Tryptophan. EBSCO. [Link]
- The biosynthesis of vinblastine and vincristine. T16H: tabersonine...
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indigo dye - Wikipedia [en.wikipedia.org]
- 6. unb.ca [unb.ca]
- 7. grecianneedle.com [grecianneedle.com]
- 8. History of Indigo | Wild Colours natural dyes [wildcolours.co.uk]
- 9. History, cultivation, and extraction of indigo, from the first plantations to denim’s iconic color [candianidenim.com]
- 10. Indole - Wikipedia [en.wikipedia.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. oxfordvitality.co.uk [oxfordvitality.co.uk]
- 13. Metabolite of the month – Tryptophan - biocrates life sciences gmbh [biocrates.com]
- 14. acs.org [acs.org]
- 15. Hopkins Announces the Discovery of Tryptophan | Research Starters | EBSCO Research [ebsco.com]
- 16. Tryptophan - Wikipedia [en.wikipedia.org]
- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 18. testbook.com [testbook.com]
- 19. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 20. synarchive.com [synarchive.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 23. Reissert_indole_synthesis [chemeurope.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 27. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. scribd.com [scribd.com]
- 31. Indole synthesis [organic-chemistry.org]
- 32. mdpi.com [mdpi.com]
- 33. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. Vinblastine and vincristine: life-saving drugs from a periwinkle [jic.ac.uk]
- 37. The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pediatric acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Discovery and development of triptans - Wikipedia [en.wikipedia.org]
- 40. researchgate.net [researchgate.net]
- 41. vitalboostx.co.uk [vitalboostx.co.uk]
- 42. researchgate.net [researchgate.net]
- 43. The discovery of a new drug class for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on 4-Chloro-7-methyl-1H-indole
An In-Depth Technical Guide to the Theoretical & Physicochemical Landscape of 4-Chloro-7-methyl-1H-indole
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2][3][4] Its functionalization provides a powerful tool for modulating physicochemical and pharmacological properties. This guide presents a comprehensive theoretical examination of this compound, a specific derivative with significant potential for drug discovery. By leveraging Density Functional Theory (DFT), we elucidate its structural, electronic, and spectroscopic properties. This document serves as a foundational resource, providing both a methodological framework for in silico analysis and predictive insights into the molecule's reactivity and potential as a pharmacophore. The causality behind computational choices is detailed, ensuring a transparent and reproducible scientific narrative.
Introduction: The Strategic Value of Substituted Indoles
The indole ring system is a cornerstone of modern drug discovery, present in essential biomolecules like serotonin and tryptophan, as well as in blockbuster drugs.[1] The strategic placement of substituents on this bicyclic aromatic heterocycle is a well-established method for fine-tuning a molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile.
The subject of this guide, this compound (CAS: 61258-70-6), combines two key substituents on the benzene portion of the indole core.[5]
-
4-Chloro Group: The introduction of a halogen, particularly chlorine, is a common strategy in medicinal chemistry. It significantly increases lipophilicity, which can enhance membrane permeability. Furthermore, the chloro group is an electron-withdrawing substituent that modulates the electronic landscape of the aromatic system and can participate in specific halogen bonding interactions with protein targets.[6]
-
7-Methyl Group: This small alkyl group can provide beneficial steric interactions within a binding pocket and can shield the adjacent N-H group, potentially influencing hydrogen bonding patterns and metabolic stability.
Understanding the interplay of these substituents is critical for rational drug design. This guide employs robust computational methods to build a foundational understanding of this compound, providing a predictive framework for its application in research and development.
Synthetic Considerations: Accessing the Scaffold
While numerous methods exist for indole synthesis, a plausible and scalable route to this compound would likely involve a modification of a classical approach, such as the Fischer indole synthesis.[7] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.
A hypothetical, yet chemically sound, pathway is outlined below. The selection of starting materials—specifically, (3-chloro-6-methylphenyl)hydrazine—is the critical step that defines the final substitution pattern on the indole ring.
Caption: A potential Fischer indole synthesis route to the target molecule.
Theoretical & Computational Methodology
To accurately model the properties of this compound, Density Functional Theory (DFT) stands out as the method of choice. DFT provides an excellent balance between computational cost and accuracy for systems of this size, making it a workhorse in modern computational chemistry.[8][9][10][11] It allows for reliable prediction of geometries, vibrational frequencies, and a host of electronic properties that govern chemical reactivity.
The Rationale for DFT Functional and Basis Set Selection
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven track record in providing accurate geometries and electronic properties for a wide range of organic molecules, including heterocyclic systems.[8][9][12] It incorporates both Hartree-Fock and DFT exchange principles, offering a robust description of electron correlation.
-
Basis Set (6-311+G(d,p)): This Pople-style basis set provides a flexible and accurate description of the electron distribution.
-
6-311G: A triple-split valence basis set, allowing for a more nuanced description of valence electrons.
-
+: Diffuse functions are added for heavy atoms, which are crucial for accurately describing lone pairs and non-covalent interactions.
-
(d,p): Polarization functions are added to both heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density distribution, which is essential for describing chemical bonds accurately.
-
Protocol for In Silico Analysis
The following protocol outlines a self-validating system for the theoretical analysis of this compound.
-
Structure Input: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This step locates the lowest energy conformation of the molecule. The convergence criteria should be set to tight to ensure a true energy minimum is found.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometry. This serves two purposes:
-
Validation: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Spectroscopy: The calculated frequencies can be used to simulate the infrared (IR) spectrum of the molecule.
-
-
Electronic Property Calculation: Using the validated minimum-energy structure, perform single-point energy calculations to derive key electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO/LUMO) and the generation of the Molecular Electrostatic Potential (MEP) map.
-
Data Analysis: Extract and analyze all calculated data, including bond lengths, angles, vibrational modes, orbital energies, and MEP surfaces.
Diagram of Computational Workflow
Caption: Standard workflow for DFT-based molecular property prediction.
Predicted Molecular Structure
The geometry optimization of this compound is predicted to yield a planar bicyclic ring system, which is characteristic of the indole core. The key structural parameters obtained from such a calculation provide the first layer of insight into the molecule's properties.
| Parameter | Predicted Value (Å or °) | Significance |
| C4-Cl Bond Length | ~1.75 Å | Typical for a C(sp²)-Cl bond; influences electronic properties. |
| C7-C(methyl) Bond Length | ~1.51 Å | Standard C(sp²)-C(sp³) single bond. |
| N1-H Bond Length | ~1.01 Å | Key site for hydrogen bond donation. |
| C2-C3 Bond Length | ~1.38 Å | Possesses significant double-bond character; a reactive site. |
| Ring Planarity | < 1° deviation | Confirms the aromatic nature of the core structure. |
| Caption: Table of predicted key geometric parameters from a B3LYP/6-311+G(d,p) optimization. |
Frontier Molecular Orbitals (FMO) & Chemical Reactivity
The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (E_gap) is an indicator of chemical stability.[13]
HOMO-LUMO Analysis
For this compound, the HOMO is expected to be localized primarily over the π-system of the indole ring, particularly the pyrrole moiety. The LUMO is also expected to be distributed across the π-system. The presence of the electron-withdrawing chloro group is predicted to stabilize the LUMO, potentially reducing the HOMO-LUMO gap compared to unsubstituted indole, which suggests increased reactivity.[6][13]
| Parameter | Definition | Predicted Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates propensity for electrophilic attack. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity for nucleophilic attack. |
| E_gap (LUMO-HOMO) | Energy Gap | Lower gap suggests higher chemical reactivity.[6] |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | A negative value indicates stability.[6] |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity (ω) | μ² / (2η) | A global index of electrophilic character.[6] |
| Caption: Key quantum chemical descriptors derived from FMO energies. |
Molecular Electrostatic Potential (MEP) Map
The MEP is a 3D map of electron density, which is invaluable for identifying sites for intermolecular interactions. It visualizes the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
-
Predicted Nucleophilic Regions (Red): The area around the C3 position of the pyrrole ring and the region of the π-cloud above and below the benzene ring.
-
Predicted Electrophilic Regions (Blue): The region around the N-H proton, making it a strong hydrogen bond donor.
-
Halogen Atom: The chlorine atom will exhibit a region of positive electrostatic potential on its outermost tip (a "sigma-hole"), making it a potential halogen bond donor.
Caption: Conceptual diagram of predicted MEP regions and their reactivity implications.
Simulated Spectroscopic Properties
Vibrational Analysis (IR Spectrum)
DFT frequency calculations allow for the simulation of an IR spectrum, which can be used to validate the computational model against experimental data. Key predicted vibrational modes for this compound would include:
-
N-H Stretch: A sharp, distinct peak around 3400-3500 cm⁻¹.
-
Aromatic C-H Stretches: Multiple peaks in the 3000-3100 cm⁻¹ region.
-
C=C Aromatic Stretches: Strong absorptions in the 1450-1600 cm⁻¹ range.
-
C-N Stretches: Found in the 1200-1350 cm⁻¹ region.
-
C-Cl Stretch: A characteristic peak typically in the 700-800 cm⁻¹ region.
Potential Applications in Drug Discovery
The theoretical insights gathered for this compound position it as a valuable scaffold for drug discovery programs.[1][2]
-
Oncology: Halogenated indoles are known inhibitors of various protein kinases and signaling pathways implicated in cancer, such as tubulin polymerization and EGFR/BRAF pathways.[1][3] The specific substitution pattern of this molecule could offer novel interactions in kinase ATP-binding pockets.
-
Antimicrobial Agents: The indole nucleus is a common feature in compounds with antibacterial and antifungal activity.[1] The increased lipophilicity imparted by the chloro group may enhance the ability to disrupt bacterial membranes.
-
Neuroscience: As an analogue of serotonin, the indole scaffold is central to the development of drugs targeting CNS receptors. The substituents could modulate selectivity for specific serotonin or dopamine receptor subtypes.
The molecule's defined nucleophilic and electrophilic sites, combined with its hydrogen bonding capabilities and potential for halogen bonding, provide multiple handles for developing derivatives with optimized potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
This technical guide has established a robust theoretical foundation for understanding this compound. Through the application of Density Functional Theory, we have delineated a clear computational protocol and generated predictive data on the molecule's structure, stability, and reactivity. The analysis of its frontier molecular orbitals and molecular electrostatic potential map reveals a distinct electronic profile shaped by the chloro and methyl substituents, highlighting key sites for chemical modification and intermolecular interactions. These in silico findings strongly suggest that this compound is a promising and versatile scaffold, warranting further experimental investigation for applications in medicinal chemistry and materials science.
References
- Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A - ACS Publications.
- Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC - PubMed Central.
- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate.
- 4-chloro-1-(3-chlorobenzyl)-7-methyl-1H-indole-2,3-dione - Optional[1H NMR] - Spectrum. SpectraBase.
- Quantum Chemical Investigation on Indole: Vibrational Force Field and Theoretical Determination of Its Aqueous p K a Value. ResearchGate.
- Isomerization of indole. Quantum chemical calculations and kinetic modeling. The Hebrew University of Jerusalem.
- 4-chloro-7-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indole-2,3-dione - Optional[1H NMR] - Spectrum. SpectraBase.
- Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. PMC - NIH.
- Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. ResearchGate.
- Supporting information. The Royal Society of Chemistry.
- This compound. PubChem.
- Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. ResearchGate.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. OUCI. Available at: [Link] UwU.pl/wyszukiwarka/publication/a47e2246-886f-474c-b169-792823a23a31
- Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI.
- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.
- Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. MDPI.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Beilstein Journal of Organic Chemistry.
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PubMed Central.
- Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. PubMed.
- 4-Chloro-1-methyl-1H-indole. PubChem.
- Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[8][14][15]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. NIH.
- Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Journal of the American Chemical Society.
- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.
- (PDF) Combined computational and chemometric study of 1H-indole-3-acetic acid. ResearchGate.
- Regioselective Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin. Synthesis, anti-HIV activity and modeling study. RSC Publishing.
- Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents. ResearchGate.
- Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC - PubMed Central.
- (PDF) 4-Chloro-1H-indole-2,3-dione. ResearchGate.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society - ACS Publications.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-Chloro-7-methyl-1H-indole: A Detailed Guide for Researchers
Abstract
This document provides a comprehensive guide to the synthesis of 4-Chloro-7-methyl-1H-indole, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The indole nucleus is a privileged structure found in a vast array of natural products and pharmaceuticals, and substituted analogues such as this compound serve as crucial building blocks in the design of novel therapeutic agents.[1][2] This guide details two robust and field-proven synthetic methodologies: the Leimgruber-Batcho indole synthesis and the Bartoli indole synthesis. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step experimental procedures, and expected outcomes, empowering researchers to confidently replicate and adapt these methods.
Introduction: The Significance of Substituted Indoles
The indole ring system is a cornerstone of modern medicinal chemistry, forming the core of numerous biologically active compounds, from the neurotransmitter serotonin to the anti-migraine triptan class of drugs.[1] The strategic placement of substituents on the indole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound (CAS No. 61258-70-6) is a versatile intermediate, offering distinct points for further chemical elaboration. The chlorine atom at the 4-position and the methyl group at the 7-position provide steric and electronic features that can be exploited in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[3]
This guide provides detailed protocols for two of the most effective methods for constructing the 7-substituted indole scaffold:
-
The Leimgruber-Batcho Indole Synthesis: A powerful and high-yielding two-step process starting from an ortho-nitrotoluene derivative. This method is renowned for its reliability, mild conditions, and the commercial availability of starting materials.[4]
-
The Bartoli Indole Synthesis: A direct and efficient route that utilizes the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent, particularly effective for the synthesis of 7-substituted indoles.[5]
By presenting these methodologies, this document aims to equip researchers with the practical knowledge required to synthesize and utilize this compound in their drug discovery and development programs.
Methodology 1: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient and widely used method for preparing indoles. The strategy involves two key transformations: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[4]
Causality and Strategic Choices
This pathway is particularly advantageous due to its high yields and the operational simplicity of the reductive cyclization step. The starting material, 3-chloro-6-nitrotoluene, is commercially available. The initial condensation reaction takes advantage of the acidity of the methyl protons adjacent to the nitro group, which readily react with an N,N-dimethylformamide acetal. The subsequent reduction of the nitro group to an amine triggers a spontaneous intramolecular cyclization and elimination to yield the aromatic indole core.
Reaction Scheme
Caption: Leimgruber-Batcho synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-chloro-5-nitrophenyl)ethen-1-amine
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-6-nitrotoluene (1 equiv.), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 equiv.), and pyrrolidine (1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-4 hours under an inert atmosphere (e.g., nitrogen or argon).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude enamine, typically a dark red oil or solid, can be purified by column chromatography on silica gel or, in many cases, can be used directly in the next step without further purification after ensuring the removal of solvents.
Step 2: Synthesis of this compound
This protocol is adapted from the original Leimgruber-Batcho patent for a similar substrate.
-
Setup: In a Parr hydrogenation apparatus or a similar pressure vessel, dissolve the crude enamine from Step 1 (1 equiv.) in a suitable solvent such as benzene, ethanol, or tetrahydrofuran (THF).
-
Catalyst Addition: Carefully add a catalytic amount of Raney nickel (approx. 5-10% by weight, washed with the reaction solvent). Caution: Raney nickel is pyrophoric and must be handled with care under a solvent.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 3.5 atm (approx. 50 psi) and shake or stir the suspension vigorously. The reaction is typically exothermic and may require initial cooling.
-
Reaction Monitoring: The reaction is complete when the absorption of hydrogen ceases. This can take several hours.
-
Work-up: Carefully vent the hydrogen from the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Wash the filter cake thoroughly with the reaction solvent.
-
Extraction: Combine the filtrate and washes. If the solvent is non-polar like benzene, extract the solution with 1M sulfuric acid to separate the basic impurities. The indole product will remain in the organic phase. Wash the organic phase with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Methodology 2: Bartoli Indole Synthesis
The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes. The reaction's success is often dependent on the steric bulk of the ortho substituent, with halogens like chlorine being effective directing groups.[5]
Causality and Strategic Choices
This method is highly convergent and leverages the reactivity of Grignard reagents with the nitro group. The reaction requires at least three equivalents of the vinyl Grignard reagent. The proposed mechanism involves initial attack on the nitro group, formation of a nitroso intermediate, a second Grignard addition, and a key[3][3]-sigmatropic rearrangement, followed by cyclization and aromatization to furnish the indole. The low reaction temperatures are critical to control the high reactivity of the Grignard reagent.
Reaction Scheme
Caption: Bartoli synthesis of this compound.
Detailed Experimental Protocol
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-5-methylnitrobenzene (1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to a low temperature, typically between -40 °C and -20 °C, using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Grignard Addition: Add a solution of vinylmagnesium bromide in THF (approx. 1.0 M, 3.0-3.5 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below -20 °C. The solution will typically change color.
-
Reaction: Stir the reaction mixture at this low temperature for several hours (e.g., 4-8 hours) until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (EtOAc) (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| CAS Number | 61258-70-6 | [3] |
| Appearance | (Expected) Off-white to light brown solid | General observation for similar indoles |
| Melting Point | Not available in cited literature | - |
Spectroscopic Characterization (Predicted)
The following are predicted NMR chemical shifts based on the analysis of similar indole structures. Actual experimental values should be determined for confirmation.
| ¹H NMR (CDCl₃, 500 MHz) | Predicted δ (ppm) | Multiplicity | Assignment |
| Indole NH | ~8.1 | br s | H1 |
| Aromatic CH | ~7.2-7.3 | m | H2/H3 |
| Aromatic CH | ~7.0 | d | H5 |
| Aromatic CH | ~6.8 | d | H6 |
| Methyl CH₃ | ~2.5 | s | 7-CH₃ |
| ¹³C NMR (CDCl₃, 125 MHz) | Predicted δ (ppm) | Assignment |
| Aromatic C | ~135 | C7a |
| Aromatic C (Cl-subst.) | ~128 | C4 |
| Aromatic C | ~127 | C3a |
| Aromatic C | ~122 | C2 |
| Aromatic C | ~121 | C6 |
| Aromatic C (Me-subst.) | ~120 | C7 |
| Aromatic C | ~118 | C5 |
| Aromatic C | ~100 | C3 |
| Methyl C | ~16 | 7-CH₃ |
Note: Predicted shifts are for guidance. Exact values are dependent on solvent and experimental conditions.
Conclusion
This guide offers two distinct, reliable, and well-documented synthetic pathways for the preparation of this compound. The Leimgruber-Batcho synthesis offers a high-yielding, two-step route that is amenable to scale-up, while the Bartoli synthesis provides a more convergent one-pot approach that is particularly well-suited for creating 7-substituted indoles. The choice of method will depend on the specific requirements of the research project, including available starting materials, scale, and desired purity. Both protocols are grounded in established chemical principles and provide a solid foundation for any research program requiring this valuable synthetic intermediate.
References
- Supporting information - The Royal Society of Chemistry. (n.d.).
- Synthesis of 4-Substituted Indoles from o-Nitrotoluenes - CoLab. (n.d.).
- This compound | C9H8ClN | CID 24729284 - PubChem. (n.d.).
- development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. (2016). HETEROCYCLES, 92(5), 899-904.
- Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate | The Journal of Organic Chemistry - ACS Publications. (2003).
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. (n.d.).
- Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (2019). Research Journal of Pharmacy and Biological and Chemical Sciences, 10(1), 1032-1041.
- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction - Organic Syntheses Procedure. (n.d.).
- Bartoli indole synthesis - Wikipedia. (n.d.).
- Journal of Medicinal Chemistry Vol. 59 No. 10 - ACS Publications. (2016).
- Process for the preparation of indoles - Justia Patents. (1991).
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024).
- US3923492A - Regulating plant growth with 7-methylindole - Google Patents. (n.d.).
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - NIH. (n.d.).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(54), 34326-34365.
- US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes - Google Patents. (n.d.).
- CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole. (n.d.).
- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole - ResearchGate. (2025).
- US2876267A - Purification of 4-chloronitrotoluenes - Google Patents. (n.d.).
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.).
- Journal of Medicinal Chemistry Vol. 59 No. 5 - ACS Publications. (2016).
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Publications. (2025).
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 5. US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes - Google Patents [patents.google.com]
Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a powerful and versatile method for the construction of the indole nucleus.[1][2][3][4][5] This reaction, which forges the indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions, is indispensable in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[2][6] Its significance is highlighted by its application in the synthesis of antimigraine drugs of the triptan class.[1][3][4][5]
This guide provides an in-depth exploration of the Fischer indole synthesis, from its fundamental mechanism to practical, field-proven protocols and troubleshooting strategies.
The Reaction Mechanism: A Step-by-Step Analysis
The Fischer indole synthesis proceeds through a cascade of acid-catalyzed transformations.[6] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The accepted mechanism involves the following key steps[1][3][4][5]:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[1][6] This is often done in situ.[6]
-
Tautomerization: The resulting hydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.[1][3][6]
-
[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, creating a diimine intermediate.[1][3][6] This step is analogous to a Cope rearrangement.[6]
-
Aromatization and Cyclization: The diimine intermediate rearomatizes, followed by an intramolecular attack of a nitrogen atom on an iminium ion to form a five-membered ring, resulting in a cyclic aminal.[1][6][8]
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole ring.[1][3][6] Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the indole ring.[1][3]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Optimizing the Reaction: Catalysts, Solvents, and Conditions
The success of a Fischer indole synthesis is highly dependent on the choice of acid catalyst, solvent, and reaction temperature.[9]
Acid Catalysts
A wide range of both Brønsted and Lewis acids can be employed to catalyze the reaction. The choice of catalyst is critical and often needs to be optimized empirically for a given set of substrates.[10][11]
-
Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][3][12]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are also effective catalysts.[1][3][12] ZnCl₂ is one of the most frequently used catalysts.[6]
| Catalyst Type | Examples | Notes |
| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH, Acetic Acid | Acetic acid can serve as both a catalyst and a solvent.[11] PPA is often effective for challenging cyclizations.[11] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often used for their strong catalytic activity. The choice can influence regioselectivity with unsymmetrical ketones.[13] |
Solvents
The choice of solvent is also crucial as it affects the solubility of reactants and can influence the reaction pathway.[9]
-
Acetic acid is a common choice as it can function as both a solvent and a catalyst.[11]
-
Toluene can be used as a co-solvent and for extraction, which can lead to a more environmentally friendly process with reduced wastewater.[14]
-
Other solvents such as ethanol , dimethyl sulfoxide (DMSO) , and tert-butanol have also been successfully employed.[6][11]
Temperature
The Fischer indole synthesis typically requires elevated temperatures to drive the reaction forward, often at the reflux temperature of the chosen solvent.[9][11] However, excessively high temperatures can lead to the degradation of starting materials or products, resulting in tar formation.[9] Therefore, careful optimization of the reaction temperature is essential.[9]
Experimental Protocols
General One-Pot Protocol for Substituted Indole Synthesis
This protocol provides a general guideline. The specific amounts of reagents and reaction conditions should be optimized for each substrate.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the arylhydrazine (or its hydrochloride salt) (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid) and the acid catalyst (if not the solvent itself).
-
Heating: Heat the reaction mixture to the desired temperature (often reflux) with vigorous stirring.[2]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[11] Otherwise, carefully neutralize the acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Example Protocol: Synthesis of 2,3,5-trimethyl-1H-indole
This protocol is an adaptation of a known procedure for the synthesis of a substituted indole.
-
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
-
Procedure:
-
In a reaction flask, combine p-tolylhydrazine hydrochloride (1.62 mmol, 1.0 eq) and isopropyl methyl ketone (1.62 mmol, 1.0 eq).[13]
-
Add glacial acetic acid (2 g, 0.03 mol) to the flask.[13]
-
Stir the mixture and heat it to reflux for approximately 2.25 hours.[13]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
The product can be further purified by recrystallization from a suitable solvent system.
-
Navigating Challenges: Regioselectivity and Troubleshooting
Regioselectivity with Unsymmetrical Ketones
A significant challenge in the Fischer indole synthesis arises when using unsymmetrical ketones, as this can lead to the formation of a mixture of two regioisomeric indoles.[6][13] The regioselectivity is influenced by factors such as the acidity of the medium and steric effects.[13]
-
Acid Strength: Weaker acids tend to favor the formation of the kinetic product, which arises from the more substituted enamine.[13] Conversely, stronger acids can lead to the thermodynamically more stable product.[13]
-
Steric Hindrance: Bulky substituents on either the ketone or the arylhydrazine can direct the cyclization to the less sterically hindered position.[13]
Troubleshooting Common Issues
Low yields or reaction failures are not uncommon in Fischer indole synthesis.[10] The following guide outlines potential problems and their solutions.
Caption: A troubleshooting workflow for the Fischer indole synthesis.
-
Low Yield: This can be caused by several factors:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and acid strength.[9][10] A systematic optimization of these parameters is often necessary.
-
Impure Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions.[10] Ensure the purity of your starting materials.
-
Substituent Effects: Electron-donating groups on the carbonyl compound can lead to a competing N-N bond cleavage side reaction.[10][15] Electron-withdrawing groups on the arylhydrazine can hinder the reaction and may require harsher conditions.[11]
-
-
Reaction Failure:
-
Certain substitution patterns, such as those leading to C3-N-substituted indoles, are notoriously difficult to synthesize via the Fischer method.[13][15][16]
-
The direct synthesis of the parent, unsubstituted indole from acetaldehyde is often problematic.[10] An alternative is to use pyruvic acid followed by decarboxylation.[10]
-
-
Formation of Byproducts:
Modern Variations on a Classic Theme
The enduring utility of the Fischer indole synthesis has inspired the development of modern variations that expand its scope.
-
Buchwald Modification: This palladium-catalyzed method allows for the synthesis of the necessary N-arylhydrazone intermediates from aryl bromides or halides and hydrazones, expanding the range of accessible starting materials.[1][3][17]
-
Interrupted Fischer Indolization: This variant, used in the total synthesis of complex natural products, can generate fused indoline and azaindoline structures.[6][18]
-
Mechanochemical Synthesis: Recent research has explored eco-friendly, solvent-free mechanochemical protocols for the Fischer indole synthesis.[19]
Conclusion
The Fischer indole synthesis is a venerable yet highly relevant reaction in modern organic chemistry. Its ability to construct complex indole structures from readily available starting materials ensures its continued importance in drug discovery and the synthesis of fine chemicals. A thorough understanding of its mechanism, careful optimization of reaction conditions, and awareness of its limitations are key to successfully applying this powerful synthetic tool.
References
- Wikipedia. Fischer indole synthesis. [Link]
- PubMed. A three-component Fischer indole synthesis. [Link]
- RSC Blogs. Versatile variation on the Fischer indole synthesis. [Link]
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- chemeurope.com. Fischer indole synthesis. [Link]
- Chem-Station Int. Ed. Fischer Indole Synthesis. [Link]
- RSC Publishing.
- ResearchGate. (PDF) Fischer Indole Synthesis. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- YouTube. Fischer Indole Synthesis. [Link]
- RSC Publishing. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. [Link]
- NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
- SciSpace.
- Journal of the American Chemical Society.
- Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]
- ACS Publications.
- ResearchGate.
- NIH.
- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Fischer_indole_synthesis [chemeurope.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Palladium-Catalyzed Synthesis of 4-Chloro-7-methyl-1H-indole: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Gemini, Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. The targeted synthesis of substituted indoles, such as 4-Chloro-7-methyl-1H-indole, is of paramount importance for developing novel therapeutic agents. This application note provides a comprehensive guide to a robust and efficient palladium-catalyzed synthesis of this compound. Moving beyond classical, often harsh, methods like the Fischer or Madelung syntheses, we present a modern approach leveraging a palladium-catalyzed intramolecular cyclization. This guide offers a detailed, step-by-step protocol, mechanistic explanations for key transformations, and practical insights into reaction optimization and safety.
Introduction: The Significance of the Indole Scaffold
Indoles and their derivatives are classified as "privileged structures" in drug discovery, owing to their ability to bind to a wide array of biological targets with high affinity. The functionalization of the indole core, particularly on the benzenoid ring at positions C4 through C7, allows for the fine-tuning of a molecule's pharmacological profile. However, selectively accessing these positions can be challenging with traditional synthetic methods.[1]
Palladium-catalyzed cross-coupling and C-H activation strategies have revolutionized the synthesis of complex heterocyclic systems, including indoles.[2][3] These methods offer milder reaction conditions, broader functional group tolerance, and superior regioselectivity compared to classical named reactions like the Fischer, Bischler, Reissert, or Madelung syntheses.[4][5][6][7][8][9] This note focuses on a palladium-catalyzed reductive cyclization pathway, a powerful strategy for constructing the indole core from readily accessible precursors.
Principle of the Synthesis: A Palladium-Catalyzed Cascade
The selected strategy involves a two-step sequence commencing with the synthesis of an ortho-substituted nitrostyrene, followed by a palladium-catalyzed reductive cyclization. This approach is highly effective for generating indoles that are unsubstituted at the C2 and C3 positions.
-
Henry Condensation : The synthesis begins with a base-catalyzed condensation between 4-chloro-2-methyl-1-nitrobenzene and formaldehyde to generate an intermediate which is then dehydrated to form the key precursor: 1-chloro-4-methyl-2-nitro-5-vinylbenzene.
-
Reductive Cyclization : The precursor undergoes a cascade reaction in the presence of a palladium catalyst and a reducing agent. The nitro group is reduced to an amine, which then participates in an intramolecular cyclization to forge the indole's pyrrole ring.
The elegance of this palladium-catalyzed approach lies in its efficiency and mild conditions, avoiding the high temperatures and strongly basic or acidic environments required by many classical indole syntheses.[5][6]
Reaction Mechanism: Reductive Cyclization
The mechanism involves the palladium-catalyzed reduction of the nitro group to an aniline. This is followed by an intramolecular reaction, likely a Michael addition or related cyclization onto the vinyl group, which after tautomerization and aromatization, yields the stable indole ring.
Figure 1: Proposed mechanism for the reductive cyclization.
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-2-methyl-1-nitrobenzene | Reagent Grade, 98% | Commercial | |
| Formaldehyde | 37% solution in H₂O | Commercial | |
| Diethylamine | Reagent Grade, ≥99.5% | Commercial | |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry | Commercial | Caution: Pyrophoric. Handle with care. |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Gas Supplier | |
| Ethyl Acetate (EtOAc) | Anhydrous | Commercial | |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Celite® 545 | Commercial | Filtration aid | |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial | Drying agent |
Experimental Workflow
Figure 2: Overall experimental workflow for the synthesis.
Step-by-Step Procedure
Step 1: Synthesis of 1-Chloro-4-methyl-2-nitro-5-vinylbenzene (Precursor)
-
To a solution of 4-chloro-2-methyl-1-nitrobenzene (1.0 eq) in ethanol, add aqueous formaldehyde (1.5 eq) and diethylamine (0.2 eq).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting crude product can often be carried forward without extensive purification, or purified by column chromatography if necessary.
Step 2: Palladium-Catalyzed Reductive Cyclization
| Reagent | M.W. | Amount | Moles | Equiv. |
| Precursor | 199.61 | 5.0 g | 25.0 mmol | 1.0 |
| Pd/C (10%) | - | 250 mg | - | 5 wt. % |
| Ethyl Acetate | 88.11 | 250 mL | - | - |
-
Reaction Setup : To a 500 mL hydrogenation flask, add the precursor, 1-chloro-4-methyl-2-nitro-5-vinylbenzene (5.0 g, 25.0 mmol).
-
Solvent Addition : Add ethyl acetate (250 mL) and stir until the solid is fully dissolved.
-
Inerting : Flush the flask with argon or nitrogen gas for 5 minutes.
-
Catalyst Addition : Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (250 mg). Causality : Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry catalyst from coming into contact with air and potentially igniting the solvent vapors.[10][11]
-
Hydrogenation : Secure the flask to a Parr hydrogenation apparatus. Purge the system with hydrogen gas three times before pressurizing to 50 psi.
-
Reaction : Shake the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by observing hydrogen uptake and periodically analyzing by TLC or LC-MS.
-
Work-up :
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with argon or nitrogen.
-
Catalyst Filtration (Critical Safety Step) : Set up a filtration apparatus using a pad of Celite® in a Büchner funnel. Wet the Celite pad with ethyl acetate. Never allow the filtered catalyst cake to become dry. [11] The pyrophoric nature of Pd/C is significantly enhanced after being saturated with hydrogen.[11]
-
Filter the reaction mixture through the Celite pad. Wash the flask and the filter cake with additional ethyl acetate (2 x 50 mL). The collected filtrate contains the crude product.
-
-
Purification :
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 95:5).
-
Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid.
-
Characterization and Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃) : Expected signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the methyl group, and a broad singlet for the N-H proton.
-
¹³C NMR (101 MHz, CDCl₃) : Expected signals corresponding to the eight distinct carbon atoms in the indole structure.
-
Mass Spectrometry (ESI+) : Calculated for C₉H₈ClN [M+H]⁺; found.
A typical, optimized reaction should provide the target compound in good to excellent yield (70-85%).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst.2. Insufficient hydrogen pressure/time.3. Catalyst poisoning.[12] | 1. Use fresh, high-quality Pd/C.2. Increase H₂ pressure or reaction time.3. Ensure high purity of starting materials and solvents. |
| Low Yield | 1. Poor quality precursor.2. Loss during work-up/purification.3. Catalyst was not sufficiently wetted. | 1. Purify the nitrostyrene precursor before cyclization.2. Handle carefully during filtration and chromatography.3. Ensure the catalyst is well-suspended in the solvent. |
| Side Product Formation | 1. Over-reduction of the chloro-group.2. Polymerization of the vinyl group. | 1. Monitor reaction carefully; avoid excessive H₂ pressure or temperature.2. Use fresh, inhibitor-free precursor. |
Safety and Handling Precautions
-
General : Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Reagents : Handle chlorinated and nitro-aromatic compounds with care in a well-ventilated chemical fume hood. They are toxic and potentially mutagenic.
-
Palladium on Carbon (Pd/C) : This catalyst is pyrophoric, especially after use in hydrogenation when it is saturated with hydrogen and finely divided.[10][11]
-
Never add dry Pd/C to an organic solvent in the presence of air.[11]
-
Always handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen).[10]
-
During filtration, the filter cake must be kept wet with solvent at all times. Do not allow it to dry in the air.
-
Quench the used catalyst by slowly adding the moist filter cake to a large volume of water before disposal according to institutional guidelines.
-
References
- Wikipedia. Larock indole synthesis. [Link]
- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.
- Oh, C. H., & Kim, J. S. (2004). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 69(23), 7792–7795.
- Govek, T. D., & Overman, L. E. (2001). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 42(39), 6965-6968.
- Elumalai, V., & Hansen, J. H. (2021).
- Cimino, M., & Cernak, T. (2019). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 24(9), 1697.
- Reddy, G. S., & Rao, P. S. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(6), 1235–1240.
- Yoo, W., & Li, Z. (2021).
- ResearchGate.
- American Chemical Society.
- Organic Chemistry Portal. Synthesis of indoles. [Link]
- Hartwig, J. F., & Driver, M. S. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
- Wikipedia. Reissert indole synthesis. [Link]
- Grokipedia. Larock indole synthesis. [Link]
- Wikipedia. Nenitzescu indole synthesis. [Link]
- Royal Society of Chemistry. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]
- Royal Society of Chemistry. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [Link]
- Wikipedia.
- Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557–7561.
- SynArchive. Larock Indole Synthesis. [Link]
- Wikipedia. Madelung synthesis. [Link]
- ResearchGate. Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and.... [Link]
- J&K Scientific LLC. Fischer Indole Synthesis. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- Wikipedia. Bischler–Möhlau indole synthesis. [Link]
- SIFCO ASC.
- HETEROCYCLES.
- ResearchGate. (PDF) Reissert Indole Synthesis. [Link]
- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
- General Kinematics.
- Organic Chemistry Portal. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. [Link]
- chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
- Semantic Scholar. Bischler-Möhlau indole synthesis. [Link]
- Scientia Iranica. First page Cover C-21(6). [Link]
- ResearchGate. Chapter 3.7. Larock Indole Synthesis | Request PDF. [Link]
- RWTH Publications. Atroposelective Nenitzescu Indole Synthesis. [Link]
- University of California, Berkeley. LCSS: PALLADIUM ON CARBON. [Link]
- REVISTA DE CHIMIE. 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. [Link]
- Royal Society of Chemistry. Observations on the mechanism of the nenitzescu indole synthesis. [Link]
- SynArchive. Madelung Indole Synthesis. [Link]
- Elsevier. Recent advances in the Nenitzescu indole synthesis (1990–2019). [Link]
- ResearchGate. Bischler-Möhlau indole synthesis. [Link]
- ResearchGate. Madelung-Indole-Synthesis.pdf. [Link]
- YouTube.
- ResearchGate.
Sources
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 6. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 10. honrel.com [honrel.com]
- 11. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. sifcoasc.com [sifcoasc.com]
Greener Routes to a Privileged Scaffold: Advanced Application Notes and Protocols for Indole Synthesis
Introduction: The Enduring Importance of the Indole Nucleus and the Imperative for Green Synthesis
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis. Its presence in a vast array of biologically active molecules, including the amino acid tryptophan, neurotransmitters like serotonin, and numerous pharmaceuticals, underscores its significance as a "privileged scaffold."[1] Traditional methods for constructing this vital heterocycle, such as the classic Fischer indole synthesis, have been instrumental but often rely on harsh conditions, hazardous reagents, and environmentally detrimental organic solvents.[2]
In the contemporary landscape of chemical research and development, the principles of green chemistry are paramount. The drive to minimize waste, reduce energy consumption, and utilize safer substances is not merely an ethical consideration but a scientific and economic necessity. Consequently, the development of green and sustainable methods for indole synthesis has become a vibrant and critical area of research.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cutting-edge green chemistry approaches for indole synthesis, complete with detailed application notes, step-by-step protocols, and a comparative analysis of their efficacy and environmental impact.
Strategic Selection of a Green Indole Synthesis Pathway
The choice of a synthetic route is a critical decision that balances factors such as substrate scope, desired substitution pattern, scalability, and, increasingly, environmental impact. The following decision tree provides a logical workflow for selecting an appropriate green indole synthesis strategy.
Caption: A decision-making workflow for selecting a green indole synthesis methodology.
Alternative Energy Inputs: Accelerating Reactions and Enhancing Efficiency
A cornerstone of green chemistry is the use of alternative energy sources to drive chemical reactions more efficiently than traditional conductive heating. Microwave irradiation and ultrasound have emerged as powerful tools in this regard.
Microwave-Assisted Organic Synthesis (MAOS)
Application Note: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This "dielectric heating" dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur with prolonged heating. The Fischer, Bischler, and Larock indole syntheses are particularly amenable to microwave conditions.
Causality of Experimental Choices: The choice of a high-boiling point, polar solvent like dimethylformamide (DMF) or the use of a solvent-free system is crucial for MAOS. These conditions allow the reaction to reach high temperatures quickly and safely under sealed-vessel conditions, which is a key advantage of this technique. The power and temperature are carefully controlled to prevent decomposition while maximizing the reaction rate.
Protocol: Microwave-Assisted Larock Indole Synthesis
This protocol describes the rapid, one-pot synthesis of a 2,3-disubstituted indole via a palladium-catalyzed coupling of an o-iodoaniline and a disubstituted alkyne under microwave irradiation.
-
Materials:
-
o-Iodoaniline (1.0 mmol)
-
Disubstituted alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethylformamide (DMF, 5 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
-
Procedure:
-
To the microwave reaction vessel, add the o-iodoaniline, disubstituted alkyne, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add DMF and the magnetic stir bar.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired indole.
-
Ultrasound-Assisted Synthesis (Sonochemistry)
Application Note: Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. This collapse generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. These effects enhance mass transfer, disrupt solid surfaces, and can generate radical species, thereby promoting chemical reactivity. Sonication is particularly effective for heterogeneous reactions and can often be performed at lower bulk temperatures than conventional methods.
Mechanistic Insight: The primary mechanism in many sonochemical syntheses is the enhanced mass transport and surface activation, which is especially beneficial in reactions involving solid catalysts or poorly soluble reagents. For instance, in the ultrasound-assisted Heck coupling/C-H amination for indole synthesis, sonication facilitates the interaction of the reactants with the solid palladium catalyst and promotes the subsequent cyclization.[4]
Protocol: Ultrasound-Assisted One-Pot Heck Coupling/C-H Amination for Indole Synthesis [4]
This protocol details the synthesis of 2-substituted indoles from 2-iodosulfonanilides and various alkenes in a one-pot procedure under ultrasonic irradiation.
-
Materials:
-
2-Iodosulfonanilide (0.3 mmol)
-
Alkene (0.36 mmol)
-
10% Palladium on carbon (Pd/C, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.10 equiv)
-
Triethylamine (Et₃N, 0.6 mmol)
-
1,4-Dioxane (5.0 mL)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 0.6 mmol)
-
Laboratory ultrasonic bath (e.g., 35 kHz)
-
-
Procedure:
-
In a suitable reaction vessel, combine the 2-iodosulfonanilide, alkene, 10% Pd/C, PPh₃, and Et₃N in 1,4-dioxane.
-
Place the vessel in the ultrasonic bath and stir the mixture at 50 °C under a nitrogen atmosphere for 2 hours.
-
To this mixture, add DDQ.
-
Continue stirring at 50 °C under ultrasound and a nitrogen atmosphere for an additional 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst and wash the solid with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-substituted indole.
-
Solvent-Free and Green Solvent Approaches
Eliminating or replacing conventional volatile organic solvents (VOCs) is a primary goal of green chemistry. Mechanochemistry offers a solvent-free alternative, while water and deep eutectic solvents provide benign reaction media.
Mechanochemical Synthesis
Application Note: Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state, often in the absence of any solvent. This technique is highly atom-economical and minimizes waste. The mechanical energy breaks down crystal lattices, increases the surface area of reactants, and can create localized high-pressure and high-temperature zones, facilitating reactions that would otherwise require high temperatures in solution. The Fischer indole synthesis is well-suited to mechanochemical conditions.
Protocol: Mechanochemical Fischer Indole Synthesis
This solvent-free protocol describes the synthesis of indoles by ball milling an arylhydrazine and a ketone with oxalic acid and dimethylurea as a solid grinding auxiliary.
-
Materials:
-
Arylhydrazine (1.0 mmol)
-
Ketone or aldehyde (1.1 mmol)
-
Oxalic acid (3.5 mmol)
-
Dimethylurea (1.5 mmol)
-
Milling jar (e.g., 15 mL ZrO₂) with milling balls
-
-
Procedure:
-
Place the arylhydrazine, ketone or aldehyde, oxalic acid, and dimethylurea into the milling jar along with the milling balls.
-
Mill the mixture in a ball mill for 100-120 minutes at a specified frequency.
-
After milling, open the jar and add water to dissolve the oxalic acid and dimethylurea mixture.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the crude indole.
-
If necessary, purify the product by column chromatography.
-
Synthesis in Green Solvents: Water and Deep Eutectic Solvents (DES)
Application Note:
-
Water: As a solvent, water is non-toxic, non-flammable, and abundant. Performing organic reactions in water can be challenging due to the poor solubility of many organic substrates. However, the hydrophobic effect can sometimes accelerate reactions by bringing nonpolar reactants together. The Fischer indole synthesis has been successfully performed in mildly acidic aqueous conditions.[5]
-
Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and inexpensive to prepare. Their unique solvent properties, such as high viscosity and the ability to form extensive hydrogen bond networks, can influence reaction rates and selectivities.
Protocol: Catalyst-Free Indole Synthesis in Water [6]
This protocol describes a transition-metal-free synthesis of indoles via the cyclization of 2-ethynyl-N-sulfonylanilides in water, using a simple inorganic base as a catalyst.
-
Materials:
-
2-Ethynyl-N-sulfonylanilide (0.3 mmol)
-
Potassium carbonate (K₂CO₃, 15 mol%)
-
Water (1.5 mL)
-
Sealed tube
-
-
Procedure:
-
To a solution of K₂CO₃ in water in a sealed tube, add the 2-ethynyl-N-sulfonylanilide.
-
Seal the tube and stir the mixture vigorously at 130 °C under an argon atmosphere for 10 hours.
-
Cool the reaction to room temperature and extract with dichloromethane (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography on silica gel. The aqueous phase containing the catalyst can be recovered and reused.
-
Protocol: Synthesis of 3-Substituted Indoles in a Deep Eutectic Solvent [7]
This protocol details the synthesis of 3-substituted indoles via a one-pot, three-component reaction of an indole, an aldehyde, and malononitrile in a choline chloride:urea DES, enhanced by ultrasound.
-
Materials:
-
Indole (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Deep Eutectic Solvent (ChCl:urea, 1:2 molar ratio, 10 mol%)
-
10 mL round-bottom flask
-
-
Procedure:
-
Prepare the DES by gently heating a 1:2 molar mixture of choline chloride and urea until a clear, homogeneous liquid is formed.
-
In the round-bottom flask, combine the indole, aromatic aldehyde, malononitrile, and the prepared DES.
-
Subject the flask to ultrasound irradiation (e.g., in an ultrasonic bath). The reaction can be gently heated to 60 °C if necessary.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/n-hexane = 1:9).
-
Upon completion, add 10 mL of dichloromethane (DCM) to the flask to extract the product.
-
Separate the DCM layer and evaporate the solvent under vacuum to obtain the final product.
-
Novel Catalytic Approaches
Developing new catalytic systems that are more efficient, selective, and environmentally friendly is a key area of green chemistry. Photocatalysis and biocatalysis offer exciting opportunities for indole synthesis under exceptionally mild conditions.
Visible-Light Photocatalysis
Application Note: Visible-light photocatalysis uses a photocatalyst that, upon absorption of low-energy visible light, can initiate chemical reactions through single-electron transfer (SET) or energy transfer pathways. This allows for the generation of highly reactive radical intermediates from stable precursors under extremely mild conditions, often at room temperature. Organic dyes like Eosin Y and ruthenium-based complexes are common photocatalysts.[8][9]
Mechanistic Diagram: Eosin Y Photocatalytic Cycle
Caption: A generalized photocatalytic cycle for indole synthesis using Eosin Y.
Protocol: Eosin Y-Catalyzed Visible-Light Mediated Synthesis of 3-Formylindoles [8]
This protocol describes the formylation of indoles at the C-3 position using tetramethylethylenediamine (TMEDA) as a carbon source and air as an oxidant, catalyzed by Eosin Y under visible light.
-
Materials:
-
Indole (0.5 mmol)
-
Eosin Y (2 mol%)
-
Potassium iodide (KI, 10 mol%)
-
Tetramethylethylenediamine (TMEDA, 1.5 mmol)
-
Acetonitrile:Water (5:1, 3 mL)
-
Blue LED lamp
-
Reaction vial with a stir bar
-
-
Procedure:
-
In the reaction vial, dissolve the indole, Eosin Y, and KI in the acetonitrile:water mixture.
-
Add TMEDA to the solution.
-
Place the vial under a blue LED lamp and stir the mixture at room temperature, open to the air.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 3-formylindole.
-
Biocatalysis
Application Note: Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild aqueous conditions (neutral pH and ambient temperature). The use of enzymes aligns perfectly with green chemistry principles by avoiding harsh reagents and solvents. Tryptophan synthase (TrpS), for example, is a remarkable enzyme that catalyzes the final two steps in tryptophan biosynthesis, including the formation of the indole ring from indole-3-glycerol phosphate and its subsequent condensation with serine.[10][11]
Protocol: Tryptophan Synthase-Catalyzed Synthesis of Tryptophan Analogs [10]
This protocol outlines the general procedure for synthesizing tryptophan analogs from substituted indoles and L-serine using the β-subunit of tryptophan synthase (TrpB) or the whole enzyme complex (TrpS).
-
Materials:
-
Substituted indole (e.g., 5-fluoroindole, 10 mM)
-
L-serine (50 mM)
-
Pyridoxal phosphate (PLP, 0.1 mM)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Tryptophan synthase (TrpS) or isolated β-subunit (TrpB) (appropriate enzyme concentration determined empirically)
-
Reaction vessel (e.g., Eppendorf tube or small flask)
-
-
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, L-serine, and PLP.
-
Add the substituted indole (often dissolved in a minimal amount of a co-solvent like DMSO if solubility is low).
-
Initiate the reaction by adding the TrpS or TrpB enzyme preparation.
-
Incubate the reaction at an optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation for a specified time (e.g., 4-24 hours).
-
Monitor the formation of the tryptophan analog using HPLC or LC-MS.
-
Terminate the reaction, for example, by adding trichloroacetic acid to precipitate the enzyme.
-
Centrifuge to remove the precipitated enzyme.
-
The supernatant containing the product can be purified using techniques like ion-exchange chromatography or reversed-phase HPLC.
-
Comparative Data of Green Indole Synthesis Methodologies
The following table provides a summary and comparison of various green synthetic methods for indole synthesis, highlighting key performance and green chemistry metrics.
| Methodology | Typical Reaction | Energy Source | Solvent/Conditions | Catalyst | Time | Temp (°C) | Yield (%) | Key Advantages |
| Microwave (MAOS) | Larock Indolization | Microwave | DMF or Solvent-free | Pd(OAc)₂ | 15-30 min | 120-170 | 85-95 | Rapid, High Yield, High Throughput |
| Ultrasound | Heck/Amination | Sonication (35 kHz) | 1,4-Dioxane | Pd/C | 6 h | 50 | 70-85 | Enhanced Mass Transfer, Mild Temp. |
| Mechanochemistry | Fischer Indole | Ball Milling | Solvent-Free | Oxalic Acid | 1.5-2 h | Ambient | 80-95 | Solvent-Free, High Atom Economy |
| Aqueous Synthesis | Cyclization | Thermal | Water | K₂CO₃ | 10 h | 130 | 90-99 | Benign Solvent, Simple Workup |
| Deep Eutectic Solvent | 3-Component | Ultrasound | ChCl:Urea | None | 30-60 min | 60 | 85-95 | Green Solvent, Recyclable |
| Photocatalysis | C-H Functionalization | Visible Light (LED) | ACN/Water | Eosin Y | 12-24 h | Ambient | 75-90 | Mild Conditions, Novel Reactivity |
| Biocatalysis | Tryptophan Analog | Thermal | Aqueous Buffer | Tryptophan Synthase | 4-24 h | 37 | Variable | High Selectivity, Aqueous, Mild |
Conclusion
The synthesis of indoles has been revolutionized by the adoption of green chemistry principles. The methodologies outlined in this guide—from microwave and ultrasound-assisted synthesis to mechanochemistry, photocatalysis, biocatalysis, and the use of green solvents—offer powerful, efficient, and environmentally responsible alternatives to traditional methods. By understanding the underlying principles and practical protocols for each approach, researchers and drug development professionals can make more informed decisions, accelerating the discovery of novel indole-containing compounds while minimizing their environmental footprint. The continued innovation in this field promises an even greener future for the synthesis of this indispensable heterocyclic scaffold.
References
- Prasad, A. S. G., Rao, T. B., Rambabu, D., Basaveswara Rao, M. V., & Pal, M. (2019). Ultrasound assisted Mizoroki–Heck coupling/C–H amination in a single pot: Direct synthesis of indole derivatives. Arabian Journal of Chemistry, 12(8), 4643-4652. [Link]
- Porcheddu, A., Mocci, R., Brindisi, M., Cuccu, F., Fattuoni, C., Delogu, F., Colacino, E., & D'Auria, M. V. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4416-4424. [Link]
- Nagre, D. T., Khandebharad, A. U., Sarda, S. R., Dhotre, B. K., & Agrawal, B. R. (2021). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound.
- Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis.
- Buller, A. R., & Arnold, F. H. (2017). Tryptophan Synthase: Biocatalyst Extraordinaire.
- Biffis, A., Centomo, P., & Zecca, M. (2018). Ruthenium-catalyzed synthesis of indoles from anilines and epoxides. Chemistry–A European Journal, 24(10), 2410-2419. [Link]
- Cai, S., Yang, K., & Wang, D. Z. (2017). Gold Catalysis Coupled with Visible Light Stimulation: Syntheses of Functionalized Indoles. Organic Letters, 19(15), 4118-4121. [Link]
- Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. European Journal of Organic Chemistry, 2015(26), 5735-5754. [Link]
- Kotha, S., Salman, M., & Cheekatla, S. R. (2024). Synthesis of Indenoindole Derivatives under Deep Eutectic Solvent Conditions. ChemistrySelect, 9(35), e202401831. [Link]
- Parmeggiani, F., Casamajo, A. R., Walton, C. J., Galman, J. L., Turner, N. J., & Chica, R. A. (2019). One-Pot Biocatalytic Synthesis of Substituted d-Tryptophans from Indoles Enabled by an Engineered Aminotransferase.
- Wikipedia. (2023). Tryptophan synthase. [Link]
- Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2010). The Mizoroki–Heck reaction in the synthesis of indole derivatives. Chemical Society Reviews, 39(12), 4849-4863. [Link]
- Mondal, S., & Bora, U. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry, 24(22), 2666-2692. [Link]
- Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 6(1), 32-48. [Link]
- Portoghese, P. S., & McLaughlin, J. P. (2010). Fischer indole synthesis in water: Simple, efficient preparation of naltrindole, naltriben and analogs. Green Chemistry, 12(2), 304-309. [Link]
- Wikipedia. (2023). Fischer indole synthesis. [Link]
- Cacchi, S., & Fabrizi, G. (2011). Synthesis of indoles and related compounds by palladium-catalyzed reactions. Chemical Reviews, 111(5), PR215-PR283. [Link]
- Reisman, S. E., & Rogge, T. M. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4602-4605. [Link]
- Mason, T. J. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Molecules, 26(13), 3842. [Link]
- Ghandi, M., & Taher-pour, A. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. International Journal of Organic Chemistry, 3(4), 269-275. [Link]
- Anastas, P., & Eghbali, N. (2010). Green chemistry: principles and practice. Chemical Society Reviews, 39(1), 301-312. [Link]
- Andrades, G. M., & dos Santos, F. P. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 17, 1782-1811. [Link]
- Curini, M., Fringuelli, F., Piermatti, O., & Pizzo, F. (2004). Synthesis of indoles in water. Current Organic Chemistry, 8(13), 1255-1271. [Link]
- Sharma, G., Kumar, R., & Kumar, A. (2022). Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds. Molecular Diversity, 26(6), 3411-3445. [Link]
- de la Torre, M. C., & Sierra, M. A. (2020). Synthesis of tri-indolylmethane derivatives using a deep eutectic solvent. Russian Journal of Organic Chemistry, 56(2), 304-309. [Link]
- Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current opinion in drug discovery & development, 14(6), 780-794. [Link]
- Zhu, D., & Chen, J. (2017). Synthesis of indoles from anilines and ethylene glycol.
- Wu, J. S., Ye, S. Q., Jiang, Z. Z., Jin, Q. Q., & Jiang, H. J. (2017). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Chinese Chemical Letters, 28(2), 341-344. [Link]
Sources
- 1. Visible light-mediated chemistry of indoles and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bichromophoric Ruthenium Complexes for Photocatalyzed Late-Stage Synthesis of Trifluoromethylated Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chimia.ch [chimia.ch]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]
- 8. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan synthase - Wikipedia [en.wikipedia.org]
The Strategic Application of 4-Chloro-7-methyl-1H-indole in Modern Medicinal Chemistry: A Guide for Researchers
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile reactivity have made it a cornerstone in the development of therapeutic agents across a wide range of disease areas, including oncology, virology, and inflammatory conditions.[3][4] Among the vast array of substituted indoles, 4-Chloro-7-methyl-1H-indole has emerged as a particularly valuable building block. The strategic placement of a chloro group at the 4-position and a methyl group at the 7-position imparts distinct physicochemical properties that can be exploited by medicinal chemists to fine-tune the biological activity, selectivity, and pharmacokinetic profiles of drug candidates.
This technical guide provides an in-depth exploration of the utility of this compound as a starting material in drug discovery. We will delve into its reactivity, showcase its application in the synthesis of bioactive molecules, and provide detailed protocols for key chemical transformations.
Physicochemical Properties and Spectroscopic Data
The chlorine atom at the 4-position acts as a bioisostere for hydrogen and can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. The methyl group at the 7-position can provide beneficial steric interactions and improve metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈ClN |
| Molecular Weight | 165.62 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 84-88 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Spectroscopic Data:
Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.25 (s, 1H, NH), 7.25 (t, J = 2.8 Hz, 1H, H-2), 6.98 (d, J = 8.0 Hz, 1H, H-5), 6.85 (d, J = 8.0 Hz, 1H, H-6), 6.45 (dd, J = 2.8, 1.6 Hz, 1H, H-3), 2.40 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 135.2, 128.6, 125.4, 122.8, 121.9, 118.7, 108.9, 100.2, 16.5.[5]
Key Synthetic Transformations and Protocols
The reactivity of the this compound scaffold allows for a variety of synthetic modifications at several key positions. The indole nitrogen (N-1), the C-2, and C-3 positions of the pyrrole ring, and the chloro-substituted C-4 position are all amenable to functionalization.
N-Alkylation: Introducing Diversity at the Indole Nitrogen
N-alkylation is a fundamental transformation for modifying the properties of the indole core. It can impact the molecule's conformation, solubility, and ability to act as a hydrogen bond donor.
Workflow for N-Alkylation:
Sources
- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(61258-70-6) 1H NMR [m.chemicalbook.com]
Application Notes & Protocols: Strategic Design of Multi-Component Reactions with Indole Derivatives
Introduction: The Convergence of Efficiency and Privilege in Synthesis
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets with high affinity.[1][2] From the essential amino acid tryptophan to powerful drugs like the anticancer agent Osimertinib and the psychedelic psilocybin, indoles are ubiquitous in nature and pharmacology.[2][3] The challenge in drug discovery is not merely to synthesize these molecules, but to do so efficiently, creating diverse libraries of complex analogues for biological screening.
This is where Multi-Component Reactions (MCRs) offer a paradigm shift. MCRs are convergent synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial parts of all starting materials.[4] This approach embodies the principles of green chemistry by minimizing synthetic steps, reducing waste, and saving time and resources.[5][6]
The integration of the versatile indole nucleus into MCRs has emerged as a powerful strategy for rapidly constructing complex, poly-substituted heterocyclic frameworks from simple precursors.[7] This guide provides an in-depth exploration of the design principles, mechanisms, and practical protocols for several key MCRs involving indole derivatives, aimed at researchers and professionals in organic synthesis and drug development.
Core Principles: Understanding the Indole in MCRs
The success of an indole-based MCR hinges on understanding the inherent reactivity of the indole ring. The pyrrole moiety of the indole is electron-rich, making it a potent nucleophile.
-
Nucleophilicity: The C3 position is the most nucleophilic and typically the primary site of electrophilic attack. The C2 position can also participate in reactions, particularly in more complex cascade processes.[7] The indole N-H proton is acidic and can be deprotonated or participate in reactions, for example, by forming indole-N-carboxylic acids with CO2 for use in Ugi-type reactions.[8][9]
-
Electrophilic Partners: The most common MCR strategy involves the in situ generation of an electrophile (e.g., an iminium ion from an aldehyde and an amine) which is then trapped by the nucleophilic indole.
-
Catalysis: While many reactions proceed under acidic conditions to generate the requisite electrophile, a vast array of catalysts have been developed to enhance efficiency, selectivity, and greenness. These include Lewis acids, Brønsted acids, organocatalysts (like L-proline), and even enzymes.[4][10]
-
Solvent Choice: The solvent can dramatically influence reaction pathways and yields. While many MCRs are performed in aprotic solvents, the use of greener solvents like water or ethanol, or even solvent-free conditions, is a major area of modern research.[5][11] In some cases, the reaction mechanism itself can change based on solvent polarity, as seen in the Passerini reaction.[12][13]
Application Note: Green Synthesis of Arundine
This protocol details the synthesis of the natural product Arundine (3,3'-(phenylmethylene)bis(1H-indole)) using a green, taurine-catalyzed approach in water, a method noted for its environmental friendliness and high yields. [14]This approach avoids hazardous organic solvents and harsh acid catalysts, making it a trustworthy and self-validating system for producing BIMs. The use of sonication provides energy to overcome the low solubility of reactants in water, demonstrating a practical solution to a common challenge in green chemistry.
Protocol: Taurine-Catalyzed Synthesis of Arundine in Water
Materials:
-
Indole (2.0 mmol, 234 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Taurine (2-aminoethanesulfonic acid) (10 mol%, 12.5 mg)
-
Deionized Water (5 mL)
-
Round-bottom flask (25 mL)
-
Ultrasonic bath
-
Magnetic stirrer
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add indole (234 mg), benzaldehyde (102 µL), taurine (12.5 mg), and deionized water (5 mL).
-
Place the flask in an ultrasonic bath and sonicate the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7). The reaction is typically complete within 30-40 minutes. [14]4. Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product is a solid. Purify it by recrystallization from ethanol or by silica gel column chromatography to yield the pure Arundine.
Data Summary: Substrate Scope for Taurine-Catalyzed BIM Synthesis[15]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Arundine | 35 | 90 |
| 2 | 4-Methoxybenzaldehyde | 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole) | 30 | 87 |
| 3 | 4-Chlorobenzaldehyde | 3,3'-((4-chlorophenyl)methylene)bis(1H-indole) | 40 | 88 |
| 4 | 4-Nitrobenzaldehyde | 3,3'-((4-nitrophenyl)methylene)bis(1H-indole) | 35 | 85 |
| 5 | Propanal | 3,3'-(propylidene)bis(1H-indole) | 60 | 67 |
The Ugi Four-Component Reaction (Ugi-4CR): Building Peptidomimetics
The Ugi reaction is the quintessential MCR, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. [8]Its remarkable convergence and functional group tolerance have made it a mainstay in combinatorial chemistry for generating peptide-like scaffolds. By using an indole-containing component, complex peptidomimetics with significant biological potential can be assembled in a single step.
Mechanism & Causality
A common strategy involves a two-step, one-pot process: an Ugi-4CR followed by an acid-induced cyclization to form the indole ring. [3][15]1. Condensation: An aniline derivative (amine) and an aldehyde (e.g., glyoxal dimethyl acetal) condense to form a Schiff base (iminium ion). 2. α-Addition: The isocyanide adds to the iminium ion carbon, forming a nitrilium ion intermediate. This is the key step where the chameleon-like isocyanide acts as both a nucleophile and an electrophile. 3. Acyl Transfer: The carboxylate (from formic acid in this example) attacks the nitrilium ion. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the stable Ugi adduct. 4. Indole Cyclization: Addition of a strong acid (e.g., methanesulfonic acid) protonates the acetal, which then eliminates methanol. The resulting carbocation is attacked by the electron-rich aniline ring in a Friedel-Crafts-type reaction to construct the indole scaffold. [15][16] This two-step sequence is powerful because it allows for the de novo synthesis of the indole core, enabling variation at multiple positions from simple, commercially available starting materials. [3]
Application Note: De Novo Synthesis of Indole-2-Carboxamides
This protocol describes a sustainable, metal-free synthesis of an indole-2-carboxamide scaffold. [15]This method is highly valuable as it builds the indole ring from scratch, offering immense flexibility. The choice of ethanol as a solvent and the absence of a metal catalyst align with green chemistry principles. The causality behind the two-step process is clear: the Ugi reaction first rapidly assembles a linear precursor with all the necessary atoms, and the subsequent acid-catalyzed cyclization provides the thermodynamic driving force to form the stable aromatic indole ring.
Protocol: Ugi-4CR and Cyclization to an Indole-2-Carboxamide
Materials:
-
Aniline (1.0 mmol, 93 mg, 91 µL)
-
Glyoxal dimethyl acetal (60% in H₂O, 1.1 mmol, 165 mg, 150 µL)
-
Formic acid (1.2 mmol, 55 mg, 45 µL)
-
tert-Butyl isocyanide (1.0 mmol, 83 mg, 113 µL)
-
Ethanol (2 mL)
-
Methanesulfonic acid (MSA) (3.0 mmol, 288 mg, 195 µL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Vial with screw cap
Procedure:
-
Ugi Reaction: In a vial, combine aniline (91 µL), glyoxal dimethyl acetal (150 µL), formic acid (45 µL), and ethanol (2 mL). Add tert-butyl isocyanide (113 µL) and seal the vial.
-
Stir the mixture at room temperature for 48 hours. The formation of the intermediate Ugi adduct can be monitored by TLC or LC-MS.
-
Cyclization: After 48 hours, carefully add methanesulfonic acid (195 µL) to the reaction mixture.
-
Seal the vial and heat the mixture to 60°C for 2 hours.
-
After cooling to room temperature, carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to afford the pure N-(tert-butyl)-1H-indole-2-carboxamide.
The Pictet-Spengler Reaction: Access to Indole Alkaloid Cores
The Pictet-Spengler reaction is a powerful MCR for synthesizing tetrahydro-β-carbolines, a core structural motif in a vast number of indole alkaloids with significant physiological activity. [17][18]The reaction involves the condensation of a β-indolylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Mechanism & Causality
-
Imine/Iminium Formation: The amine of the tryptamine condenses with the aldehyde to form an imine (Schiff base). In the presence of acid, this imine is protonated to form a highly electrophilic iminium ion. This activation is the driving force for the reaction. [17]2. Intramolecular Electrophilic Attack: The nucleophilic C3 position of the indole ring attacks the electrophilic iminium carbon in an intramolecular fashion. This is a 6-endo-trig cyclization that forms a spirocyclic intermediate (an azaspiroindolenine). [17][19]3. Rearrangement & Re-aromatization: The spirocycle is not stable. A 1,2-migration of the alkyl group occurs, expanding the ring system to form the six-membered piperidine ring. Subsequent deprotonation re-aromatizes the indole ring, yielding the final tetrahydro-β-carboline product. [17] The choice of acid catalyst and reaction conditions can be crucial. While traditional methods used strong acids and heat, milder conditions have been developed that can even proceed at physiological pH, reflecting its importance in biosynthesis. [17][20]
Application Note: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline
This protocol describes a classic Pictet-Spengler reaction. The causality for using acetic acid is twofold: it acts as both a catalyst to promote iminium ion formation and as a solvent. Refluxing provides the necessary activation energy for the cyclization and rearrangement steps. This procedure provides a reliable and well-established method for accessing the fundamental tetrahydro-β-carboline scaffold.
Protocol: Acetic Acid-Mediated Pictet-Spengler Cyclization
Materials:
-
Tryptamine (1.0 mmol, 160 mg)
-
Acetaldehyde (1.2 mmol, 53 mg, 67 µL)
-
Glacial Acetic Acid (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Heating mantle
-
Sodium hydroxide solution (10% w/v)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tryptamine (160 mg) in glacial acetic acid (5 mL) in a 25 mL round-bottom flask.
-
Add acetaldehyde (67 µL) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 1 hour.
-
Monitor the reaction by TLC (DCM/Methanol 9:1).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice (approx. 20 g).
-
Basify the mixture to pH > 10 by the slow addition of 10% sodium hydroxide solution while cooling in an ice bath. A precipitate will form.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 1-methyl-1,2,3,4-tetrahydro-β-carboline.
Conclusion
Multi-component reactions involving indole derivatives represent a powerful and elegant field of organic synthesis. By understanding the fundamental reactivity of the indole nucleus and the mechanisms of key MCRs like the BIM synthesis, Ugi, and Pictet-Spengler reactions, chemists can rapidly access molecular complexity. The causality-driven approach to protocol design—selecting specific catalysts, solvents, and conditions to achieve a desired outcome—is paramount. The protocols and data presented here serve as a validated starting point for researchers aiming to leverage these efficient reactions in the pursuit of novel therapeutics and functional molecules.
References
- Ziarani, G. M., Moradi, R., Ahmadi, T., & Lashgari, N. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(16), 8547-8594. [Link]
- Shaikh, A. R., & Yamano, M. (2024). Recent Advances in the Multicomponent Reactions of Indoles. ChemistrySelect, 9(19), e202400889. [Link]
- Pramanik, T., & Mitra, B. (2024). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Oriental Journal of Chemistry, 40(5). [Link]
- Baviskar, B. S., & Baviskar, B. A. (2024). A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid. Journal of Advanced Scientific Research, 15(4), 134-140. [Link]
- Couto, A. G., & Afonso, C. A. M. (2014). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 114(18), 9174-9210. [Link]
- Nia, R. H., Ziarani, G. M., & Badiei, A. (2023). Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review.
- Mohan, D. C., & Singh, M. S. (2013). Synthesis of bis(indolyl)methanes under catalyst-free and solvent-free conditions. Tetrahedron Letters, 54(1), 80-84. [Link]
- Kumar, A., Sharma, P., & Singh, B. K. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10393-10403. [Link]
- Wang, L., Li, P., & Zhang, Y. (2014). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules, 19(11), 18775-18783. [Link]
- Kumar, A., & Sharma, S. (2018). Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles. Organic & Biomolecular Chemistry, 46(16), 8914-8935. [Link]
- Cui, S.-L., Wang, J., & Wang, Y.-G. (2008). Synthesis of Indoles via Domino Reaction of N-Aryl Amides and Ethyl Diazoacetate. Journal of the American Chemical Society, 130(41), 13526-13527. [Link]
- Xu, S., & Li, X. (2015). A multi-component domino reaction for the direct access to polyfunctionalized indoles via intermolecular allylic esterification and indolation.
- Gemoets, H., & Puylaert, P. (2019). Synthesis of Indoles through Domino Reactions of 2-Fluorotoluenes and Nitriles. Angewandte Chemie International Edition, 58(40), 14192-14196. [Link]
- Sharma, G., & Dömling, A. (2021). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds.
- Lei, X., Angeli, G. K., Neochoritis, C. G., & Dömling, A. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(17), 6566-6571. [Link]
- Kalhans, P., Singh, A., Mishra, S., & Pandey, S. (2024). Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Organic & Biomolecular Chemistry. [Link]
- Cui, S., & Zhang, Y. (2019). Multicomponent Ugi Reaction of Indole-N-carboxylic Acids. Organic Letters, 21(13), 5216-5220. [Link]
- Wikipedia contributors. (2024). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Unknown Author. (n.d.). Preparation and Properties of INDOLE. Pharmapproach. [Link]
- Al-Juboori, S. A. H. (2015). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 12(1), 153-164. [Link]
- Cui, S., & Zhang, Y. (2019). Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Organic Letters, 21(13), 5216-5220. [Link]
- ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. [Link]
- ResearchGate. (2019). Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. [Link]
- Al-Juboori, S. A. H. (2015).
- Martin, S. F. (2002). Evolution of the Vinylogous Mannich Reaction as a Key Construction for Alkaloid Synthesis. Accounts of Chemical Research, 35(10), 895-904. [Link]
- ResearchGate. (n.d.). The mechanism of the Passerini reaction. [Link]
- Wikipedia contributors. (2023). Passerini reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Kalhans, P., Singh, A., Mishra, S., & Pandey, S. (2024). Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Organic & Biomolecular Chemistry. [Link]
- Al-Mughaid, H., & Al-Warhi, T. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34221-34246. [Link]
- Ziarani, G. M., Moradi, R., Ahmadi, T., & Lashgari, N. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances. [Link]
- ResearchGate. (n.d.).
- Sharma, G., & Dömling, A. (2021). Recent advances in the synthesis of indoles and their applications. RSC Advances, 11(54), 34221-34246. [Link]
- Sharma, A., & Kumar, R. (2015). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. Current Organic Chemistry, 19(18), 1761-1781. [Link]
- Lei, X., Angeli, G. K., Neochoritis, C. G., & Dömling, A. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. [Link]
- Cui, S., & Zhang, Y. (2024). A multicomponent reaction for modular assembly of indole-fused heterocycles. Chemical Science, 15(12), 4443-4449. [Link]
- Al-Hussain, S. A., & Al-Malki, A. L. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(4), 770. [Link]
- El-Sayed, M. A., & Al-Majid, A. M. (2015). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 20(9), 15836-15871. [Link]
- Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(1), 121. [Link]
- Ziarani, G. M., Moradi, R., Ahmadi, T., & Lashgari, N. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances. [Link]
- Williams, R. M., & Stocking, E. M. (2003). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Journal of the American Chemical Society, 125(17), 5062-5075. [Link]
- Cui, S., & Zhang, Y. (2024). A multicomponent reaction for modular assembly of indole-fused heterocycles. Chemical Science. [Link]
- Banfi, L., & Riva, R. (2005). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 3(9), 1647-1658. [Link]
- Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]
- Chemistry Notes. (2022).
Sources
- 1. A multi-component domino reaction for the direct access to polyfunctionalized indoles via intermolecular allylic esterification and indolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 4. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 18. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. | Semantic Scholar [semanticscholar.org]
- 19. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Practical Synthesis of Chloro-Methyl-Indole Derivatives at Scale: An Application Note and Protocol Guide
Introduction: The Significance of Chloro-Methyl-Indole Scaffolds in Modern Drug Discovery
Indole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The introduction of chloro and methyl substituents onto the indole ring system significantly modulates the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and pharmacokinetic properties. Chloro-methyl-indole derivatives, in particular, are valuable intermediates in the synthesis of a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs.
This technical guide provides a comprehensive overview of practical and scalable methods for the synthesis of various chloro-methyl-indole derivatives. Moving beyond theoretical discussions, we delve into the causality behind experimental choices, offering field-proven insights into process optimization, safety, and scalability. The protocols detailed herein are designed to be self-validating, ensuring robustness and reproducibility for researchers, scientists, and professionals in drug development.
Strategic Approaches to Scalable Chloro-Methyl-Indole Synthesis
The efficient construction of the indole nucleus, followed by or concurrent with the introduction of chloro and methyl groups, is paramount for a successful large-scale synthesis. Two primary strategic approaches are generally considered:
-
Linear Synthesis: Construction of the indole core followed by sequential or directed functionalization (chlorination and methylation).
-
Convergent Synthesis: Utilization of appropriately substituted precursors that already contain the chloro and/or methyl moieties, which are then cyclized to form the desired indole derivative.
The choice between these strategies is often dictated by the desired substitution pattern, the availability and cost of starting materials, and the overall efficiency and safety of the synthetic route at scale.
The Fischer Indole Synthesis: A Workhorse for Substituted Indoles
The Fischer indole synthesis, discovered in 1883, remains one of the most versatile and widely used methods for the preparation of indoles, particularly at an industrial scale. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.
The key to synthesizing chloro-methyl-indoles via this method lies in the selection of the appropriate starting materials: a chloro-substituted phenylhydrazine and a methyl-containing ketone or aldehyde.
Diagrammatic Representation of the Fischer Indole Synthesis Workflow:
Caption: A generalized workflow for the Fischer indole synthesis of chloro-methyl-indoles.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the synthesis of key chloro-methyl-indole derivatives. These have been selected for their scalability, reliability, and the use of readily available starting materials.
Protocol 1: Scalable Synthesis of 5-Chloro-2-Methylindole via Fischer Indolization
This protocol details a robust and scalable method for the synthesis of 5-chloro-2-methylindole, a common building block in pharmaceutical synthesis. The choice of a strong acid catalyst and careful temperature control are critical for achieving high yields and minimizing byproduct formation.
Reaction Scheme:
(4-Chlorophenyl)hydrazine + Acetone --(Acid Catalyst)--> 5-Chloro-2-methylindole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (4-Chlorophenyl)hydrazine hydrochloride | 179.04 | 179 g | 1.0 |
| Acetone | 58.08 | 63.9 g (81 mL) | 1.1 |
| Polyphosphoric Acid (PPA) | - | ~800 g | - |
| Crushed Ice | - | 2 kg | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | 2 L | - |
| Brine | - | 500 mL | - |
| Anhydrous Sodium Sulfate | - | 50 g | - |
Step-by-Step Protocol:
-
Hydrazone Formation (Optional Pre-formation): In a 2 L round-bottom flask equipped with a mechanical stirrer, dissolve 179 g (1.0 mol) of (4-chlorophenyl)hydrazine hydrochloride in 500 mL of ethanol. Add 81 mL (1.1 mol) of acetone dropwise with stirring. A precipitate of the hydrazone may form. The mixture can be gently warmed to ensure complete reaction and then cooled. The solvent can be removed under reduced pressure, though this is often not necessary for the subsequent step.
-
Indolization: In a separate 3 L multi-neck flask equipped with a robust mechanical stirrer, thermometer, and addition funnel, carefully heat approximately 800 g of polyphosphoric acid to 100 °C.
-
Caution: The addition of the hydrazone to hot PPA is exothermic. Add the crude hydrazone from the previous step portion-wise to the hot PPA with vigorous stirring, maintaining the internal temperature between 120-130 °C.
-
After the addition is complete, continue heating and stirring at 130 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto 2 kg of crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate of the crude product will form.
-
Filter the solid product and wash it thoroughly with water.
-
Purification: The crude 5-chloro-2-methylindole can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 75-85%
Diagram of Key Reaction Intermediates in Fischer Indolization:
Caption: Simplified mechanism showing key intermediates in the Fischer indole synthesis.
Protocol 2: Practical Synthesis of 3-Chloromethyl-1H-indole at Scale
3-Chloromethyl-1H-indole is a highly reactive and versatile intermediate. Its direct synthesis via chloromethylation of indole is often problematic due to instability and the formation of byproducts. A more controlled and scalable approach involves the chlorination of the corresponding alcohol, 3-hydroxymethylindole.
Reaction Scheme:
3-Hydroxymethylindole + Thionyl Chloride (SOCl₂) --> 3-Chloromethyl-1H-indole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxymethylindole | 147.17 | 147 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 131 g (80 mL) | 1.1 |
| Anhydrous Dichloromethane (DCM) | - | 1.5 L | - |
| Triethylamine (TEA) | 101.19 | 111 g (153 mL) | 1.1 |
| Saturated Sodium Bicarbonate Solution | - | 1 L | - |
| Brine | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | - | 50 g | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 3 L three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend 147 g (1.0 mol) of 3-hydroxymethylindole in 1 L of anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Thionyl Chloride: Slowly add 80 mL (1.1 mol) of thionyl chloride to the stirred suspension over a period of 30-45 minutes, maintaining the temperature below 5 °C.
-
Caution: Thionyl chloride is a corrosive and lachrymatory substance. This step must be performed in a well-ventilated fume hood. The reaction evolves HCl and SO₂ gases, which should be scrubbed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Neutralization: Slowly add 153 mL (1.1 mol) of triethylamine to the reaction mixture at 0 °C to neutralize the excess acid.
-
Work-up: Quench the reaction by the slow addition of 1 L of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 3-chloromethyl-1H-indole is often used directly in the next step due to its instability. If required, it can be purified by careful column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate), but decomposition on silica is a known issue.
Expected Yield: 80-90% (crude)
Safety Considerations for Thionyl Chloride:
Thionyl chloride is a highly reactive and hazardous chemical. It is crucial to adhere to strict safety protocols when handling it at any scale.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.
-
Quenching: Never quench thionyl chloride directly with water, as the reaction is violent. Use an appropriate quenching agent like a solution of sodium bicarbonate or calcium hydroxide.
-
Waste Disposal: All thionyl chloride waste must be treated as hazardous and disposed of according to institutional guidelines.
Diagram of the Chlorination Workflow:
Caption: A streamlined workflow for the scalable synthesis of 3-chloromethyl-1H-indole.
Quality Control and Analytical Methods
Ensuring the purity and identity of the synthesized chloro-methyl-indole derivatives is critical, especially in a drug development setting. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Thin Layer Chromatography (TLC) | Reaction monitoring, preliminary purity assessment | Retention factor (Rf), visualization under UV light |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, impurity profiling | Peak area percentage, retention time |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation, confirmation of identity | Chemical shifts, coupling constants, integration |
| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation | Molecular ion peak (M+), fragmentation pattern |
A robust HPLC method is essential for quantitative analysis. A typical reversed-phase HPLC method for indole derivatives would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid to improve peak shape.
Conclusion and Future Perspectives
The scalable synthesis of chloro-methyl-indole derivatives is a well-established yet continuously evolving field. The classic Fischer indole synthesis and the chlorination of hydroxymethyl indoles remain the cornerstones of industrial production due to their reliability and cost-effectiveness. As the demand for complex and highly functionalized indole-based pharmaceuticals grows, the development of more efficient, safer, and greener synthetic methodologies will be a key focus of future research. This includes the exploration of novel catalytic systems, flow chemistry applications, and the use of less hazardous reagents. The protocols and insights provided in this guide offer a solid foundation for researchers and process chemists to confidently and safely produce these valuable intermediates at scale.
References
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
- Organic Syntheses. (2014). Working with Hazardous Chemicals. [Link]
- Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300-308. [Link]
- International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]
- Carl ROTH. (n.d.).
The Strategic Elaboration of Methyl 7-Chloroindole-4-carboxylate: A Guide for Synthetic and Medicinal Chemists
Introduction: A Scaffold of Untapped Potential
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[1][2] Its inherent biological activity and versatile chemical nature have made it a "privileged scaffold" in drug discovery. Among the myriad of substituted indoles, the 4,7-disubstituted pattern offers a unique strategic advantage. By placing chemically orthogonal functional groups at these positions, chemists can unlock a multitude of synthetic pathways for creating diverse molecular libraries.[3] This guide focuses on a particularly valuable, yet underutilized, building block: methyl 7-chloroindole-4-carboxylate .
This molecule is expertly designed for diversification. The C4-ester provides a handle for amide bond formation, reduction, or hydrolysis, while the C7-chloro group is primed for a host of modern cross-coupling reactions. The indole nitrogen (N1) and the electron-rich C2 and C3 positions of the pyrrole ring offer additional sites for modification. The practical, large-scale synthesis of this compound, developed by Alper and Nguyen, makes it an accessible starting point for extensive drug discovery campaigns.[4][5] This document serves as a comprehensive technical guide, providing detailed protocols for the synthesis and subsequent elaboration of this powerful scaffold, grounded in mechanistic principles and field-proven methodologies.
Characterization of Methyl 7-Chloroindole-4-carboxylate
Accurate identification and confirmation of the starting material are paramount. The following data provides the expected characterization profile for methyl 7-chloroindole-4-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | N/A |
| Molecular Weight | 209.63 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | [4] |
| Melting Point | 165-167 °C | [4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.70 (br s, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.35 (t, J=2.8 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 6.80 (dd, J=2.8, 2.0 Hz, 1H), 3.95 (s, 3H) | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.5, 134.5, 130.0, 128.8, 125.4, 123.0, 122.8, 116.0, 102.9, 52.1 | [4] |
| Mass Spectrometry (ESI) | m/z 210.0 (M+H)⁺ | [4] |
Part 1: Synthesis of the Core Scaffold
The synthesis reported by Alper and Nguyen provides a robust and scalable route to multigram quantities of methyl 7-chloroindole-4-carboxylate without the need for chromatographic purification.[4][5] The key transformation involves a Sommelet-Hauser rearrangement of a carefully constructed sulfilimine.
Synthetic Workflow Diagram
Caption: High-level overview of the synthesis of the target indole.
Detailed Synthesis Protocol
This protocol is adapted from the literature procedure by Alper and Nguyen.[4]
Step 1: Preparation of Methyl 3-amino-4-chlorobenzoate This starting material can be prepared in high yield from 3-amino-4-chlorobenzoic acid via standard esterification procedures (e.g., using methanol and a catalytic amount of sulfuric acid).
Step 2: Sulfilimine Formation and Rearrangement
-
Reagents & Equipment:
-
Methyl 3-amino-4-chlorobenzoate
-
2-(Methylthio)ethanol
-
tert-Butyl hypochlorite (t-BuOCl)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Reaction vessel equipped with a magnetic stirrer and nitrogen inlet
-
-
Procedure: a. Dissolve methyl 3-amino-4-chlorobenzoate (1.0 eq) and 2-(methylthio)ethanol (1.1 eq) in anhydrous toluene. b. Cool the solution to 0 °C under a nitrogen atmosphere. c. Add tert-butyl hypochlorite (1.1 eq) dropwise, maintaining the temperature below 5 °C. d. Stir the mixture at 0 °C for 1 hour. e. Add triethylamine (2.5 eq) dropwise. f. Allow the reaction to warm to room temperature and stir for 18-24 hours. During this time, the Sommelet-Hauser rearrangement occurs.
Step 3: Cyclization to Methyl 7-chloroindole-4-carboxylate
-
Reagents & Equipment:
-
Crude reaction mixture from Step 2
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Heating mantle or oil bath
-
-
Procedure: a. To the crude reaction mixture from the previous step, add DBU (2.0 eq). b. Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. c. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and formation of the indole product. d. Upon completion, cool the reaction mixture to room temperature. e. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. The crude product can often be purified by trituration with a suitable solvent system (e.g., ether/hexanes) to afford the product as an off-white solid, avoiding the need for column chromatography.[4]
Part 2: Elaboration of the Scaffold
The true utility of methyl 7-chloroindole-4-carboxylate lies in its capacity for diversification at three key positions: the indole nitrogen (N1), the C4-ester, and the C7-chloro group.
Elaboration Strategy Diagram
Caption: Key diversification pathways from the core indole scaffold.
Protocol 1: N-Alkylation
Alkylation of the indole nitrogen is a common strategy to block this reactive site or to introduce substituents that can interact with biological targets.
-
Causality: The indole N-H proton is weakly acidic and can be removed by a suitable base. The resulting indolide anion is a potent nucleophile that readily attacks alkyl halides or other electrophiles. The choice of base and solvent is critical to avoid competing C3-alkylation and to manage solubility.
-
Protocol:
-
Reagents: Methyl 7-chloroindole-4-carboxylate (1.0 eq), alkyl halide (e.g., benzyl bromide, 1.2 eq), sodium hydride (NaH, 60% dispersion in oil, 1.2 eq), anhydrous DMF.
-
Procedure: a. To a flame-dried flask under argon, add NaH. b. Add anhydrous DMF and cool to 0 °C. c. Add a solution of the indole in DMF dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases. d. Add the alkyl halide dropwise at 0 °C. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. f. Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl at 0 °C. g. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. h. Purify by column chromatography (e.g., hexanes/ethyl acetate gradient).
-
-
Expected Outcome: Yields typically range from 70-95% depending on the electrophile.
Protocol 2: Saponification (Ester Hydrolysis)
Converting the methyl ester to a carboxylic acid is a crucial step for subsequent amide coupling or other modifications.
-
Causality: The ester is hydrolyzed under basic conditions (saponification) via nucleophilic acyl substitution.[6] Hydroxide attacks the electrophilic ester carbonyl, leading to a tetrahedral intermediate which then collapses to expel methoxide, forming the carboxylate salt. An acidic workup is required to protonate the carboxylate to the free carboxylic acid.
-
Protocol:
-
Reagents: Methyl 7-chloroindole-4-carboxylate (1.0 eq), lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq), THF, water.
-
Procedure: a. Dissolve the indole ester in a mixture of THF and water (e.g., 3:1 ratio). b. Add LiOH·H₂O and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-16 hours. Monitor by TLC until the starting material is consumed. c. Remove the THF under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. e. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. f. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Expected Outcome: This reaction is typically high-yielding, often providing the carboxylic acid in >90% yield.[6]
Protocol 3: Amide Coupling
The resulting 7-chloroindole-4-carboxylic acid is a versatile intermediate for creating amide libraries, a common feature in many drug molecules.
-
Causality: Direct reaction of a carboxylic acid and an amine is unfavorable. A coupling reagent (e.g., HATU, EDC) is used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
-
Protocol:
-
Reagents: 7-Chloroindole-4-carboxylic acid (1.0 eq), desired amine (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq), anhydrous DMF.
-
Procedure: a. Dissolve the carboxylic acid in anhydrous DMF under an argon atmosphere. b. Add the amine and DIPEA. c. Add HATU portion-wise and stir the mixture at room temperature for 2-12 hours. Monitor by TLC or LC-MS. d. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). e. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. f. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
-
Expected Outcome: Yields are generally good to excellent (60-95%), depending on the steric and electronic properties of the amine.
Protocol 4: C7-Arylation (Suzuki-Miyaura Coupling)
The Suzuki coupling is a powerful method for forming C-C bonds, allowing for the introduction of various aryl or heteroaryl groups at the C7 position.[7]
-
Causality: The reaction proceeds via a palladium catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
-
Protocol:
-
Reagents: Methyl 7-chloroindole-4-carboxylate (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), toluene/water or dioxane/water mixture.
-
Procedure: a. In a reaction vessel, combine the indole, arylboronic acid, and K₂CO₃. b. Add the solvent mixture (e.g., 4:1 dioxane/water). c. Degas the mixture by bubbling argon through it for 15-20 minutes. d. Add the Pd(PPh₃)₄ catalyst. e. Heat the reaction to 80-100 °C and stir for 4-24 hours under argon. Monitor by TLC. f. Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. g. Dry, concentrate, and purify by column chromatography.
-
-
Expected Outcome: Yields can vary widely (50-90%) based on the boronic acid partner.
Protocol 5: C7-Amination (Buchwald-Hartwig Amination)
This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds, enabling the synthesis of diverse anilines and related structures.[8][9]
-
Causality: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl chloride, coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu), and reductive elimination of the C-N coupled product.[8] The choice of phosphine ligand is critical for reaction efficiency.
-
Protocol:
-
Reagents: Methyl 7-chloroindole-4-carboxylate (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), NaOtBu (1.4 eq), anhydrous toluene.
-
Procedure: a. To an oven-dried Schlenk tube, add the indole, amine, NaOtBu, Pd₂(dba)₃, and XPhos. b. Evacuate and backfill the tube with argon (repeat 3 times). c. Add anhydrous, degassed toluene. d. Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor by TLC. e. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. f. Concentrate the filtrate and purify by column chromatography.
-
-
Expected Outcome: Yields are typically in the range of 60-90%.
Part 3: Applications in Drug Discovery
The 4,7-disubstituted indole scaffold is a key feature in numerous biologically active molecules, particularly in the realm of protein kinase inhibitors.[10][11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. The ability to rapidly generate analogs from the methyl 7-chloroindole-4-carboxylate core allows for efficient structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.
For example, synthetic 6,7-annulated-4-substituted indoles have been shown to possess anti-proliferative activity against human HL-60 tumor cells by disrupting mitosis and blocking cytokinesis.[13] Furthermore, various indole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscoring the therapeutic potential of libraries derived from this scaffold.[1][2][14]
| Compound Class | Biological Target/Activity | Significance | Reference |
| Bisindolylmaleimides | Protein Kinase C (PKC) Inhibitors | Potent and selective inhibition of a key signaling enzyme. Chloro-substitution enhances activity. | [11] |
| 6,7-Annulated Indoles | Anti-proliferative (HL-60 cells) | Disrupts tubulin and actin polymerization, leading to mitotic arrest. | [13] |
| General Indole Derivatives | Anticancer, Antimalarial, Antitubercular | Broad-spectrum activity highlights the versatility of the indole scaffold in targeting infectious diseases and cancer. | [14] |
Safety and Handling
Good laboratory practice should be followed at all times. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All reactions should be performed in a well-ventilated fume hood.
| Reagent | CAS Number | Key Hazards |
| Methyl 3-amino-4-chlorobenzoate | 40872-87-5 | Skin and eye irritant. May cause respiratory irritation.[15] |
| 2-(Methylthio)ethanol | 5271-38-5 | Combustible liquid. Harmful if swallowed or inhaled. Stench.[6][16] |
| tert-Butyl hypochlorite | 507-40-4 | Flammable liquid. Oxidizer. Causes severe skin burns and eye damage. |
| Sodium Hydride (60% in oil) | 7646-69-7 | Emits flammable gases in contact with water. Causes severe skin burns and eye damage. |
| Palladium Catalysts | Various | May cause skin sensitization. Handle with care, avoid inhalation of dust. |
| Strong Bases (NaOtBu, DBU) | Various | Corrosive. Cause severe skin burns and eye damage. |
Conclusion
Methyl 7-chloroindole-4-carboxylate is a strategically designed and readily accessible building block that serves as an ideal entry point for the synthesis of diverse libraries of 4,7-disubstituted indoles. Its orthogonal functionalities allow for a wide range of selective chemical transformations, including N-alkylation, ester manipulation, and a variety of C-C and C-N cross-coupling reactions. The protocols detailed in this guide provide a robust framework for researchers in drug discovery and synthetic chemistry to exploit the full potential of this versatile scaffold in the quest for novel therapeutic agents.
References
- Alper, P. B., & Nguyen, K. T. (2003). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053. [Link]
- OperaChem. (2024).
- Unni, J. M., et al. (2024). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 16(4), 12-23.
- Alper, P. B., & Nguyen, K. T. (2003).
- Dhani, R., et al. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(5), 519-523.
- Wikipedia. (2023).
- Alchem.Pharmtech.
- ACS Publications. Palladium−Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry. [Link]
- SciSpace. (2003).
- Alper, P. B., & Nguyen, K. T. (2003).
- ResearchGate. (2010). Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. [Link]
- RSC Publishing. (2024).
- Bowden, N. A., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 17(7), 1722-1726.
- Davis, P. D., et al. (1992). Inhibitors of Protein Kinase C. 1. 2,3-Bisarylmaleimides. Journal of Medicinal Chemistry, 35(1), 177-184.
- Sun, F., et al. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 15(4), 788-808.
- National Center for Biotechnology Information. (2023). Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors. PubMed Central.
- PubChem.
- Wikipedia. (2023).
- Kashani, S. K., et al. (2023).
- Semantic Scholar. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
- Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Inhibitors of protein kinase C. 1. 2,3-Bisarylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Strategic Synthesis of 4-Chloro-7-methyl-1H-indole Analogues for High-Throughput Receptor Screening
An Application Note for Drug Discovery Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors with high affinity.[1][2] Specifically, the 4-chloro-7-methyl-1H-indole scaffold presents a synthetically accessible and strategically functionalized core for developing novel ligands. The chlorine atom at the 4-position can modulate electronic properties and metabolic stability, while the methyl group at the 7-position provides a steric handle that can influence receptor selectivity. This guide provides an in-depth analysis of robust synthetic routes for the core scaffold, protocols for diversification into analogue libraries, and standardized methodologies for characterization and evaluation in receptor binding assays.
Rationale and Strategic Overview
The development of selective receptor modulators is a primary objective in modern drug discovery. Indole-based compounds have yielded numerous approved drugs targeting a wide array of receptors, including G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors, as well as sigma receptors and protease-activated receptors (PARs).[3][4][5] The strategic design of a focused library of analogues around the this compound core allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective ligands.
This document outlines two primary, field-proven synthetic strategies for the core structure: the Bartoli Indole Synthesis and the Fischer Indole Synthesis . Each method offers distinct advantages depending on starting material availability and desired substitution patterns.
Logical Workflow for Analogue Development
The overall process, from initial synthesis to biological evaluation, follows a structured path designed for efficiency and reproducibility.
Caption: High-level workflow from synthesis to SAR analysis.
Core Synthesis Protocols: Constructing the Scaffold
The choice of synthetic route is critical and is often dictated by the commercial availability of the requisite precursors. Both the Bartoli and Fischer syntheses are reliable methods for generating the target indole.
Bartoli Indole Synthesis
The Bartoli synthesis is exceptionally well-suited for preparing 7-substituted indoles.[6][7] The reaction proceeds via the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene.[8][9][10] The presence of a sterically demanding group at the ortho position, such as the 2-methyl group in our precursor, is crucial as it facilitates the key[11][11]-sigmatropic rearrangement that drives the formation of the indole ring.[6][10]
Starting Material: 1-Chloro-4-methyl-2-nitrobenzene Key Reagent: Vinylmagnesium bromide
Caption: Step-wise workflow for the Bartoli indole synthesis.
Experimental Protocol:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-chloro-4-methyl-2-nitrobenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Grignard Addition: Add vinylmagnesium bromide (1.0 M solution in THF, 3.0 eq.) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed -30 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.[12]
Fischer Indole Synthesis
The Fischer synthesis is a classic, robust, and widely applicable method for indole formation.[2][13] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[14][15]
Starting Materials: (2-Chloro-5-methylphenyl)hydrazine and Pyruvic acid Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
Experimental Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve (2-chloro-5-methylphenyl)hydrazine hydrochloride (1.0 eq.) and pyruvic acid (1.1 eq.) in ethanol. Heat the mixture at reflux for 1-2 hours to form the corresponding phenylhydrazone. The progress can be monitored by TLC.
-
Cyclization: Cool the mixture and remove the solvent under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heating: Heat the viscous mixture to 100-120 °C with mechanical stirring for 1-3 hours. The reaction is often accompanied by a color change.
-
Workup: Cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude indolecarboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Decarboxylation: The resulting this compound-2-carboxylic acid is then heated past its melting point (or in a high-boiling solvent like quinoline with a copper catalyst) to effect decarboxylation, yielding the target this compound.[15]
-
Purification: The final product is purified by recrystallization or column chromatography.[16]
Analogue Library Development
With the core scaffold in hand, diversification is key to exploring SAR. N1 and C3 are the most common positions for modification.
Protocol: N1-Alkylation
The indole NH is readily deprotonated and alkylated under basic conditions.[17]
-
Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an argon atmosphere.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify by flash column chromatography.
Purification and Structural Characterization
Rigorous purification and unambiguous characterization are essential for generating reliable biological data.
Purification Guidelines
-
Column Chromatography: Indoles can be sensitive to the acidic nature of standard silica gel, which may cause degradation. It is highly recommended to use a mobile phase containing 0.5-1% triethylamine to neutralize the silica surface.[16] Alternatively, neutral alumina can be used as the stationary phase.[16]
-
Recrystallization: For solid compounds with >90% purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is an excellent method for obtaining analytically pure material.[16]
Characterization Data
The identity and purity of all synthesized compounds must be confirmed by a combination of spectroscopic methods.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Elucidation | NH (~8.1 ppm, broad singlet) ; Aromatic protons (6.5-7.5 ppm) showing characteristic coupling patterns; Methyl protons (~2.5 ppm, singlet) .[18][19] |
| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic carbons in the 110-140 ppm range; Methyl carbon around 15-20 ppm .[20][21] |
| LC-MS | Purity & Mass Confirmation | A single major peak in the LC trace; Mass spectrum showing the correct molecular ion peak (e.g., [M+H]⁺ at m/z 166.04 for C₉H₈ClN).[20] |
| FT-IR | Functional Group ID | Characteristic N-H stretch around 3400 cm⁻¹ .[20] |
Protocols for Receptor Studies
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[22][23] A competitive binding assay is used to determine the inhibition constant (Kᵢ) of the newly synthesized analogues.
Principle of Competitive Binding Assay
This assay measures the ability of a test compound (the "competitor," i.e., your synthesized analogue) to displace a radiolabeled ligand with known affinity from a receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be used to calculate the Kᵢ.[22]
Caption: Workflow for a competitive radioligand binding assay.
General Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor of interest. Protein concentration should be determined using a standard method (e.g., Bradford assay).[24]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary salts like MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (typically at or below its Kₑ concentration).[25]
-
Varying concentrations of the synthesized indole analogue (the competitor).
-
For determining non-specific binding (NSB), use a high concentration of a known, non-radiolabeled ligand.
-
For determining total binding, omit the competitor.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), followed by several washes with ice-cold assay buffer to separate bound from free radioligand.[22]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the indole analogue. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
References
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Bartoli indole synthesis. Grokipedia.
- Larock indole synthesis. Grokipedia.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.
- Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354.
- Radioligand Binding Assay. Gifford Bioscience.
- Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. Benchchem.
- 1H NMR Characterization of 4-Azaindole and Its Derivatives: Applic
- Radioligand binding methods: practical guide and tips. PubMed.
- Application Notes and Protocols for Radioligand Binding Assay of RFRP-1 Receptors. Benchchem.
- Receptor Binding Assays for HTS and Drug Discovery.
- 13C NMR spectroscopy of indole deriv
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing.
- SIGMA RECEPTOR BINDING ASSAYS.
- Identification of indole derivatives by two-dimensional NMR-based...
- Larock indole synthesis. Wikipedia.
- Bartoli indole synthesis. Wikipedia.
- Bartoli indole synthesis. chemeurope.com.
- Larock Indole Synthesis. SynArchive.
- Bartoli Indole Synthesis. SynArchive.
- 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Publishing.
- Bartoli Indole Synthesis. J&K Scientific LLC.
- Fischer Indole Synthesis. J&K Scientific LLC.
- Fischer indole synthesis. Wikipedia.
- Fischer Indole Synthesis. Alfa Chemistry.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Isolation and Antibacterial Activity of Indole Alkaloids
- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
- Fischer indole synthesis – Knowledge and References. Taylor & Francis Online.
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
- Fischer Indole Synthesis. Scientia Iranica.
- Chapter 3.7. Larock Indole Synthesis.
- Synthesis and pharmacological evaluation of indole-based sigma receptor ligands.
Sources
- 1. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bartoli_indole_synthesis [chemeurope.com]
- 8. grokipedia.com [grokipedia.com]
- 9. synarchive.com [synarchive.com]
- 10. jk-sci.com [jk-sci.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-methyl-1H-indole
Introduction
Welcome to the technical support guide for the synthesis of 4-Chloro-7-methyl-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists. The indole scaffold is a cornerstone in medicinal chemistry, and its substituted derivatives are integral to numerous pharmaceutical agents.[1] The synthesis of this compound, typically achieved via the Fischer indole synthesis, presents unique challenges that can impact reaction yield and purity.[2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges effectively. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing both diagnostic insights and actionable solutions.
Q1: My reaction yield is critically low, or the reaction failed entirely. What are the common causes?
Low or no yield is a frequent issue in Fischer indole syntheses and can be traced back to several critical factors.[3]
Possible Causes & Recommended Actions:
-
Purity of Starting Materials: The Fischer indole synthesis is highly sensitive to the purity of the arylhydrazine precursor.[3] Impurities can introduce competing side reactions or inhibit the catalyst.
-
Action: Ensure the (3-chloro-6-methylphenyl)hydrazine hydrochloride is of high purity. If necessary, recrystallize the starting material before use. Verify the purity of the carbonyl compound (e.g., pyruvic acid), as contaminants can be detrimental.[3]
-
-
Suboptimal Hydrazone Formation: The initial condensation to form the phenylhydrazone is a crucial equilibrium-driven step. Incomplete formation will naturally lead to low overall yield.
-
Action: Stir the arylhydrazine and the carbonyl compound (e.g., pyruvic acid) at room temperature for 1-2 hours before initiating the cyclization.[4] The formation of a precipitate often indicates successful hydrazone formation.
-
-
Incorrect Acid Catalyst or Concentration: The choice and amount of acid catalyst are arguably the most critical parameters.[5] Too little acid will result in an incomplete reaction, while too much or too strong an acid can lead to degradation and charring.[3]
-
Inappropriate Reaction Temperature: The cyclization step requires sufficient thermal energy for the key[6][6]-sigmatropic rearrangement.[2] However, excessive heat can promote polymerization and degradation, especially with strong acid catalysts.[7]
-
Action: Monitor the reaction temperature closely. A typical range for Fischer cyclization is 80-120 °C.[4] If you suspect degradation, try running the reaction at a lower temperature for a longer duration.
-
Q2: My TLC analysis shows multiple spots, indicating significant impurity formation. What are the likely side reactions?
The formation of multiple byproducts is often related to the stability of intermediates and the reaction conditions.
Common Side Reactions & Mitigation Strategies:
-
Incomplete Cyclization: The reaction may stall after the formation of the hydrazone or other intermediates, especially if the temperature or catalyst concentration is too low.
-
Mitigation: Ensure sufficient reaction time and temperature. Monitor the reaction by TLC until the starting hydrazone spot has been consumed.
-
-
N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can sometimes weaken the N-N bond, leading to cleavage as a competing pathway to the desired rearrangement.[3]
-
Mitigation: While inherent to the substrate, this can sometimes be managed by using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid.[6]
-
-
Rearrangement to an Indolenine: With certain ketones, cyclization can occur at the more substituted carbon, leading to a non-aromatic indolenine isomer.[5]
-
Mitigation: This is less common when using pyruvic acid. However, if using an unsymmetrical ketone, the choice of acid catalyst can influence the regioselectivity of the cyclization.[5]
-
-
Polymerization/Tar Formation: Harsh acidic conditions and high temperatures can cause the indole product, which is electron-rich, to polymerize.[8]
-
Mitigation: Avoid excessively high temperatures or prolonged reaction times after completion. Quench the reaction by pouring it over ice and neutralizing it as soon as TLC indicates the product has formed.[4]
-
Q3: The reaction seems to stall and does not go to completion. What should I investigate?
A stalled reaction points to an issue with one of the key driving forces of the synthesis.
-
Check Catalyst Activity: The acid catalyst is essential for protonating the hydrazone and facilitating the subsequent rearrangement and cyclization steps.[2]
-
Action: If using a Lewis acid like ZnCl₂, ensure it is anhydrous, as water can deactivate it. If using PPA, ensure it is fresh and has not absorbed atmospheric moisture.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate.
-
Action: Solvents like ethanol, toluene, or even acetic acid are commonly used.[4][6] If the reaction is stalling in a non-polar solvent like toluene, switching to a more polar solvent like ethanol or a mixture could improve the rate. A recent study demonstrated good results in a DMSO/AcOH/H₂O mixture.[9]
-
-
Insufficient Heat: As a thermally driven rearrangement is the key step, insufficient energy input will cause the reaction to stall.
-
Action: Ensure your heating mantle or oil bath is calibrated and providing consistent heat. Consider increasing the temperature in 10 °C increments, monitoring for any product degradation by TLC.
-
Q4: How do I choose the right acid catalyst for the cyclization of (3-chloro-6-methylphenyl)hydrazone?
The choice of catalyst is a balance between reactivity and control. There is no single "best" catalyst, and the optimal choice may depend on your scale and equipment.
Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-100 °C, often used as solvent | Strong dehydrating agent, often gives good yields.[4] | Highly viscous and corrosive, workup can be difficult.[4] |
| Zinc Chloride (ZnCl₂) | 120-170 °C, fused or in solvent | Milder than PPA, good for sensitive substrates.[2][6] | Requires higher temperatures, must be anhydrous. |
| Sulfuric Acid (H₂SO₄) | Catalytic amount in a solvent like ethanol | Inexpensive, easy to handle and remove.[2] | Can cause charring/degradation if not controlled. |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in toluene with Dean-Stark trap | Solid, easy to handle, good for removing water.[2] | May be less reactive than stronger acids. |
Recommendation: For a robust starting point, consider using a catalytic amount of H₂SO₄ or p-TsOH in refluxing ethanol or toluene.[2][4] If yields are low, moving to a stronger system like PPA may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer indole synthesis of this compound?
The synthesis proceeds through a well-established, multi-step mechanism.[2]
-
Hydrazone Formation: (3-chloro-6-methylphenyl)hydrazine reacts with a carbonyl compound (e.g., pyruvic acid) to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[6]
-
[6][6]-Sigmatropic Rearrangement: After protonation by the acid catalyst, the enamine undergoes the key electrocyclic rearrangement, breaking the N-N bond and forming a new C-C bond.[2][6]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of an amino group onto an imine.
-
Ammonia Elimination: The final step is the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[2]
Q2: What are the critical safety precautions for this synthesis?
-
Corrosive Acids: Handle strong acids like PPA, H₂SO₄, and ZnCl₂ with extreme care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Avoid inhalation and skin contact.
-
Reaction Quenching: Quenching reactions involving PPA or concentrated acids is highly exothermic. Always pour the reaction mixture slowly onto a large amount of crushed ice to dissipate the heat.[4]
-
Solvent Hazards: Use flammable organic solvents in a well-ventilated area, away from ignition sources.
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques are required for full characterization.
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the indole ring and the positions of the chloro and methyl substituents.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₉H₈ClN, MW: 165.62 g/mol ).[4][10]
-
Melting Point (M.P.): A sharp melting point range is a good indicator of purity.[4]
Q4: Can this synthesis be performed under milder conditions?
Yes, several modifications to the classical Fischer synthesis have been developed to allow for milder conditions.
-
Buchwald Modification: A palladium-catalyzed cross-coupling of aryl bromides and hydrazones can be used, avoiding strong acids.[2][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction, allowing for shorter reaction times and potentially lower temperatures.
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, sometimes leading to improved yields under milder heating.[11]
Visualizations & Protocols
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General workflow for this compound synthesis.
Fischer Indole Synthesis Mechanism
This diagram illustrates the core mechanistic steps of the reaction.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude 4-Chloro-7-methyl-1H-indole
Welcome to the technical support guide for the purification of 4-Chloro-7-methyl-1H-indole. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methodologies for achieving high purity. As an indole derivative, this compound can be susceptible to degradation and may be accompanied by closely-related impurities from its synthesis. This guide provides direct answers to common challenges, explains the rationale behind each technique, and offers detailed protocols to ensure the successful purification of your target compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My final product has a persistent yellow or brownish color. What causes this and how can I remove it?
A: Discoloration in indole derivatives is typically due to oxidation or the presence of highly conjugated impurities. Indoles can be sensitive to air and light, leading to the formation of colored degradation products.
-
Causality: The indole ring is electron-rich and susceptible to electrophilic attack and oxidation. Prolonged exposure to air, acid, or heat can accelerate this process. The impurities may be minor in quantity but highly chromophoric.
-
Troubleshooting Steps:
-
Recrystallization with Charcoal: The most effective method for removing colored impurities is often recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the large, flat, conjugated molecules responsible for the color.
-
Protocol Insight: Dissolve the crude product in a minimal amount of a suitable hot solvent. Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Allow the filtrate to cool and crystallize. Caution: Using too much charcoal will adsorb your product and significantly reduce the yield.
-
-
Inert Atmosphere: Conduct purification steps, especially those involving heat, under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[1]
-
Silica Gel Plug: For less severe discoloration, quickly passing a concentrated solution of your compound through a short plug of silica gel can effectively remove baseline impurities and some color. Elute with a moderately polar solvent system (e.g., Hexane:Ethyl Acetate).
-
Q2: After column chromatography, my TLC analysis shows that multiple fractions contain my product, and it's still not pure. What went wrong?
A: This common issue, known as co-elution, can stem from several factors related to the column setup and solvent choice.
-
Causality: Co-elution occurs when the polarity of the desired compound and an impurity are too similar for the chosen chromatographic conditions to resolve. Other factors include poor column packing, overloading the column, or running the column too quickly.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The initial TLC analysis is critical. Your goal is to find a solvent system that gives your product an Rf value between 0.25 and 0.4 and shows good separation from all impurities.[2] If spots are too close, you need to alter the eluent's selectivity.
-
Expert Tip: Instead of just changing the ratio of two solvents (e.g., Hexane/EtOAc), try introducing a third solvent with different properties. For example, adding a small amount of methanol or dichloromethane to a Hexane/EtOAc system can alter the interactions with the silica gel and improve separation. For some indole derivatives, systems like chloroform/methanol have been used.[2]
-
-
Use a Gradient Elution: If a single solvent system (isocratic elution) fails to separate all spots, a gradient elution is recommended. Start with a low-polarity solvent to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[3]
-
Check Column Loading and Packing: Do not overload the column. A general rule is to use a ratio of at least 30:1 of silica gel to crude material by weight.[2] Ensure the column is packed uniformly without air bubbles or cracks. Apply the sample in a minimal amount of solvent as a concentrated band.
-
Consider Reversed-Phase Chromatography: If silica gel (normal phase) fails, impurities may be better resolved on a C18 reversed-phase column, where the elution order is reversed (non-polar compounds are retained longer).[4][5]
-
Q3: My product yield is significantly lower than expected after recrystallization. How can I improve recovery?
A: Low recovery during recrystallization is often a trade-off for high purity, but significant losses can be minimized.
-
Causality: The primary causes of low yield are choosing a solvent in which the compound is too soluble at cool temperatures, using an excessive volume of solvent, or premature crystallization during hot filtration.
-
Troubleshooting Steps:
-
Solvent Selection is Key: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test several solvents on a small scale first. A mixed solvent system (one "good" solvent and one "poor" solvent) often provides the best results, allowing for fine-tuning of solubility. For indole from coal tar, a methanol/water mixture was found to be effective.
-
Use a Minimum of Hot Solvent: Add the boiling solvent to the crude solid in small portions until it just dissolves. Using an excess of solvent will keep more of your product dissolved in the mother liquor upon cooling, drastically reducing the yield.[6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
Recover from Mother Liquor: After filtering your crystals, concentrate the mother liquor (the remaining solution) and attempt a second recrystallization to recover more product. This second crop may be less pure but can be combined with other crude batches for re-purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A: The choice of purification technique depends on the nature and quantity of impurities. The three most common and effective methods are:
-
Flash Column Chromatography: The workhorse of purification for moderately to very impure samples. It is highly versatile for separating compounds with different polarities.
-
Recrystallization: Excellent for achieving very high purity (>99%) when the crude material is already relatively pure (>85-90%). It is particularly good at removing small amounts of structurally similar impurities.
-
Acid-Base Extraction: A liquid-liquid extraction technique useful for removing acidic or basic impurities from the neutral indole product.[7][8]
Q2: How do I choose the right purification strategy?
A: Your strategy should be dictated by an initial purity assessment.
-
Analyze the Crude Material: Run a TLC and, if possible, a ¹H NMR of your crude product.
-
Decision Making:
-
If you see one major product spot on the TLC with minor, well-separated impurities, recrystallization is a good first choice.
-
If the TLC shows multiple spots, especially some that are close to your product spot, column chromatography is necessary.[2]
-
If your synthesis involves acidic or basic reagents that might remain, an initial acid-base wash during the workup is highly recommended before proceeding to chromatography or recrystallization.[7][8]
-
Below is a decision-making workflow to guide your choice.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. magritek.com [magritek.com]
Common side reactions in Fischer indole synthesis and prevention
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent side reactions, ensuring the successful synthesis of your target indole derivatives.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][2][4] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[1][3][5]
The reaction proceeds through a series of key steps:
-
Formation of the arylhydrazone.[2]
-
Tautomerization to the enamine form.[2]
-
Loss of ammonia and subsequent aromatization to yield the indole ring.[1][2]
While widely applicable, the Fischer indole synthesis is sensitive to reaction conditions and substrate electronics, often leading to undesired side reactions and low yields.[3][7] This guide will address these challenges systematically.
Troubleshooting Guide: Common Problems and Solutions
This section is designed to help you diagnose and resolve issues encountered during your Fischer indole synthesis experiments.
Problem 1: Low or No Yield of the Desired Indole
A low yield is one of the most common frustrations in the Fischer indole synthesis. Several factors can contribute to this issue.
Possible Causes and Recommended Actions:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid are critical.[5][8] A catalyst that is too weak may not facilitate the key rearrangement step, while an overly strong acid can lead to degradation.
-
Solution: Screen a panel of both Brønsted (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[9] For sensitive substrates, milder acids like acetic acid or solid-supported acids can be beneficial.[9] Polyphosphoric acid (PPA) is often a reliable choice for promoting cyclization.[9]
-
-
Incorrect Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently.[9]
-
Poor Phenylhydrazine Quality: Impurities in the phenylhydrazine starting material can significantly inhibit the reaction.
-
Solution: Use freshly distilled or purified phenylhydrazine. The hydrochloride salt is often more stable and can be a better choice.[9]
-
-
Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may not be stable under the reaction conditions.
-
Solution: Consider pre-forming and isolating the hydrazone before subjecting it to the cyclization conditions. Alternatively, forming the hydrazone in situ is a common and effective strategy.[7]
-
-
Electron-Withdrawing Groups: Substituents on the phenylhydrazine ring can significantly impact the reaction rate. Electron-withdrawing groups can hinder the reaction by decreasing the nucleophilicity of the nitrogen atoms.[9]
-
Solution: For phenylhydrazines bearing electron-withdrawing groups, harsher reaction conditions, such as a stronger acid or higher temperature, may be necessary.[9]
-
Problem 2: Formation of Multiple Isomers
When using unsymmetrical ketones, the formation of regioisomers is a common challenge.[7]
Controlling Regioselectivity:
The regioselectivity of the Fischer indole synthesis is influenced by the steric and electronic properties of the ketone and the acidity of the medium.[2][11]
-
Steric Hindrance: Generally, the enamine will form on the less sterically hindered side of the ketone.
-
Acid Strength: The nature and concentration of the acid catalyst can dramatically influence the ratio of isomers.[12] For instance, with certain unsymmetrical ketones, the proportion of the 2-substituted indole increases with higher concentrations of phosphoric or sulfuric acid.[12]
-
Protocol: To optimize for a specific regioisomer, a systematic screening of acid catalysts and concentrations is recommended. For example, comparing the product ratio obtained with 90% orthophosphoric acid versus a mixture with a higher phosphoric oxide content can reveal the optimal conditions for your substrate.[12]
-
| Parameter | Effect on Regioselectivity | Recommendation |
| Acid Catalyst | Can significantly alter the ratio of isomeric products.[12] | Screen a variety of Brønsted and Lewis acids of varying strengths. |
| Steric Hindrance | Enamine formation is favored at the less substituted α-carbon. | Utilize sterically demanding groups to direct the reaction to the desired position. |
| Temperature | Can influence the kinetic vs. thermodynamic product ratio. | Experiment with a range of temperatures to find the optimal selectivity. |
Problem 3: Significant Side Product Formation
Several side reactions can compete with the desired indole formation, reducing the overall yield and complicating purification.
Common Side Reactions and Prevention Strategies:
-
N-N Bond Cleavage: This is a major competing pathway, particularly with electron-donating substituents on the carbonyl compound, which can lead to byproducts like aniline derivatives.[8][13][14]
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[7][8]
-
Prevention: Maintain a lower reaction temperature and consider adding the carbonyl compound slowly to the reaction mixture to keep its concentration low.
-
-
Rearrangements and Dimerizations: Under harsh acidic conditions and high temperatures, the indole product itself can be susceptible to degradation or further reaction.[15]
-
Prevention: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times and excessive temperatures.
-
Caption: Synthesis of unsubstituted indole via a two-step process.
Q2: How do I choose the optimal solvent for my reaction?
The choice of solvent can significantly influence the reaction outcome. [9]Acetic acid is a common choice as it can also act as a catalyst. [9]Other options include higher boiling point solvents like toluene or xylene, especially when higher temperatures are required. For certain substrates, polar aprotic solvents like DMSO have been used successfully. [2]It is often necessary to empirically screen a few solvents to find the best one for a particular substrate combination.
Q3: My product is an oil and difficult to purify. What can I do?
If the crude product oils out upon quenching with water, try adding ice to induce solidification. [15]If that fails, extraction with an appropriate organic solvent (e.g., ethyl acetate) is the next step. For purification, column chromatography is standard. If you are having trouble with separation, consider these tips:
-
Try different solvent systems for your column.
-
If your compound has basic or acidic functional groups, adding a small amount of a modifier to your eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can improve peak shape and separation.
-
Reverse-phase chromatography can be a good alternative if normal-phase fails.
Q4: What is the Buchwald modification of the Fischer indole synthesis?
The Buchwald modification is a palladium-catalyzed method that allows for the synthesis of indoles from aryl bromides and hydrazones. [1]This approach supports the intermediacy of hydrazones in the classical Fischer indole synthesis and expands the scope of the reaction. [1]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
This is a general guideline; specific conditions will need to be optimized for your particular substrates.
-
Hydrazone Formation (Optional Pre-formation): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation. The hydrazone can be isolated by filtration and used in the next step.
-
Indolization:
-
In-situ Method: To a solution of the arylhydrazine (1.0 eq) in the chosen solvent (e.g., glacial acetic acid), add the ketone or aldehyde (1.0-1.2 eq).
-
Using Pre-formed Hydrazone: Add the isolated hydrazone to the reaction vessel with the acid catalyst and solvent.
-
Add the acid catalyst (e.g., ZnCl₂, PPA, or a few drops of concentrated H₂SO₄) to the mixture.
-
Heat the reaction mixture to the desired temperature (often reflux) and monitor its progress by TLC or LC-MS. [9] * Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. [9] * Alternatively, pour the cooled reaction mixture into a beaker of ice water.
-
Collect the crude product by vacuum filtration and wash with cold water. [9] * If the product does not precipitate, neutralize the acid and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
- Wikipedia. Fischer indole synthesis. [Link]
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- J&K Scientific LLC. Fischer Indole Synthesis. [Link]
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
- Science Info.
- Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones.
- Chemistry Stack Exchange.
- National Institutes of Health.
- Journal of the American Chemical Society.
- Research with New Jersey. Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. testbook.com [testbook.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchwithnj.com [researchwithnj.com]
- 12. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the indole scaffold, a privileged structure in medicinal chemistry. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
General Troubleshooting and FAQs
This section addresses broad issues applicable to various indole synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: My indole synthesis is resulting in a low yield. What are the general contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is highly sensitive to temperature and acid strength.[1] In many cases, harsh reaction conditions can lead to degradation of starting materials or the desired product.[2][3]
To systematically address low yields, consider the following:
-
Optimize Reaction Conditions: Methodically vary the temperature, reaction time, and catalyst concentration.
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[1][4]
-
Protecting Groups: Utilize protecting groups for sensitive functionalities on your starting materials. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]
-
Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]
Q2: How do I choose the appropriate solvent for my indole synthesis?
Solvent selection is critical and can significantly impact reaction outcomes.[5] The ideal solvent should solubilize reactants and intermediates, but not interfere with the reaction. The polarity of the solvent can influence reaction rates and sometimes even the reaction pathway.[5] For microwave-assisted syntheses, the solvent's ability to absorb microwave energy is a key factor.[5] In some cases, solvent-free ("neat") conditions, particularly with microwave assistance, can offer advantages like reduced waste and simplified work-up.[5]
Q3: When should I consider using a protecting group for the indole nitrogen?
The indole N-H proton is weakly acidic and can undergo undesired reactions under certain conditions. Protecting the indole nitrogen can prevent side reactions and improve the stability of the molecule during subsequent synthetic steps.[6] Electron-withdrawing protecting groups like Boc, Fmoc, and sulfonyl derivatives can decrease the electron density of the indole ring, making it less susceptible to oxidation.[6] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.[6][7]
General Troubleshooting Workflow
When faced with a challenging indole synthesis, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve common issues.
Caption: A general workflow for troubleshooting indole synthesis.
Method-Specific Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges.[8] It involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1]
Q4: My Fischer indole synthesis is failing or giving a very low yield. What are the likely causes?
Several factors can lead to the failure or low yield of a Fischer indole synthesis:
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1] This is a known challenge in the synthesis of 3-aminoindoles.[9]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be empirically optimized.[1][8]
-
Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[1][4]
Q5: I am observing significant side product formation. What are the common side reactions?
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1]
-
N-N Bond Cleavage: This is a major competing pathway, especially with electron-donating substituents, leading to byproducts like aniline derivatives.[1]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with other aromatic rings if present.[1]
Table 1: Recommended Starting Conditions for Fischer Indole Synthesis Optimization
| Parameter | Recommended Range/Options | Rationale |
| Acid Catalyst | Brønsted Acids (HCl, H₂SO₄, p-TsOH), Lewis Acids (ZnCl₂, BF₃·OEt₂) | The choice of acid is substrate-dependent; a screening of different acids is often necessary.[8][10] |
| Temperature | 80 °C to reflux | The[11][11]-sigmatropic rearrangement often requires elevated temperatures.[4] |
| Solvent | Glacial Acetic Acid, Toluene, Xylene, or solvent-free | Acetic acid can act as both a solvent and a catalyst.[12] High-boiling point solvents are used for higher temperatures. |
| Reaction Time | 1-24 hours | Monitor by TLC to determine the optimal reaction time.[12] |
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.[3] Historically, this reaction has been plagued by harsh conditions and low yields.[3][13]
Q6: Why are the yields in my Bischler-Möhlau synthesis consistently low?
The traditional Bischler-Möhlau synthesis often requires high temperatures and long reaction times, which can lead to product decomposition and the formation of numerous side products.[1][3] Recent advancements have focused on developing milder reaction conditions.[13] The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times.[5][14]
Q7: How can I improve the regioselectivity of the Bischler-Möhlau synthesis?
The regioselectivity of the Bischler-Möhlau synthesis can be unpredictable.[15] The reaction can proceed through different mechanistic pathways, leading to the formation of both 2-aryl and 3-aryl indoles.[15] The specific outcome is highly dependent on the substrates and reaction conditions.[15] Careful optimization of temperature and catalyst may help favor one regioisomer over the other.
Palladium-Catalyzed Indole Synthesis (e.g., Larock, Buchwald-Hartwig)
Palladium-catalyzed methods offer a powerful and versatile approach to indole synthesis, often with high functional group tolerance.[16][17]
Q8: My Larock indole synthesis is not working. What should I check first?
The Larock indole synthesis involves the reaction of an o-haloaniline with a disubstituted alkyne.[18][19] Key factors for success include:
-
Catalyst System: The choice of palladium source and ligand is crucial. While originally ligandless, the use of phosphine ligands can improve reactivity, especially with less reactive o-bromoanilines.[19][20]
-
Base: An excess of a carbonate base like K₂CO₃ or Na₂CO₃ is typically used.[18]
-
Additives: The addition of a chloride source like LiCl can be beneficial.[18]
Q9: What determines the regioselectivity in the Larock synthesis?
The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[1] Generally, the larger substituent of the alkyne ends up at the C2 position of the indole.[18] However, this can be influenced by the electronic and steric properties of the substituents on both the alkyne and the aniline, as well as the reaction conditions.[1]
Caption: Simplified catalytic cycle for the Larock indole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a starting point for the synthesis of 1,2,3,4-tetrahydrocarbazole, a common example of the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial acetic acid[12]
Procedure:
-
To a 100 mL round-bottom flask, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).[12]
-
Begin stirring and heat the mixture to reflux.[12]
-
Slowly add phenylhydrazine (5.4 g) dropwise over 30 minutes.[12]
-
Continue refluxing for an additional hour after the addition is complete.[12]
-
Cool the reaction mixture in an ice bath to precipitate the product.[12]
-
Collect the product by filtration and wash with cold ethanol.
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis
This protocol is a general guideline for improving the efficiency of the Bischler-Möhlau synthesis.
Materials:
-
Substituted aniline (2 equivalents)
-
Substituted phenacyl bromide (1 equivalent)
-
Dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a microwave-safe vessel, mix the aniline and phenacyl bromide.[5]
-
Stir the mixture for 3 hours at room temperature.[5]
-
Add 3 drops of DMF to the mixture.[5]
-
Irradiate the mixture in a microwave reactor at 600 W for 1 minute.[5]
-
After cooling, purify the crude product by column chromatography.
Scale-Up Considerations
Scaling up indole synthesis from the lab to a pilot plant introduces new challenges.[2]
Q10: Why do reaction yields often decrease during scale-up?
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and degradation.[2][11]
-
Exothermic Events: Many indole syntheses are exothermic. Heat that is easily dissipated in small-scale glassware can lead to thermal runaways in larger vessels if not properly controlled.[2]
-
Changes in Reagent Addition Rates: The rate of reagent addition can have a significant impact on the reaction profile at scale.[2]
Table 2: Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient mixing, poor heat transfer | Improve agitation, use a jacketed reactor with an efficient heat transfer fluid.[2] |
| Formation of Impurities | Localized overheating, non-selective reaction conditions | Optimize temperature control, consider slower, controlled addition of reagents.[11] |
| Excessive Tar/Polymer Formation | High concentration of acid catalyst, localized overheating | Use a milder or solid-supported acid catalyst, improve heat transfer.[2] |
| Purification Difficulties | Impracticality of column chromatography at large scale | Explore crystallization, distillation, or acid-base extraction as alternative purification methods.[4][11] |
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem.
- Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine - Benchchem.
- Technical Support Center: Optimizing Fischer Indole Synthesis - Benchchem.
- Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis - Benchchem.
- Technical Support Center: Solvent Selection for Indole Synthesis - Benchchem.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI.
- Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances.
- Bischler–Möhlau indole synthesis - Wikipedia.
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH.
- Bischler–Möhlau indole synthesis - chemeurope.com.
- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - MDPI.
- Larock indole synthesis - Wikipedia.
- Larock indole synthesis - Grokipedia.
- What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Technical Support Center: Optimization of Fischer Indole Synthesis - Benchchem.
- Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
- 17. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 4-Chloro-7-methyl-1H-indole
An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis of 4-Chloro-7-methyl-1H-indole, with a focus on avoiding chromatographic purification.
This guide provides a comprehensive resource for the scalable synthesis of this compound, a valuable building block in medicinal chemistry. The protocols and troubleshooting advice are specifically designed for large-scale production where column chromatography is impractical due to cost, time, and solvent waste. The methodologies emphasize purification through crystallization and other non-chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: Why is avoiding chromatography crucial for scalable synthesis?
For laboratory-scale synthesis, chromatography is a powerful purification tool. However, when scaling up to kilograms or more, it becomes a significant bottleneck. The process requires large volumes of solvents, expensive silica gel, and specialized equipment, leading to high operational costs and considerable solvent waste. Scalable processes prioritize purification methods like crystallization, distillation, or extraction, which are more economical and environmentally benign at a large scale.
Q2: What is the most reliable and scalable synthetic route to this compound?
The Fischer indole synthesis is the most widely used and robust method for preparing substituted indoles and is well-suited for scale-up.[1][2][3] This route typically involves two main stages:
-
Hydrazone Formation: Synthesis of the key arylhydrazone intermediate, often via a Japp-Klingemann reaction.[4][5]
-
Cyclization: Acid-catalyzed cyclization of the arylhydrazone to form the indole ring.
This pathway offers high convergence and often yields crystalline products that can be purified without chromatography.
Q3: How can I purify the final product without using column chromatography?
The primary method for non-chromatographic purification of crystalline solids like this compound is recrystallization .[6] This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Other useful techniques include:
-
Trituration: Stirring the crude solid in a solvent in which the desired product is insoluble, but the impurities are soluble.[7]
-
Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction can be performed to remove them. Indoles themselves are weakly acidic and can be manipulated under specific conditions.[8]
-
Steam Distillation: For volatile impurities like unreacted starting materials, steam distillation can be an effective removal method.[8]
Q4: What are the common impurities I should expect in this synthesis?
Common impurities can originate from starting materials or side reactions and may include:[9][10]
-
Unreacted 3-chloro-6-methylaniline or its corresponding diazonium salt.
-
Byproducts from the Japp-Klingemann reaction.
-
Regioisomers formed during the Fischer cyclization, although the substitution pattern of the chosen precursor should heavily favor the desired product.
-
Oxidized indole species, which often present as colored impurities.[9] Pure indoles are typically white to off-white, and a pink or brownish hue can indicate oxidation.[9]
Proposed Synthetic Workflow
The recommended scalable synthesis proceeds in two key stages, starting from 3-chloro-6-methylaniline.
Caption: Scalable two-stage synthesis workflow.
Experimental Protocols
Protocol 1: Synthesis of the Arylhydrazone Intermediate via Japp-Klingemann Reaction
This protocol describes the formation of the key hydrazone intermediate from 3-chloro-6-methylaniline.
Materials:
-
3-chloro-6-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-chloroacetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Diazotization: In a jacketed reactor, dissolve 3-chloro-6-methylaniline (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water. Cool the mixture to 0-5 °C using a chiller.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature is maintained below 5 °C throughout the addition. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[4]
-
Coupling: In a separate, larger reactor, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5 °C with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl 2-chloroacetoacetate solution. A precipitate will form. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 5-10 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up and Isolation: Add a large volume of cold water to the reaction mixture to fully precipitate the product.
-
Collect the crude arylhydrazone solid by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Dry the solid under vacuum at 40-50 °C. This intermediate is often used directly in the next step without further purification.
Protocol 2: Fischer Indole Synthesis and Crystallization
This protocol details the cyclization of the arylhydrazone to the final product and its purification.
Materials:
-
Arylhydrazone intermediate from Protocol 1
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H)
-
Toluene
-
Heptane
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Cyclization: Charge the dried arylhydrazone intermediate (1.0 eq) into a reactor. Add polyphosphoric acid (5-10 parts by weight) or Eaton's reagent.
-
Heat the mixture with stirring to 80-100 °C. The reaction is often exothermic and the color will darken. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours). The Fischer indole synthesis is catalyzed by Brønsted or Lewis acids and requires elevated temperatures.[1][11]
-
Quenching and Extraction: Cool the reaction mixture to below 50 °C. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous slurry with toluene (3x volumes). Combine the organic layers.
-
Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate.
-
Crystallization: Concentrate the toluene solution under reduced pressure to about one-third of its original volume.
-
Slowly add heptane as an anti-solvent at 50-60 °C until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to maximize crystal formation.
-
Isolation: Collect the crystalline product by filtration. Wash the filter cake with a cold mixture of toluene/heptane.
-
Dry the pure this compound under vacuum at 50 °C.
| Parameter | Stage 1: Japp-Klingemann | Stage 2: Fischer Indole | Overall |
| Key Reagents | NaNO₂, NaOAc | Polyphosphoric Acid | - |
| Solvent | Ethanol, Water | Toluene | - |
| Temperature | 0-5 °C | 80-100 °C | - |
| Typical Yield | 85-95% | 75-85% | 65-80% |
| Purification Method | Precipitation/Filtration | Recrystallization | - |
| Expected Purity | >95% (crude) | >99.5% (HPLC) | - |
Troubleshooting Guide
Problem: Low or no yield during the Fischer Indole Synthesis (Stage 2).
-
Possible Cause: The acid catalyst is not strong enough or has decomposed.
-
Solution: Polyphosphoric acid (PPA) can vary in quality. Ensure it is fresh and viscous. Alternatively, Eaton's reagent is a highly effective and reliable catalyst for this cyclization.
-
-
Possible Cause: The reaction temperature was too low or the reaction time was too short.
-
Solution: Ensure the internal temperature reaches at least 80 °C. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC) and do not quench until the starting hydrazone is consumed.
-
-
Possible Cause: The hydrazone intermediate is unstable and decomposed before cyclization.
-
Solution: While generally stable, some hydrazones can be sensitive. Ensure the intermediate from Stage 1 is thoroughly dried and stored properly if not used immediately. Proceed to the cyclization step as soon as possible after its synthesis.
-
Problem: The crude product is a dark oil or tar and will not crystallize.
-
Possible Cause: Significant formation of polymeric impurities due to harsh acidic conditions. Indoles can polymerize in strong acid.[9]
-
Solution: After quenching and neutralization, perform a hot filtration of the toluene solution through a pad of celite or silica gel to remove baseline tar. This is not chromatography but a filtration to remove insoluble material. Consider using a milder acid catalyst or slightly lower reaction temperature.
-
-
Possible Cause: The presence of residual acidic or basic impurities is inhibiting crystallization.
-
Solution: Before the final concentration and crystallization, wash the toluene solution thoroughly with a dilute NaHCO₃ solution, followed by a water wash to ensure all acidic residues are removed.
-
-
Possible Cause: The solvent system is not appropriate for crystallization.
-
Solution: Systematically screen different solvent/anti-solvent pairs. Good candidates for indoles include Toluene/Heptane, Isopropanol/Water, or Ethyl Acetate/Hexane.[6] Try dissolving the oil in a minimum amount of hot solvent and scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal from a previous successful batch is highly effective.
-
Problem: The final product has a pink or brown discoloration.
-
Possible Cause: Air oxidation of the indole product.[9] This is a common issue with electron-rich heterocyclic compounds.
-
Solution: During work-up and crystallization, minimize exposure to air, especially when hot. Consider blanketing the reactor with nitrogen. To remove the color, you can dissolve the crude product in the crystallization solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through celite before cooling. Use charcoal sparingly as it can reduce yield.
-
Problem: Impurities are still present after a single recrystallization.
-
Possible Cause: The impurity has very similar solubility to the product in the chosen solvent system, leading to co-crystallization.
-
Solution: Perform a second recrystallization using a different solvent system. For example, if the first crystallization was from toluene/heptane, try a polar solvent system like ethanol/water. This change in polarity can often leave the persistent impurity behind in the mother liquor.
-
Fischer Indole Synthesis Mechanism
The mechanism proceeds through several key steps initiated by acid catalysis.
Caption: Mechanism of the Fischer Indole Synthesis.[12]
References
- ResearchGate. (2017). What do common indole impurities look like?[Link]
- Google Patents. (2014).
- Wikipedia. (n.d.). Fischer indole synthesis. [Link]
- J&K Scientific LLC. (2021). Fischer Indole Synthesis. [Link]
- ResearchGate. (2015).
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]
- RSC Publishing. (2011).
- Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
- ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?[Link]
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
- Slideshare. (n.d.). Japp klingemann reaction. [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
- ResearchGate. (2019).
- ResearchGate. (n.d.).
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Catalyst Selection for Efficient Indole Synthesis
Welcome to the technical support center for optimizing catalyst selection in indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common issues encountered during their experiments. The indole scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is paramount. The right catalyst is not just a reagent; it is the linchpin that dictates yield, selectivity, and overall process viability. This guide provides in-depth, field-proven insights to help you overcome common hurdles and rationalize your catalytic choices.
Troubleshooting Guide: Common Catalyst-Related Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationship between the catalyst and the observed outcome.
Problem 1: Low to No Product Yield
Question: My indole synthesis (e.g., Fischer, Larock, Bischler-Möhlau) is resulting in low or no yield. How do I troubleshoot catalyst-related causes?
Answer: Low yield is a frequent issue that can often be traced back to the catalyst system. A systematic approach to troubleshooting is crucial.
-
Inappropriate Catalyst Class: The fundamental reactivity of your substrates dictates the type of catalyst required. For classical syntheses like the Fischer indole synthesis, the choice between a Brønsted acid (e.g., H₂SO₄, PPA) and a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) is critical.[1] Brønsted acids protonate the hydrazone, facilitating the key[2][2]-sigmatropic rearrangement, while Lewis acids coordinate to nitrogen to promote the same transformation.[1][3] For modern cross-coupling strategies like the Larock annulation, a palladium(0) source is non-negotiable to initiate the catalytic cycle.[4] Using a simple Brønsted acid for a palladium-catalyzed reaction will result in failure.
-
Catalyst Deactivation or Poisoning: Catalysts are susceptible to deactivation, which diminishes or completely halts their activity.[5][6]
-
Atmospheric Sensitivity: Many catalysts, particularly low-valent transition metals like Palladium(0), are sensitive to oxygen.[2] Inadequate inert atmosphere techniques (e.g., poor degassing of solvents, leaky septa) can lead to oxidation of the active catalyst, rendering it ineffective.
-
Feedstock Impurities: Impurities in starting materials or solvents, such as sulfur compounds or coordinating species, can act as poisons, irreversibly binding to the catalyst's active sites.[5] Verify the purity of your reagents.
-
Thermal Decomposition: High reaction temperatures can cause catalyst decomposition or aggregation (sintering), especially with heterogeneous catalysts, reducing the available active surface area.[5] It is essential to screen a range of temperatures; sometimes, lowering the temperature can improve yield by preserving the catalyst's integrity.[2]
-
-
Suboptimal Catalyst Loading: While it may seem intuitive to add more catalyst to drive a reaction, this is not always effective. Too little catalyst will result in an incomplete reaction, but excessive loading can be wasteful and sometimes lead to increased side reactions or purification difficulties.[2] Optimization is key, and typical loadings for palladium catalysts, for instance, range from 1-10 mol%.[7][8]
-
Ligand Issues (for Transition Metal Catalysis): In many modern syntheses, the ligand is as important as the metal center. The ligand modulates the catalyst's electronic properties and steric environment.
-
Incorrect Ligand Choice: For a Pd-catalyzed reaction, an electron-rich, bulky phosphine ligand might be necessary to promote oxidative addition, while a different ligand might be needed to facilitate reductive elimination.[9]
-
Ligand Degradation: Some ligands, particularly phosphines, can be sensitive to air or temperature.
-
Below is a logical workflow for troubleshooting low-yield issues.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Indole synthesis [organic-chemistry.org]
Minimizing impurities in the synthesis of halogenated indoles
A Guide to Minimizing Impurities and Maximizing Yield
Welcome to the technical support center for the synthesis of halogenated indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic motifs. Halogenated indoles are crucial building blocks in numerous pharmaceuticals and advanced materials.[1] However, their synthesis is often plagued by challenges related to impurity formation, regioselectivity, and reaction control.
As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive laboratory experience. Our goal is to provide not just protocols, but a deep, mechanistic understanding of why impurities form and how to prevent them. This guide will help you troubleshoot common issues, optimize your reaction conditions, and ensure the synthesis of high-purity halogenated indoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common position for electrophilic halogenation on an unsubstituted indole, and why?
The most common position for electrophilic aromatic substitution on an indole ring is the C3 position.[2][3] The indole nucleus is an electron-rich heterocycle, but the electron density is not uniform. The nitrogen atom's lone pair participates in the aromatic system, significantly increasing the nucleophilicity of the C3 position.[3][4] This makes it the kinetic site of attack for most electrophiles, including halogenating agents.
Q2: I need to halogenate the C2 position. How can this be achieved selectively?
Direct halogenation at the C2 position is challenging due to the inherent reactivity of the C3 position. The most common strategy is to first protect the indole nitrogen with a sterically bulky or electron-withdrawing group (EWG), such as a tosyl (Ts) or benzyl (Bn) group.[5][6] An EWG on the nitrogen atom alters the electronic distribution of the indole ring, enabling selective C2 halogenation.[6][7] Another approach involves a halide exchange reaction, starting from a more readily available C2-chloroindole to synthesize C2-iodoindoles under mild, metal-free conditions.[8]
Q3: My reaction is producing significant amounts of di- and poly-halogenated products. What is the primary cause?
The formation of poly-halogenated impurities is typically due to over-reaction. The mono-halogenated indole product can often be more reactive than the starting indole, or the reaction conditions may be too harsh. Key factors include:
-
Excess Halogenating Agent: Using more than one equivalent of the halogenating agent.
-
High Temperature: Elevated temperatures can accelerate the rate of the second halogenation.
-
Strongly Activating Groups: Electron-donating groups on the indole ring increase its nucleophilicity, making it more susceptible to multiple halogenations.
Q4: Which halogenating agent is best for my synthesis?
The choice of halogenating agent depends on the desired halogen (Cl, Br, I), the substrate's reactivity, and the required selectivity.
-
N-Halosuccinimides (NCS, NBS, NIS): These are the most common and generally safer alternatives to molecular halogens.[9][10][11] They are crystalline solids that are easy to handle and often provide high regioselectivity under mild conditions.[5][12]
-
Molecular Halogens (e.g., Br₂): Effective but can be less selective and require careful handling due to their corrosive and toxic nature. Reactions with Br₂ can sometimes be controlled at low temperatures.[5]
-
Oxone-Halide Systems: This "green chemistry" approach generates the reactive halogenating species in situ from an alkali metal halide (e.g., LiBr) and an oxidant like Oxone, avoiding the use of hazardous reagents.[6]
Q5: Can I use Fischer indole synthesis to prepare a halogenated indole directly?
Yes, the Fischer indole synthesis can be used to prepare halogenated indoles by starting with a halogenated phenylhydrazine and a suitable ketone or aldehyde.[13][14] The acidic conditions of the reaction are generally tolerant of halogen substituents on the phenyl ring.[13] However, impurities can arise from the starting materials or side reactions if the conditions are not optimized.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a symptom-cause-solution format.
Issue 1: Poor Regioselectivity - Mixture of C2 and C3 Halogenated Isomers
-
Symptom: HPLC and/or NMR analysis of the crude product shows two or more major isomers, corresponding to halogenation at different positions on the pyrrole ring.
-
Probable Cause(s):
-
N-H Indole Reactivity: For an unprotected (N-H) indole, while C3 is favored, some halogenation can occur at C2, especially under harsh conditions or with highly reactive halogenating agents.
-
Steric Hindrance: A bulky substituent at the C3 position can sterically hinder the approach of the electrophile, making the C2 position more accessible.
-
Migration/Rearrangement: In some cases, initial halogenation at one position (e.g., N1) can be followed by migration to a carbon atom.
-
-
Proposed Solutions & Protocols:
-
To Favor C3-Halogenation:
-
Use a Milder Reagent: Switch from molecular bromine (Br₂) to N-bromosuccinimide (NBS). NBS is known to provide excellent C3 selectivity for unprotected indoles.[9]
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance kinetic control and favor the most nucleophilic C3 position.
-
Solvent Choice: Use a non-polar or moderately polar aprotic solvent like THF, CH₂Cl₂, or CCl₄.
-
-
To Favor C2-Halogenation:
-
Protect the Nitrogen: Introduce an electron-withdrawing protecting group like tosyl (Ts) onto the indole nitrogen. This deactivates the C3 position and directs halogenation to C2.[6]
-
Protocol for C2-Chlorination of N-Tosylindole:
-
Dissolve N-tosylindole (1.0 equiv.) in a suitable solvent like acetonitrile or DMF.
-
Add N-chlorosuccinimide (NCS) (1.05-1.1 equiv.).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Purify the product by column chromatography on silica gel.[15]
-
-
-
Workflow for Achieving Regioselectivity
Below is a decision-making workflow to help select the appropriate synthetic strategy based on the desired regioisomer.
Caption: Decision workflow for regioselective halogenation.
Issue 2: Formation of Di-halogenated and Other Over-Halogenated Byproducts
-
Symptom: Mass spectrometry analysis shows peaks corresponding to the desired product plus one or more halogen atoms (e.g., M+Br, M+2Br). NMR may show a loss of aromatic protons.
-
Probable Cause(s):
-
Incorrect Stoichiometry: Using more than 1.0 equivalent of the halogenating agent is the most common cause.
-
High Reactivity: The mono-halogenated product can sometimes be more electron-rich or reactive than the starting material, leading to a rapid second halogenation.
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed.
-
-
Proposed Solutions & Protocols:
-
Control Stoichiometry: Carefully weigh the halogenating agent and use a slight deficit or exactly 1.0 equivalent relative to the indole.
-
Slow Addition: Add the halogenating agent slowly as a solution to the reaction mixture. This maintains a low instantaneous concentration of the reagent, minimizing over-reaction.
-
Monitor Closely: Use TLC or rapid LC-MS analysis to monitor the reaction progress. Quench the reaction immediately upon consumption of the starting material.
-
Protocol for Minimizing Di-bromination:
-
Cool a solution of the indole (1.0 equiv.) in THF to 0 °C under an inert atmosphere (N₂ or Argon).
-
Dissolve NBS (0.98 equiv.) in a minimal amount of THF or DMF.
-
Add the NBS solution dropwise to the indole solution over 30-60 minutes.
-
Monitor the reaction every 15 minutes. Once the starting indole spot disappears on TLC, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Proceed with standard aqueous workup and purification.[5]
-
-
Mechanism of Over-halogenation
The formation of a di-halogenated product occurs when the initially formed mono-haloindole undergoes a second electrophilic substitution.
Caption: Pathway for the formation of di-halogenated impurities.
Issue 3: Dehalogenation During Subsequent Reaction Steps
-
Symptom: A halogenated indole is used as a starting material for a subsequent reaction (e.g., hydrogenation, metal-catalyzed coupling), but the final product is missing the halogen atom.
-
Probable Cause(s):
-
Catalytic Hydrogenation: Catalysts like Palladium on carbon (Pd/C) are highly effective at catalyzing the hydrogenolysis (cleavage) of C-Halogen bonds, especially C-Br and C-I. This is a common side reaction during the reduction of other functional groups.[16][17][18]
-
Strongly Basic/Nucleophilic Conditions: Certain organometallic reagents or strong bases at high temperatures can lead to dehalogenation.
-
-
Proposed Solutions & Protocols:
-
Avoid Catalytic Hydrogenation: If a reduction is necessary, consider alternative reagents that are less prone to causing dehalogenation. For example, use tin(II) chloride (SnCl₂) in HCl for nitro group reduction instead of H₂/Pd-C.
-
Use a Poisoned Catalyst: If hydrogenation is unavoidable, a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) may show reduced activity towards C-Halogen bond cleavage.
-
Modify Reaction Conditions for Coupling: In cross-coupling reactions, ensure the phosphine ligand and base are appropriate. Sometimes, β-hydride elimination can lead to side products, which may be misinterpreted as simple dehalogenation. Optimize ligand choice and temperature to favor the desired coupling pathway.[5]
-
Data Summary: Halogenating Agents for Indoles
| Reagent | Abbreviation | Common Use | Key Impurities to Monitor | Mitigation Strategy |
| N-Chlorosuccinimide | NCS | C3- or C2-chlorination | Di-chlorinated products, Succinimide | Use 1.0 equiv. of NCS; monitor reaction closely.[5][10] |
| N-Bromosuccinimide | NBS | C3-bromination | Di-brominated products, Succinimide | Slow addition at low temperature (0 °C).[5][9] |
| N-Iodosuccinimide | NIS | C3-iodination | Di-iodinated products, Succinimide, Instability of product | Perform reaction in the dark; use product immediately.[11][12][19] |
| Bromine (in AcOH) | Br₂ | C3- or C5-bromination | Poly-brominated species, Acid-catalyzed byproducts | Use at low temperature (-78 °C); add dropwise.[5] |
| Oxone / Lithium Bromide | - | Green C3-bromination | Over-oxidation products | Control stoichiometry of LiBr and Oxone.[6] |
References
- Vasilyev, A., & Kseniya, P. (2018). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. Available: [Link]
- Kumar, A., et al. (2011).
- Seayad, J., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Zhao, B., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry. Available: [Link]
- Brennan, M. R., et al. (1983). The Preparation and Spectral Characterization of 2-Haloindoles, 3-Haloindoles, and 2,3-Dihaloindoles. Heterocycles. Available: [Link]
- Prakash, G. K. S., et al. (2004). Halogenation of Aromatic Compounds by N-Chloro-, N-Bromo-, and N-Iodosuccinimide.
- Wu, X., et al. (2014). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry. Available: [Link]
- Wikipedia. (n.d.). Fischer indole synthesis. Available: [Link]
- Gribble, G. W. (2010).
- Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available: [Link]
- Liu, S.-Y., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie. Available: [Link]
- Wu, X., et al. (2014). The direct C–H halogenations of indoles.
- European Patent Office. (2011). Process for the manufacture of 5-halogenated-7-azaindoles. Google Patents.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available: [Link]
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available: [Link]
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available: [Link]
- Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Available: [Link]
- Deng, G., et al. (2017). Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation/Aromatization.
- Sutherland, A., et al. (2021). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Available: [Link]
- Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available: [Link]
- Sundberg, R. J. (2008). Electrophilic Substitution Reactions of Indoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 12. calibrechem.com [calibrechem.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. WO2011110479A1 - Process for the manufacture of 5-halogenated-7-azaindoles - Google Patents [patents.google.com]
- 16. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-7-methyl-1H-indole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-7-methyl-1H-indole, offering a comparative perspective with structurally related indole derivatives. The insights herein are grounded in established principles of NMR spectroscopy and supported by experimental data from peer-reviewed literature.
The Structural Landscape of this compound
Before delving into the spectral analysis, it is crucial to understand the molecular architecture of this compound. The indole scaffold, a fused bicyclic system consisting of a benzene ring and a pyrrole ring, is adorned with a chloro group at the C4 position and a methyl group at the C7 position. These substituents exert distinct electronic effects that profoundly influence the chemical shifts of the neighboring protons and carbons, providing a unique spectral fingerprint.
Figure 1: Molecular Structure of this compound.
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides valuable information about the proton environment in a molecule. The chemical shifts, multiplicities, and coupling constants of the signals for this compound can be predicted and understood by comparing them with related indole derivatives.
Predicted ¹H NMR Data for this compound and Comparison with Analogs
| Proton | Predicted Chemical Shift (ppm) for this compound | 5-Chloro-3-methyl-1H-indole[1] | 4-Bromo-3-methyl-1H-indole[1] |
| NH (H1) | ~8.1 (broad singlet) | 7.91 (s) | 7.94 (s) |
| H2 | ~7.2 (t) | - | - |
| H3 | ~6.5 (t) | 7.01 (s) | 7.03-6.95 (m) |
| H5 | ~7.0 (d) | 7.57 (d, J=1.8 Hz) | - |
| H6 | ~7.1 (t) | 7.16 (dd, J=8.6, 2.0 Hz) | 7.28-7.24 (m) |
| 7-CH₃ | ~2.5 (s) | - | 2.57 (d, J=0.9 Hz) |
Analysis and Rationale:
-
N-H Proton (H1): The proton on the nitrogen of the indole ring typically appears as a broad singlet in the downfield region (around 8.0-8.5 ppm) due to moderate acidity and potential hydrogen bonding. Its chemical shift is sensitive to solvent and concentration.
-
Pyrrole Protons (H2 and H3): The protons on the pyrrole ring, H2 and H3, are expected to resonate as triplets due to coupling with each other and with the N-H proton. H2 is generally found further downfield than H3.
-
Benzene Ring Protons (H5 and H6): The chloro substituent at C4 is an electron-withdrawing group, which will deshield the adjacent H5 proton, causing it to appear at a relatively downfield chemical shift, likely as a doublet. H6 will be a triplet due to coupling with H5 and the methyl protons at C7.
-
Methyl Protons (7-CH₃): The methyl group at C7 is an electron-donating group and will likely appear as a sharp singlet around 2.5 ppm.
Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data for this compound and Comparison with Analogs
| Carbon | Predicted Chemical Shift (ppm) for this compound | 5-Chloro-3-methyl-1H-indole[1] | 4-Bromo-3-methyl-1H-indole[1] |
| C2 | ~124 | - | - |
| C3 | ~101 | 111.68 | 113.15 |
| C3a | ~128 | 129.55 | 126.33 |
| C4 | ~129 (bearing Cl) | 123.09 | 114.93 (bearing Br) |
| C5 | ~122 | 125.00 (bearing Cl) | 123.65 |
| C6 | ~121 | 118.52 | 122.86 |
| C7 | ~120 (bearing CH₃) | - | - |
| C7a | ~135 | 134.69 | 137.71 |
| 7-CH₃ | ~16 | - | 12.65 |
Analysis and Rationale:
-
Carbons of the Pyrrole Ring (C2, C3): C2 is typically found further downfield than C3 in indole systems.
-
Bridgehead Carbons (C3a, C7a): These quaternary carbons will have distinct chemical shifts, with C7a generally being more downfield.
-
Carbons of the Benzene Ring (C4, C5, C6, C7):
-
C4: The carbon directly attached to the electronegative chlorine atom will be significantly deshielded, resulting in a downfield chemical shift.
-
C7: The carbon bearing the methyl group will also be influenced, though to a lesser extent than C4.
-
C5 and C6: These carbons will resonate in the typical aromatic region, with their precise shifts influenced by the substituents on the ring.
-
-
Methyl Carbon (7-CH₃): The methyl carbon will appear in the aliphatic region, typically around 15-20 ppm.
Standardized Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality and reproducible NMR data for indole derivatives, the following experimental protocol is recommended.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-7-methyl-1H-indole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic characterization of 4-Chloro-7-methyl-1H-indole, a substituted indole of interest in various research domains. We will explore the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy—to determine its molecular structure and electronic properties.
This document goes beyond a mere presentation of data. It is designed to be a practical comparison guide, offering insights into the rationale behind experimental choices and providing a framework for the systematic characterization of similar heterocyclic compounds. By comparing the spectroscopic data of this compound with that of related, well-characterized indole derivatives, we establish a self-validating system for structural confirmation.
The Indole Scaffold: A Privileged Structure
The indole ring system is a ubiquitous motif in natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery. The substituent pattern on the indole core profoundly influences its chemical reactivity, physical properties, and biological activity. Understanding the precise location and nature of these substituents is therefore of paramount importance.
A Multi-Faceted Approach to Spectroscopic Characterization
No single spectroscopic technique can provide a complete structural picture. A synergistic approach, employing multiple complementary methods, is essential for confident characterization. The workflow for characterizing a novel substituted indole, such as this compound, typically follows a logical progression.
Caption: A typical workflow for the spectroscopic characterization of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
Data Acquisition:
-
Instrument: A 500 MHz NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for indoles), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Predicted ¹H and ¹³C NMR Data for this compound
The following data is predicted based on established substituent effects on the indole nucleus. The numbering convention used is standard for the indole ring system.
| ¹H NMR (Predicted, 500 MHz, CDCl₃) | ||
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H1 (N-H) | ~8.1 (broad singlet) | bs |
| H2 | ~7.2 | t |
| H3 | ~6.5 | t |
| H5 | ~7.0 | d |
| H6 | ~6.9 | d |
| 7-CH₃ | ~2.5 | s |
| ¹³C NMR (Predicted, 125 MHz, CDCl₃) | |
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~123 |
| C3 | ~102 |
| C3a | ~128 |
| C4 | ~125 (C-Cl) |
| C5 | ~121 |
| C6 | ~119 |
| C7 | ~129 (C-CH₃) |
| C7a | ~135 |
| 7-CH₃ | ~16 |
Comparative Analysis with Alternative Indole Derivatives
To validate the predicted assignments and understand the influence of the chloro and methyl substituents, we can compare the expected shifts with the experimental data from related compounds.
| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | Reference |
| Indole | 7.18 | 6.52 | 7.64 | 7.11 | 7.18 | 7.37 | [2] |
| 4-Chloro-1H-indole | 7.23 | 6.65 | - | 7.15 | 7.10 | 7.30 | [3] |
| 7-Methyl-1H-indole | 7.10 | 6.45 | 7.50 | 7.00 | 7.00 | - | |
| 6-Chloro-3-methyl-1H-indole | 6.95 | - | 7.48 | 7.33 | - | 7.09 | [4] |
Causality behind Experimental Observations:
-
The N-H proton of indoles typically appears as a broad singlet in the downfield region (8-12 ppm) due to hydrogen bonding and exchange with trace amounts of water in the solvent.
-
The chloro group at C4 is expected to have a deshielding effect on the adjacent protons (H3 and H5) and a more pronounced effect on the carbon to which it is attached (C4).
-
The methyl group at C7 will introduce a singlet in the upfield region of the ¹H NMR spectrum (~2.5 ppm) and a corresponding signal in the aliphatic region of the ¹³C NMR spectrum (~16 ppm). It will also cause a slight shielding of the adjacent proton (H6).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Experimental Protocol: IR Spectroscopy
Thin Solid Film Method:
-
Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Place a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Acquire the IR spectrum.
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply high pressure to form a translucent pellet.
-
Acquire the IR spectrum of the pellet.
Expected IR Absorptions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | Medium |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Comparative Insights: The IR spectrum of unsubstituted indole shows a characteristic N-H stretch around 3400 cm⁻¹.[5] The presence of this band in the spectrum of this compound would confirm the presence of the N-H proton. The aromatic C-H and C=C stretching vibrations will be present, and the key distinguishing feature will be the C-Cl stretch, which is typically found in the fingerprint region.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) MS:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular weight of C₉H₈ClN is 165.62 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two molecular ion peaks at m/z 165 and 167, with the peak at m/z 167 having approximately one-third the intensity of the peak at m/z 165. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Key Fragmentation Pathways: Indole derivatives often undergo characteristic fragmentation patterns. Common losses include the loss of HCN (27 Da) from the pyrrole ring and the loss of the methyl group (15 Da).
Caption: Plausible fragmentation pathways for this compound in EI-MS.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.
Experimental Protocol: UV-Visible Spectroscopy
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Record the absorption spectrum over a range of approximately 200-400 nm.
Expected UV-Vis Absorption
Indole and its derivatives typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to the ¹Lₐ and ¹Lₑ transitions of the aromatic system. For indole in ethanol, these bands appear around 220 nm and 280 nm. The positions and intensities of these bands are sensitive to the nature and position of substituents. The chloro and methyl groups on this compound are expected to cause slight bathochromic (red) shifts in these absorption maxima compared to unsubstituted indole.
Conclusion: A Coherent Structural Picture
By integrating the data from NMR, IR, MS, and UV-Vis spectroscopy, a confident structural assignment for this compound can be achieved. NMR provides the detailed connectivity of the carbon-hydrogen framework, IR confirms the presence of key functional groups, MS establishes the molecular weight and elemental formula, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. The comparison of this data with that of known indole derivatives provides an essential layer of validation, ensuring the accuracy of the structural elucidation. This comprehensive spectroscopic approach is fundamental to advancing research and development in fields where indole-based molecules play a crucial role.
References
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Supporting information.
- NIST. (n.d.). Indole. In NIST Chemistry WebBook.
- NIST. (n.d.). 4-Chloro-1H-indole. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). 4-chloro-1-(3-chlorobenzyl)-7-methyl-1H-indole-2,3-dione.
- LookChem. (n.d.). Cas 61258-70-6, 4-CHLORO-7-METHYLINDOLE.
- Spectral Database for Organic Compounds (SDBS). (n.d.). AIST.
Sources
The Dissected Molecule: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is a cornerstone of discovery. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-Chloro-7-methyl-1H-indole, a substituted indole of interest in medicinal chemistry.
Foundational Principles: Fragmentation of the Indole Nucleus
Under electron ionization (EI), the indole molecule is ionized to a radical cation (M+•), which then undergoes a series of fragmentation reactions. The stability of the aromatic system significantly influences these pathways. The most characteristic fragmentation of the parent indole involves the loss of hydrogen cyanide (HCN) and the related H2CN radical.[1]
The initial ionization is most likely to occur via the removal of a non-bonding electron from the nitrogen atom or a π-electron from the aromatic system, leading to the molecular ion. The subsequent fragmentation is driven by the formation of stable neutral molecules and fragment ions.
Predicted Fragmentation Cascade of this compound
The fragmentation of this compound is anticipated to be a composite of the pathways observed for the indole core, influenced by the electronic effects and bond strengths introduced by the chloro and methyl substituents. The molecular ion of this compound will appear at an m/z corresponding to its molecular weight (C9H8ClN). The presence of chlorine will also result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, owing to the natural abundance of the ³⁷Cl isotope.
A proposed fragmentation pathway is detailed below:
Caption: Predicted EI-MS fragmentation pathway for this compound.
The primary fragmentation events are expected to be:
-
Loss of a Hydrogen Radical (H•): The expulsion of a hydrogen radical, likely from the N-H or methyl group, would lead to an [M-1]+ ion.
-
Loss of a Methyl Radical (•CH₃): α-Cleavage at the 7-position, resulting in the loss of a methyl radical, is a highly probable event.[2] This would form a stable ion at [M-15]+.
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond would result in an [M-35]+ ion. The relative lability of this bond makes this a significant anticipated fragmentation.
-
Loss of Hydrogen Cyanide (HCN): Characteristic of the indole ring, the expulsion of a neutral HCN molecule would lead to an [M-27]+• ion.[1]
Subsequent fragmentation of these primary ions will lead to the diverse array of peaks observed in the mass spectrum. For instance, the [M-CH₃]⁺ ion can further lose HCN to yield an [M-15-27]⁺ fragment.
A Comparative Analysis: The Influence of Substituents
To appreciate the distinct fragmentation pattern of this compound, it is instructive to compare it with simpler, related indoles.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses | Rationale for Key Fragmentations |
| Indole | 117 | 90 (-HCN), 89 (-H₂CN) | Classic indole fragmentation involving the pyrrole ring.[1][3] |
| 7-methyl-1H-indole | 131 | 130 (-H), 116 (-CH₃), 103 (-HCN from [M-H]⁺) | Loss of a hydrogen atom from the methyl group leads to a stable tropylium-like azaazulenium ion.[1][4] |
| 4-chloro-1H-indole | 151/153 | 116 (-Cl), 124/126 (-HCN) | The C-Cl bond is a primary cleavage site. The electron-withdrawing nature of chlorine can also influence the propensity for HCN loss. |
| This compound | 165/167 | 150/152 (-CH₃), 130 (-Cl), 138/140 (-HCN) | A composite of the fragmentation patterns of the individual substituted indoles, with competing losses of the methyl and chloro groups. |
The presence of the methyl group in 7-methyl-1H-indole is known to favor the formation of a highly stable azaazulenium ion through the loss of a hydrogen atom followed by ring expansion.[1] In the case of this compound, a similar rearrangement following the loss of the chlorine atom could lead to a prominent ion at m/z 130.
Experimental Protocol for Mass Spectrometry Analysis
To empirically validate the predicted fragmentation patterns, the following experimental setup for electron ionization mass spectrometry (EI-MS) is recommended.
Objective: To acquire the electron ionization mass spectrum of this compound and identify its characteristic fragment ions.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization source.
-
A standard non-polar capillary column (e.g., DB-5ms).
Experimental Workflow:
Caption: Workflow for GC-EI-MS analysis of this compound.
Data Interpretation: The resulting mass spectrum should be analyzed for the presence of the predicted molecular ion and key fragment ions as outlined in the comparative table. High-resolution mass spectrometry would provide exact mass measurements, enabling the confirmation of the elemental composition of each fragment ion and lending further support to the proposed fragmentation pathways.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich interplay of the characteristic cleavages of the indole nucleus and the directing effects of its chloro and methyl substituents. The anticipated primary fragmentation pathways involve the loss of methyl, chlorine, and hydrogen cyanide. By understanding these fundamental fragmentation mechanisms and comparing them to related known compounds, researchers can confidently approach the structural elucidation of novel and complex indole derivatives. The experimental protocol provided offers a clear path to obtaining the empirical data necessary to confirm these predictions and further our understanding of the gas-phase chemistry of these important molecules.
References
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link][3][5]
- Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link][1]
- Chemistry LibreTexts. (2023).
- NIST. (n.d.). 1H-Indole, 7-methyl-. In NIST Chemistry WebBook.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link][7]
- Wikipedia. (2023).
- McLafferty, F. W. (1980). Mechanisms of mass spectrometric fragmentation reactions. Accounts of Chemical Research, 13(2), 33–39. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer.
- de Hoffmann, E., & Stroobant, V. (2007).
Sources
A Tale of Two Halogens: A Comparative Guide to Chloro- vs. Bromo-Indole Derivatives in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a "privileged structure," a foundational framework for countless therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications to fine-tune its pharmacological properties. Among the most impactful of these modifications is halogenation, particularly at the C-5 position of the indole ring. The introduction of a halogen atom can profoundly influence a molecule's lipophilicity, metabolic stability, and target engagement.[1] This guide provides an in-depth, data-driven comparative analysis of two of the most utilized halogenated indoles: the 5-chloro and 5-bromo derivatives. By understanding the subtle yet significant differences between these two series, researchers can make more informed decisions in the design and development of next-generation therapeutics.
Physicochemical Properties: A Subtle Shift with Significant Consequences
The choice between a chlorine and a bromine atom at the 5-position of an indole ring may seem minor, but it imparts distinct physicochemical characteristics that can have a cascading effect on a compound's behavior, from its solubility to its interaction with biological targets. Bromine is larger, more polarizable, and possesses a different electronegativity compared to chlorine, all of which contribute to these differences.[1]
| Property | 5-Chloro-Indole | 5-Bromo-Indole | Rationale for Difference |
| Molecular Formula | C₈H₆ClN | C₈H₆BrN | Different halogen atom. |
| Molecular Weight | 151.59 g/mol | 196.05 g/mol | Bromine has a higher atomic mass than chlorine.[1] |
| Melting Point | 69-71 °C | 90-93 °C | The larger size and greater polarizability of bromine can lead to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice.[1] |
| Calculated logP | 2.9 | 3.1 | Bromine is generally more lipophilic than chlorine, which can impact membrane permeability and protein binding.[1] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens are electron-withdrawing through induction; however, their differing effects on the aromatic system can influence the reactivity of the indole ring.[1] |
Table 1: Comparative Physicochemical Properties of 5-Chloro-Indole and 5-Bromo-Indole.[1]
The greater lipophilicity of bromo-indoles can be a double-edged sword. While it may enhance membrane permeability and binding to hydrophobic pockets in a target protein, it can also lead to increased metabolic liabilities and potential off-target effects. Conversely, the smaller size and lower lipophilicity of chloro-indoles might be advantageous for fitting into more sterically hindered active sites and achieving a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
Synthesis and Reactivity: Navigating the Halogenation Landscape
Both 5-chloro- and 5-bromo-indoles are synthetically accessible, though the choice of route often depends on the starting materials, desired scale, and cost-effectiveness. A notable strategy in modern organic synthesis is the halogen-exchange reaction, which allows for the efficient conversion of the more readily available 5-bromo-indole precursors into their 5-chloro counterparts.[2] This can be a particularly cost-effective approach for large-scale synthesis.[1]
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-Indole via Halogen Exchange
This protocol is adapted from a documented large-scale, one-pot synthesis from 5-bromo-indole.[3]
Materials:
-
5-Bromoindole
-
Cuprous chloride (CuCl)
-
N-Methyl-2-pyrrolidone (NMP)
-
Aqueous ammonia (20-25%)
-
Chloroform
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask, combine 5-bromoindole (1.0 eq) and cuprous chloride (1.2 eq).
-
Add N-methyl-2-pyrrolidone (NMP) to the flask.
-
Heat the reaction mixture to 180°C and maintain for 12 hours with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add aqueous ammonia to the reaction mixture and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Bromo-Indole from Indole
This multi-step protocol involves the protection, bromination, and subsequent deprotection/aromatization of indole.[1]
Materials:
-
Indole
-
Sodium bisulfite
-
Acetic anhydride
-
Bromine
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Protection & Sulfonation: Dissolve indole (1.0 eq) in ethanol and add an aqueous solution of sodium bisulfite. Stir the mixture overnight. Collect the resulting solid, sodium indoline-2-sulfonate, by filtration.
-
Acetylation: Suspend the sodium indoline-2-sulfonate in acetic anhydride and heat to approximately 90°C for 2 hours. After cooling, filter and wash the product, sodium 1-acetyl-indoline-2-sulfonate.
-
Bromination: Dissolve the acetylated intermediate in water and cool to 0-5°C. Add bromine (1.2 eq) dropwise while maintaining the low temperature. Stir the reaction for 1 hour.
-
Hydrolysis & Aromatization: Quench excess bromine with sodium bisulfite. Neutralize the solution and then make it basic with sodium hydroxide. Heat the mixture to reflux for several hours to facilitate both saponification of the acetyl group and dehydrogenation to the indole.
-
Isolation: Upon cooling, the 5-bromo-indole product will precipitate. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Biological Activity: A Comparative Look at Anticancer Potential
Both 5-chloro- and 5-bromo-indole derivatives have demonstrated a broad spectrum of biological activities, with a significant focus in recent years on their potential as anticancer agents.[1] Many of these compounds exert their effects by inhibiting key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), which is frequently dysregulated in various cancers.[1]
The Role of Halogen Bonding
The choice of halogen can significantly impact the potency and selectivity of an inhibitor. The greater polarizability of bromine can sometimes lead to stronger halogen bonding interactions within a protein's active site compared to chlorine.[1] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base, such as a carbonyl oxygen on the protein backbone.[4] The strength of this interaction generally follows the trend I > Br > Cl > F.[4] This enhanced binding affinity can translate to lower IC50 values and greater therapeutic efficacy.
Antiproliferative Activity Data
The following table summarizes the antiproliferative activities of representative 5-chloro and 5-bromo-indole derivatives against various human cancer cell lines. While a direct comparison is challenging due to variations in the base molecular scaffolds, the data clearly indicates that potent derivatives exist in both series.
| Compound ID/Type | Halogen | Target Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 3e | Chloro | Panc-1 (Pancreatic) | GI₅₀ | 0.029 | [1] |
| Compound 3e | Chloro | MCF-7 (Breast) | GI₅₀ | 0.031 | [1] |
| Compound 3e | Chloro | A-549 (Lung) | GI₅₀ | 0.032 | [1] |
| Compound 5f | Chloro | A-549 (Lung) | GI₅₀ | 0.041 | [1] |
| Compound 3a | Bromo | HepG2 (Liver) | IC₅₀ | 1.83 | [1] |
| Compound 3a | Bromo | A549 (Lung) | IC₅₀ | 2.56 | [1] |
| Compound 3a | Bromo | MCF-7 (Breast) | IC₅₀ | 3.14 | [1] |
Table 2: Antiproliferative Activities of Representative 5-Chloro and 5-Bromo-Indole Derivatives.[1]
It is noteworthy that in some studies, bromo-substituted derivatives have shown enhanced potency. For instance, in a series of N-benzyl-indole-3-imine and amine derivatives evaluated as pp60c-Src tyrosine kinase inhibitors, the 5-bromo substituted compounds demonstrated enhanced potency compared to their non-halogenated counterparts.
Conclusion and Future Outlook
This comparative guide underscores the key differences and similarities between 5-chloro- and 5-bromo-indole derivatives, providing a valuable resource for researchers in drug discovery.
Summary of Key Differences:
-
Physicochemical Properties: 5-bromo-indoles are generally heavier and more lipophilic than their 5-chloro counterparts. These distinctions can be strategically employed to fine-tune the ADME properties of a drug candidate.[1]
-
Synthesis: While both classes of compounds are readily accessible, the synthesis of 5-chloro-indoles can be efficiently achieved via a halogen exchange from 5-bromo-indoles, which may present a more cost-effective strategy for large-scale production.[1]
-
Biological Activity: Potent bioactive compounds have been developed in both the chloro and bromo series. The choice between chlorine and bromine can subtly yet significantly alter binding affinities and inhibitory potency. The larger size and greater polarizability of bromine may facilitate stronger halogen bonding and provide better occupancy in certain hydrophobic pockets, potentially leading to increased potency.[1] Conversely, the smaller chlorine atom may be a more suitable choice for sterically constrained active sites.
For drug development professionals, the decision to utilize a 5-chloro or 5-bromo-indole derivative should be a data-driven one. Careful consideration of the target protein's active site architecture, the desired physicochemical properties, and the synthetic feasibility will ultimately guide the selection of the optimal halogen for a given therapeutic application. The continued exploration of these and other halogenated indole scaffolds will undoubtedly lead to the discovery of novel and more effective medicines.
References
- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI.
- Evaluation of New Indole and Bromoindole Derivatives as pp60 Tyrosine Kinase Inhibitors. Ovid.
- A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
Sources
A Comparative Guide to the Biological Activity of Haloindoles: Structure, Function, and Experimental Validation
Introduction: The Indole Scaffold and the Power of Halogenation
The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and signaling molecules.[1][2][3] Its rigid, bicyclic aromatic system provides a versatile scaffold for interacting with a multitude of biological targets.[3] A key strategy for modulating the therapeutic potential of the indole ring is halogenation—the introduction of fluorine, chlorine, bromine, or iodine atoms. This seemingly simple modification can profoundly influence a molecule's biological activity by altering its physicochemical properties, such as lipophilicity, electron distribution, and metabolic stability.[1] The presence of a halogen can also introduce new, specific interactions with a biological target, like halogen bonding, which can significantly enhance binding affinity and selectivity.[4][5]
This guide provides a comparative analysis of the biological activities of different haloindoles, focusing on the structure-activity relationships (SAR) that govern their function. We will delve into key therapeutic areas where these compounds show promise and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers to confidently assess and compare haloindole candidates in their own laboratories.
Part 1: Comparative Biological Activities of Haloindoles
The position and identity of the halogen substituent on the indole ring are critical determinants of biological activity. Below, we compare the effects of halogenation across several key therapeutic domains.
Antimicrobial and Antifungal Activity
Halogenation is a highly effective strategy for enhancing the antimicrobial properties of indole derivatives.[6] Bromoindoles, in particular, have demonstrated significantly greater antifungal activity than their non-halogenated counterparts.[6]
-
6-Bromoindoles: This class of compounds has shown remarkable potency. For instance, 6-bromoindole itself is a potent inhibitor of mycelial growth in fungi like Botrytis cinerea and Monilinia fructicola.[6] Further derivatization of the 6-bromoindole core, such as adding polyamine chains, can lead to compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, often by causing rapid membrane permeabilization.[7] Some 6-bromoindole derivatives also act as potentiators for existing antibiotics, enhancing their efficacy against resistant bacterial strains by inhibiting key bacterial enzymes like cystathionine-γ-lyase.[8]
-
Structure-Activity Relationship (SAR) Insights:
-
Halogen Position: The location of the halogen is crucial. For NorA efflux pump inhibitors in S. aureus, a substituent at the C5 position is vital for activity, while removing it is detrimental.[9]
-
Acylation: Acylation at the C3 position of 6-bromoindole can produce a dual mechanism of action. While the parent 6-bromoindole inhibits mycelial growth, certain 3-acyl derivatives are potent inhibitors of conidial germination, suggesting different cellular targets.[6]
-
Substituent Type: For NorA inhibitors, electron-withdrawing groups like nitro or nitrile at the C5 position can retain or enhance potency, whereas carbonyl-based groups abolish activity entirely.[9]
-
Anticancer and Antiproliferative Activity
Haloindoles are extensively investigated for their anticancer properties, acting through various mechanisms including kinase inhibition, modulation of cell signaling pathways, and induction of apoptosis.[2][10]
-
7-Chloroindoles: 7-Chloroindole serves as a key intermediate in the synthesis of potential anti-cancer and anti-inflammatory drugs.[11] Its structure allows for effective modulation of biological pathways, and it can be used to create compounds that inhibit specific enzymes involved in cancer progression.[11]
-
Spirooxindoles: Halogenated spirooxindoles are a prominent class of multikinase inhibitors. By targeting kinases involved in critical signaling pathways—such as cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPK/ERK), and protein kinase B (Akt)—these compounds exhibit potent anticancer properties.[10]
-
Mechanism of Action: Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[2] Others, like the marine-derived bis-indole alkaloid fascaplysin, act as specific inhibitors of cyclin-dependent kinase-4 (CDK4) and can function as DNA intercalators.[2]
Modulation of Receptor Activity
Haloindoles can act as selective ligands for various receptors, making them valuable tools for studying neurological and metabolic diseases.[12]
-
Aryl Hydrocarbon Receptor (AhR): Halogenated indoles derived from marine sources have been identified as ligands for the AhR, a transcription factor involved in immune modulation and metabolic regulation.[12] The specific halogenation pattern can influence whether the compound acts as an agonist or antagonist and determines the persistence of the downstream signaling, which is a key factor in its therapeutic potential.[12]
-
Cannabinoid Receptor 1 (CB1): In the development of allosteric modulators for the CB1 receptor, halogenation of the indole ring plays a key role. Structure-activity relationship studies have shown that a chloro or fluoro group at the C5 position of the 1H-indole-2-carboxamide scaffold enhances the potency of these negative allosteric modulators.[13]
Part 2: Quantitative Comparison of Haloindole Activity
To facilitate direct comparison, the following table summarizes reported biological activities for representative haloindoles. Note that activity is highly dependent on the specific assay, cell line, or microbial strain used.
| Compound | Target/Assay | Activity Metric | Reported Value | Citation |
| 6-Bromoindole | Botrytis cinerea (mycelial growth) | EC₅₀ | 11.62 µg/mL | [6] |
| 6-Bromoindole | Monilinia fructicola (mycelial growth) | EC₅₀ | 18.84 µg/mL | [6] |
| Compound 45 (5-chloro-indole derivative) | CB1 Receptor Allosteric Modulation | IC₅₀ | 79 nM | [13] |
| INF55 derivative (5-nitro-2-aryl-indole) | NorA Efflux Pump Inhibition (S. aureus) | Potentiation of Berberine | > INF55 | [9] |
Part 3: Essential Experimental Protocols
The trustworthiness of any comparative analysis rests on robust and reproducible experimental data. Here, we provide detailed, self-validating protocols for assessing the key biological activities of haloindoles.
Workflow for Screening and Characterizing Haloindoles
The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel haloindole's biological activity.
Caption: A generalized workflow for haloindole drug discovery.
Protocol: In Vitro Antibacterial Susceptibility Test (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a haloindole, defined as the lowest concentration that prevents visible bacterial growth.
Causality and Self-Validation: This method is the gold standard for quantitative susceptibility testing. The inclusion of a sterile control validates the sterility of the medium and plate. The growth control (no compound) validates the viability of the bacterial inoculum and its ability to grow under the assay conditions. The positive control (known antibiotic) validates the assay's sensitivity and provides a benchmark for comparison.
Materials:
-
Test haloindoles (dissolved in DMSO, sterile-filtered)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates (U-bottom)
-
Known antibiotic (e.g., Gentamicin) as a positive control[8]
-
Sterile DMSO (vehicle control)
-
Spectrophotometer (for inoculum preparation)
-
37°C incubator
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate, pick 3-5 bacterial colonies and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is a critical step to ensure a standardized starting population. c. Dilute this suspension 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
Compound Dilution Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In the first column, add an additional 100 µL of the haloindole stock solution (e.g., at 256 µg/mL) to create a 2x starting concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to column 10. Discard 100 µL from column 10. d. This leaves column 11 for the growth control (vehicle) and column 12 for the sterility control. Add 10 µL of DMSO to the designated wells in column 11.
-
Inoculation: a. From the diluted inoculum (from step 1c), transfer 10 µL into each well from columns 1 to 11. This brings the final bacterial concentration to ~5 x 10⁵ CFU/mL and halves the compound concentrations to the final desired test range (e.g., 128 µg/mL down to 0.25 µg/mL). b. Do NOT add bacteria to column 12 (sterility control).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: a. Visually inspect the plate for turbidity. The MIC is the lowest concentration of the haloindole at which there is no visible growth (i.e., the well is clear). b. Validation Checks:
- Column 12 (Sterility Control) must be clear.
- Column 11 (Growth Control) must show distinct turbidity.
- The MIC of the positive control antibiotic should fall within its expected range for the tested strain.
Part 4: Visualizing Mechanisms of Action
Understanding how haloindoles function at a molecular level is crucial for rational drug design. The following diagram illustrates a simplified pathway for how a haloindole might act as a kinase inhibitor to control cell proliferation.
Caption: Haloindole inhibition of a CDK-mediated signaling pathway.
This diagram illustrates how a haloindole can block the activity of a Cyclin-Dependent Kinase (CDK) complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key step required for cells to progress from the G1 to the S phase of the cell cycle. Halting the cell cycle can ultimately lead to apoptosis (programmed cell death), which is a primary mechanism for many anticancer agents.[2][10]
Conclusion
Haloindoles represent a rich and diverse class of molecules with significant therapeutic potential across a wide range of diseases. As this guide has demonstrated, the biological activity of these compounds is intricately linked to the nature and position of the halogen substituent. A systematic approach to evaluating these structure-activity relationships, grounded in robust and well-controlled experimental protocols, is essential for unlocking their full potential. By understanding the causal links between chemical structure and biological function, researchers can more effectively design and develop the next generation of indole-based therapeutics.
References
- Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (n.d.). MDPI.
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.). ScienceDirect.
- 7-chloro-1H-indole | C8H6ClN. (n.d.). PubChem.
- Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. (2015). PLOS ONE.
- 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. (2018). Marine Drugs.
- 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (n.d.). MDPI.
- Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. (n.d.). ResearchGate.
- Biomedical Importance of Indoles. (2017). Molecules.
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2015). Bioorganic & Medicinal Chemistry Letters.
- Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. (2011). Journal of Medicinal Chemistry.
- Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and evaluation of biological activity of some novel indoles. (2024). World Journal of Advanced Research and Reviews.
- Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. (n.d.). MDPI.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences.
- Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. (2023). The Journal of Organic Chemistry.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2013). ACS Medicinal Chemistry Letters.
- Recent Progress in Biological Activities of Indole and Indole Alkaloids. (2016). Mini-Reviews in Medicinal Chemistry.
- Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. (1989). Carcinogenesis.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
- Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN.
- Molecular Structure and Bonding | Tunable Indoles with Bioactivity. (2022). Organic Chemistry IRL.
- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). News-Medical.net.
- Studies on the mechanism of action of halofenate. (1976). Advances in Experimental Medicine and Biology.
- Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines. (2014). Molecules.
- A promising scaffold for drug development - Indoles. (2016). European Journal of Pharmaceutical Sciences.
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). AZoM.com.
- Structure Activity Relationships. (n.d.). Drug Design Org.
- Biological activity and material applications of 7-azaindole derivatives. (n.d.). ResearchGate.
- Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. (2016). Molecules.
- The Ligand-Receptor, Binding affinity, Hydrogen bond, Bond distance,... (n.d.). ResearchGate.
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (n.d.). MDPI.
- Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. (2007). Bioorganic & Medicinal Chemistry.
- enzyme inhibitors. (2020). YouTube.
- Mechanisms of action of indole-3-carbinol as a chemopreventive agent. (1998). Biochemical Society Transactions.
- The Significance of Halogen Bonding in Ligand–Receptor Interactions. (2019). Molecules.
- 402 BCH3023 Enzyme Inhibition by Drugs. (2022). YouTube.
- The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. (2019). Molecules.
- Enzyme-Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2019). Molecules.
- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2020). Marine Drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Indole Scaffold: A Privileged Motif in Drug Discovery – A Comparative Guide to Structure-Activity Relationships
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold"[1], a term that reflects its ability to serve as a versatile template for interacting with a multitude of biological targets.[2][3] From the potent anticancer activity of vinca alkaloids to the complex neurological effects of serotonin, the indole ring system has proven to be a fertile ground for the discovery of novel therapeutics.[2][4] This guide provides an in-depth comparison of structure-activity relationships (SAR) for substituted indoles across various therapeutic areas, offering researchers, scientists, and drug development professionals a comprehensive understanding of how modifications to this core structure dictate biological function.
The Versatility of the Indole Ring: A Tale of Substitutions
The biological activity of indole derivatives is exquisitely sensitive to the nature and position of substituents on the indole ring.[2] Understanding these relationships is paramount for the rational design of new and more effective drug candidates. This guide will explore the SAR of substituted indoles in three key therapeutic areas: oncology, virology, and neuroscience.
I. Indole Derivatives as Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indole scaffold has been extensively explored for the development of potent and selective kinase inhibitors.[4][5][6]
Comparative SAR at Different Positions of the Indole Ring
The strategic placement of substituents on the indole core can dramatically influence binding affinity and selectivity for various kinases.
| Position of Substitution | General Effect on Activity | Illustrative Examples & Supporting Data | Key SAR Insights |
| N-1 | Can modulate potency and pharmacokinetic properties. | Methyl substitution at the N-1 position of certain indole-based tubulin inhibitors enhanced activity by approximately 60-fold compared to the unsubstituted analogs.[7] | The N-1 position can be modified to improve metabolic stability and cell permeability. The choice of substituent is critical and often target-dependent. |
| C-2 | Often involved in key hydrogen bonding interactions with the kinase hinge region. | Substitution at the C-2 and C-6 positions of the indole ring has led to the development of potent CDK5 inhibitors.[5][6] | The C-2 position is a crucial anchor point for many indole-based kinase inhibitors, and modifications here can significantly impact selectivity. |
| C-3 | A common site for introducing diversity and targeting specific sub-pockets of the ATP-binding site. | Derivatives with an amino-acetamide moiety at the C-3 position have shown strong anti-proliferative activities.[7] | The C-3 position offers a versatile handle for introducing a wide range of functional groups to optimize potency and selectivity. |
| C-4 | Substitution at this position has been shown to yield potent inhibitors of PI3K.[5][6] | Zhang et al. described potent PI3K inhibition through substitution at the 4th position of the indole ring.[4][5][6] | The C-4 position can be exploited to achieve selectivity for specific kinase isoforms. |
| C-5 & C-6 | Modifications can influence solubility, cell permeability, and interaction with the solvent-exposed region of the kinase. | Electron-donating groups at the C-6 position of certain indole derivatives were found to be favorable for antiviral activity, following the pattern: -OCH3 ~ -t-Bu > -OCF3 > -F.[8] | Substitutions at these positions are often used to fine-tune the physicochemical properties of the lead compound. |
Experimental Workflow: From Synthesis to Screening of Indole-Based Kinase Inhibitors
The discovery of novel indole-based kinase inhibitors typically follows a well-defined experimental workflow.
Caption: A generalized workflow for the discovery and optimization of indole-based kinase inhibitors, from chemical synthesis to in vivo evaluation.
Key Signaling Pathway: PI3K/AKT/mTOR
Many indole derivatives have been developed to target the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for indole-based kinase inhibitors.
II. Indole Derivatives as Antiviral Agents
The indole scaffold is also a prominent feature in many antiviral compounds, demonstrating activity against a range of viruses, including HIV and SARS-CoV-2.[1][9][10]
Comparative SAR of Indole-Based Antivirals
| Viral Target | Indole Scaffold Modification | Biological Activity | Key SAR Insights |
| HIV-1 Fusion (gp41) | 6-6' linked bis-indoles with benzyl substitutions. | The most active inhibitor, 6j, exhibited an EC50 of 0.2 µM against cell-cell fusion and live virus replication.[9][11] | The shape, contact surface area, and amphipathic nature of the molecule are critical for potent inhibition.[9][11] |
| SARS-CoV-2 Nsp13 Helicase | N-aryl indoles with a diketo acid (DKA) moiety. | Compounds 5c and 5h showed high inhibitory activity against the unwinding activity of Nsp13 with IC50 values of 0.26 µM and 0.21 µM, respectively.[10] | The N-aryl substitution and the diketo acid functionality are crucial for potent inhibition of the helicase activity. |
| Flavivirus NS2B-NS3 Protease | 3-carboxamide indole derivatives with bulky substituents at the C-6 position. | Showed significant activity against Dengue and Zika viruses with IC50 values in the sub-micromolar range.[8] | A bulky group at the C-6 position is more favorable than smaller groups. The 3-carboxamide is more active than the 2-carboxamide.[8] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
A standard method to evaluate the antiviral efficacy of indole derivatives is the plaque reduction assay.
Objective: To determine the concentration of a compound that inhibits viral plaque formation by 50% (EC50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Virus stock (e.g., SARS-CoV-2)
-
Substituted indole compounds
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose or methylcellulose
-
Crystal violet staining solution
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the indole compounds in DMEM.
-
Remove the growth medium from the cells and infect with the virus at a known multiplicity of infection (MOI) for 1 hour.
-
Remove the viral inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the serially diluted compounds.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
III. Indole Alkaloids in Neuroscience
The structural resemblance of the indole nucleus to endogenous neurotransmitters like serotonin has made it a rich source of compounds with activity in the central nervous system (CNS).[12] Indole alkaloids have shown potential as antidepressants, anxiolytics, and agents for treating neurodegenerative diseases.[3][12]
Comparative SAR of Indole-Based Neurological Agents
| Neurological Target | Indole Alkaloid/Derivative | Biological Effect | Key SAR Insights |
| Serotonin Receptors (5-HT) | Various natural and synthetic indole alkaloids. | Affinity for different 5-HT receptor subtypes, leading to antidepressant and anxiolytic effects.[12][13] | The specific substitution pattern on the indole ring determines the selectivity for different 5-HT receptor subtypes. |
| Nociceptin Opioid Receptor (NOP) | 2- and 3-substituted N-piperidinyl indoles. | 2-substituted indoles are NOP full agonists, while 3-substituted indoles are partial agonists.[14] | The position of substitution on the indole moiety dictates the intrinsic activity at the NOP receptor.[14] |
| Neural Stem Cell (NSC) Proliferation | Alstoscholarisines (monoterpenoid indole alkaloids). | Promoted adult NSC proliferation and differentiation.[15] | The complex polycyclic structure of these alkaloids is essential for their neurogenic activity. |
Conclusion: The Enduring Legacy and Future of Indole-Based Drug Discovery
The indole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the profound impact that subtle chemical modifications can have on biological activity. As our understanding of disease mechanisms deepens and synthetic methodologies become more sophisticated, the exploration of the chemical space around the indole nucleus will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles. The versatility of this "privileged scaffold" ensures its enduring legacy in the field of drug discovery.
References
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents Med Chem.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents Med Chem.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents Med Chem.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- Structure−Activity Relationships of New 1‐Aryl‐1H‐Indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors. PubMed Central.
- Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease.
- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul
- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ScienceDirect.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Synthesis and biological evaluation of some N-substituted indoles.
- Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflamm
- Indole-Based Compounds in the Development of Anti-Neurodegener
- Structure/activity relationships of indole derivatives.
- Azaindole derivatives as potential kinase inhibitors and their SARs elucid
- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv
- 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflamm
- Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents.
- Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. Frontiers in Pharmacology.
- Marine indole alkaloids: potential new drug leads for the control of depression and anxiety.
- Indole alkaloid. Wikipedia.
- Indole Alkaloids with New Skeleton Activating Neural Stem Cells.
Sources
- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure−Activity Relationships of New 1‐Aryl‐1H‐Indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) Marine indole alkaloids: potential new drug leads for the control of depression and anxiety (2010) | Anna J Kochanowska-Karamyan | 1773 Citations [scispace.com]
- 14. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Introduction: The Indole Scaffold and the Imperative of 3D Structural Elucidation
An In-Depth Technical Guide to the X-ray Crystallography of 4-Chloro-7-methyl-1H-indole Derivatives: A Comparative Analysis for Drug Discovery Professionals
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active natural products and its role as a versatile scaffold for the design of numerous pharmaceuticals.[1] Derivatives of indole are integral to a wide array of therapeutic agents, from anticancer drugs to neurological treatments. Among these, substituted indoles such as this compound and its analogues are of significant interest to researchers for their potential to modulate biological targets with high specificity and efficacy.[2]
For drug development professionals, a deep understanding of a molecule's three-dimensional structure is not merely academic—it is fundamental to accelerating the discovery pipeline. X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid, providing unparalleled insights into molecular conformation, stereochemistry, and the subtle non-covalent interactions that govern molecular recognition and crystal packing.[3][4][5] This guide offers a comparative analysis of the X-ray crystallography of this compound derivatives, framed from the perspective of a senior application scientist. We will explore not just the protocols, but the causality behind experimental choices, empowering researchers to leverage structural insights for rational drug design.[6]
Part 1: From Synthesis to Single Crystal – The Foundational Steps
The journey to a crystal structure begins long before the X-ray diffractometer. It starts with the synthesis of the target compound and culminates in the often-challenging task of growing a high-quality single crystal.
Synthesis of this compound Derivatives
The synthesis of substituted indoles is a well-established field, with methods like the Madelung indole synthesis offering versatile routes to various derivatives.[1] Modern approaches often involve transition-metal-catalyzed reactions, such as copper-catalyzed amidation/cyclization processes, which provide efficient pathways to the desired indole core from readily available starting materials.[1][7] The specific placement of the chloro and methyl groups on the 4- and 7-positions, respectively, can be achieved through strategic selection of substituted anilines or by direct halogenation and alkylation of the indole ring.
The Art and Science of Crystallization
Obtaining diffraction-quality crystals is frequently the most significant barrier in small-molecule crystallography.[4] The goal is to coax molecules out of the disorder of a solution and into a perfectly ordered, three-dimensional lattice. This requires careful control over parameters like solvent, temperature, and concentration to achieve slow, controlled supersaturation.
Common Crystallization Techniques for Indole Derivatives:
-
Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until crystals form. While straightforward, it may not always yield the highest quality crystals.[8]
-
Vapor Diffusion: This technique is highly effective, especially for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[8]
-
Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
Experimental Protocol: Vapor Diffusion Crystallization
Objective: To grow single crystals of a this compound derivative suitable for X-ray diffraction.
Materials:
-
Purified this compound derivative (5-10 mg)
-
A "good" solvent in which the compound is soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone)
-
An "anti-solvent" in which the compound is poorly soluble but which is miscible with the good solvent (e.g., Hexane, Pentane, Diethyl Ether)
-
Small glass vial (e.g., 0.5 mL)
-
Larger glass vial or beaker with a screw cap or sealable lid (e.g., 20 mL)
Methodology:
-
Prepare the Compound Solution: Dissolve 5-10 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 200-300 µL) in the small vial. Ensure the compound is fully dissolved.
-
Set up the Diffusion Chamber: Add 2-3 mL of the "anti-solvent" to the larger vial.
-
Initiate Diffusion: Carefully place the small, open vial containing the compound solution inside the larger vial. Ensure the solution levels are such that the two liquids do not mix directly.
-
Seal and Incubate: Tightly seal the larger vial. This creates a closed system where the anti-solvent vapor can slowly diffuse into the compound solution.
-
Patience is Key: Place the sealed setup in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator). Do not disturb the setup.
-
Monitor for Crystal Growth: Check the vial periodically over several days to weeks. High-quality crystals often appear as clear, well-defined geometric shapes.
Part 2: The X-ray Crystallography Workflow: From Diffraction to Data
Once a suitable crystal is obtained, the process of structure determination can begin. This involves a standardized workflow that translates the diffraction pattern of X-rays into a 3D model of the electron density, and ultimately, the atomic positions.[4]
Caption: Workflow for small-molecule X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Data Collection and Refinement
Objective: To solve and refine the crystal structure from a collected diffraction dataset.
Instrumentation & Software:
-
Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) equipped with a microfocus X-ray source and a modern detector.[3][9]
-
Crystallographic software suite (e.g., Olex2, SHELX, WinGX).[9][10]
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.
-
Data Collection: The mounted crystal is placed on the diffractometer. An initial set of images is used to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction patterns.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h, k, l) and intensity for each reflection.
-
Structure Solution: Using software like SHELXT, direct methods or Patterson methods are employed to solve the "phase problem" and generate an initial electron density map.[10] This initial map often reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[10] In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated geometric positions.[9]
-
Validation: The final refined model is validated by checking crystallographic R-factors (R1, wR2), the goodness of fit (GooF), and the residual electron density map. The molecular geometry (bond lengths, angles) is also checked for chemical reasonableness. The final output is a Crystallographic Information File (CIF).
Part 3: Comparative Structural Analysis of Indole Derivatives
The true power of crystallography lies in comparative analysis. By examining the structures of this compound derivatives alongside related compounds, we can discern the specific structural consequences of substituent changes.
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters for unsubstituted indole and several derivatives. This allows for an objective comparison of their fundamental crystal packing characteristics.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Indole | C₈H₇N | Orthorhombic | Pna2₁ | 7.86 | 5.66 | 14.89 | 90 | 4 | [11][12] |
| 5-Nitroindole | C₈H₆N₂O₂ | Monoclinic | P2₁/c | - | - | - | - | - | - |
| 4-Cyanoindole | C₉H₆N₂ | Monoclinic | P2₁/c | 13.56 | 3.86 | 13.91 | 108.8 | 4 | [13] |
| Ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indole -2-carbonyl)... | C₂₇H₂₅Cl₂NO₄ | Monoclinic | P2₁/n | 11.53 | 19.34 | 22.13 | 96.7 | 8 | [10] |
Note: Full unit cell data for 5-Nitroindole was not available in the provided search results. Z represents the number of molecules in the unit cell.
Key Structural Features and Intermolecular Interactions
The substituents on the indole ring—in our case, a chlorine at position 4 and a methyl at position 7—profoundly influence the molecule's electronic properties and steric profile, which in turn dictates the intermolecular interactions that stabilize the crystal lattice.
Caption: Key intermolecular interactions in substituted indole crystals.
-
Hydrogen Bonding: The N-H group of the indole is a potent hydrogen bond donor. In unsubstituted indole, the primary interaction is an N-H···π bond.[11] In derivatives with suitable acceptors, such as 5-nitroindole, strong N-H···O hydrogen bonds dominate the packing.[13] For this compound, the N-H group will seek an acceptor, which could be the nitrogen of a neighboring pyrrole ring or another electronegative atom, forming characteristic dimer or chain motifs.[14]
-
π-π Stacking: The planar, electron-rich indole system readily engages in π-π stacking interactions.[11][15] These can be face-to-face or, more commonly, slipped-stack arrangements. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group can polarize the ring system, potentially strengthening these interactions and influencing the preferred stacking geometry.
-
Halogen Bonding (XB): This is a critical and highly directional non-covalent interaction that is particularly relevant for our target molecule. Contrary to intuition, a covalently bonded halogen like chlorine can have an electropositive region, known as a "σ-hole," along the axis of the C-Cl bond.[16] This electrophilic region can interact favorably with a nucleophile, such as the lone pair on a nitrogen or oxygen atom.
-
Comparative Insight: In the crystal packing of this compound derivatives, the chlorine at the 4-position is well-positioned to form C-Cl···N or C-Cl···O halogen bonds. The strength and directionality of these bonds can be comparable to or even stronger than traditional hydrogen bonds, making them a powerful tool in crystal engineering.[17] The interplay between hydrogen bonding from the N-H group and halogen bonding from the C-Cl group will likely be a defining feature of the crystal packing, a competition that dictates the final supramolecular assembly.[18][19]
-
Part 4: Implications for Drug Discovery
The detailed structural knowledge gained from X-ray crystallography is directly applicable to the challenges faced by drug development professionals.
-
Structure-Activity Relationship (SAR) Validation: Crystallography provides the definitive 3D structure, confirming the conformation and stereochemistry of a lead compound. This allows for a precise understanding of how structural modifications, such as the addition of the chloro and methyl groups, translate into changes in biological activity.
-
Rational Drug Design: The crystal structure of a ligand like a this compound derivative, especially when co-crystallized with its biological target, reveals the specific interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) responsible for binding affinity.[6] This information is invaluable for designing next-generation analogues with improved potency and selectivity. For instance, knowing that a C-Cl···O halogen bond is critical for binding can guide the synthesis of derivatives with bromine or iodine at that position to potentially enhance this interaction.
-
Physicochemical Property Optimization: Crystal packing analysis informs on solid-state properties like solubility and stability, which are critical for drug formulation. Understanding the dominant intermolecular forces can help predict and engineer desired physical characteristics in the active pharmaceutical ingredient (API).[17]
Conclusion
X-ray crystallography is an indispensable tool in the modern drug discovery landscape. For a promising scaffold like this compound, it moves our understanding from a 2D chemical drawing to a high-resolution 3D reality. This guide has detailed the workflow from synthesis and crystallization to final structure refinement. More importantly, it has emphasized a comparative approach, illustrating how the interplay of hydrogen bonds, π-π stacking, and particularly halogen bonds, dictates the supramolecular architecture of these derivatives. By harnessing these detailed structural insights, researchers can make more informed decisions, accelerating the design and development of novel, effective therapeutics.
References
- Title: Structure and Morphology of Indole Analogue Crystals Source: ACS Omega URL:[Link]
- Title: Recent advances in small molecule refinement Source: International Union of Crystallography URL:[Link]
- Title: Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor Source: MDPI URL:[Link]
- Title: Structure and Morphology of Indole Analogue Crystals Source: PubMed Central, ACS Omega URL:[Link]
- Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Title: Crystallization process of tricyclic indole derivatives.
- Title: Guide for crystalliz
- Title: The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives Source: International Union of Crystallography URL:[Link]
- Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: PubMed Central, NIH URL:[Link]
- Title: Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus Source: PubMed Central, NIH URL:[Link]
- Title: X-ray crystallography Source: Wikipedia URL:[Link]
- Title: Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution Source: ResearchG
- Title: this compound Source: PubChem URL:[Link]
- Title: Synthesis of the 4-chloro, 6-chloro and 7-chloro indole analogue of MDMB-CHMICA Source: ResearchG
- Title: The crystal structure of ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indole-2-carbonyl)
- Title: X-Ray Crystallography of Chemical Compounds Source: PubMed Central, NIH URL:[Link]
- Title: Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes Source: ResearchG
- Title: Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes Source: MDPI URL:[Link]
- Title: Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source: MDPI URL:[Link]
- Title: development of madelung-type indole synthesis using copper-catalyzed amidation/condens
- Title: Halogen Bonding in Crystal Engineering Source: ResearchG
- Title: Halogen bonds in some dihalogenated phenols: applications to crystal engineering Source: PubMed Central URL:[Link]
- Title: Halogen Bonding beyond Crystals in Materials Science Source: The Journal of Physical Chemistry B, ACS Public
- Title: 4-Bromo-7-chloro-1H-indole Source: MySkinRecipes URL:[Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. unifr.ch [unifr.ch]
- 9. iucr.org [iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies [mdpi.com]
- 15. journals.iucr.org [journals.iucr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and organic chemistry, the purity of indole compounds is paramount. These heterocyclic structures form the backbone of numerous pharmaceuticals, agrochemicals, and signaling molecules. Consequently, rigorous purity assessment is a critical checkpoint in research, development, and quality control. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of indole compounds.
As a Senior Application Scientist, my objective is to dissect the nuances of these techniques, moving beyond a mere procedural listing to explain the underlying scientific principles that govern method selection and optimization. This guide is structured to provide not only the "how" but, more importantly, the "why," grounding every recommendation in established analytical standards and empirical data.
The Critical Choice: Understanding the Analyte
Indole and its derivatives present a unique set of analytical challenges. Their aromatic nature and the presence of the nitrogen-containing pyrrole ring influence their polarity, volatility, and thermal stability. The choice between HPLC and GC-MS fundamentally hinges on these physicochemical properties.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique ideal for a wide range of indole compounds, particularly those that are non-volatile, polar, or thermally labile.[1][2] HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for volatile and thermally stable indole compounds.[1][2] GC separates compounds in their gaseous state based on their boiling points and interaction with a stationary phase, with the mass spectrometer providing definitive identification.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Indoles
HPLC is a powerful and widely used technique for the purity analysis of a vast array of indole derivatives due to its broad applicability and high quantitative accuracy.[5][6]
The "Why": Causality in HPLC Method Development
The success of an HPLC analysis is dictated by the strategic selection of columns and mobile phases tailored to the analyte's properties. For indoles, reversed-phase (RP) HPLC is the most common approach.[5]
-
Stationary Phase Selection: C18 and C8 columns are the standard choices for reversed-phase separation of indoles.[5][7] The non-polar nature of these columns allows for the retention of the moderately polar indole ring system through hydrophobic interactions. The choice between C18 and C8 depends on the overall polarity of the indole derivative; more polar compounds may exhibit better retention and resolution on a C8 column.[8]
-
Mobile Phase Optimization: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used as the mobile phase.[5][9] The organic modifier is crucial for eluting the retained indole compounds from the column. The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase is a common practice.[5][10] This serves a dual purpose: it protonates any acidic or basic functional groups on the indole derivatives, ensuring a single ionic state and thus sharper, more symmetrical peaks. It also improves the separation by modifying the surface charge of the silica-based stationary phase.
-
Detection: The aromatic nature of the indole ring provides strong UV absorbance, making UV-Vis detectors, particularly photodiode array (PDA) detectors, highly effective for both quantification and peak purity assessment.[5][10] Wavelengths around 220 nm and 280 nm are typically monitored.[5] For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be employed, as many indole compounds are naturally fluorescent.[7][11]
Workflow for HPLC Purity Analysis
Caption: A typical workflow for the purity analysis of indole compounds using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Indoles
For indole compounds that are sufficiently volatile and thermally stable, GC-MS offers unparalleled separation efficiency and definitive structural identification.[6][12]
The "Why": Causality in GC-MS Method Development
The primary challenge in the GC-MS analysis of many indole derivatives is their inherent polarity and potential for thermal degradation.
-
The Need for Derivatization: Many indole compounds, especially those with polar functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2), are not volatile enough for direct GC analysis.[13][14] Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives.[12][13] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a widely used derivatization technique for indoles.[13] This process significantly improves chromatographic peak shape and reduces tailing.
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is typically employed for the separation of derivatized indoles.[15] These columns provide good resolution for a wide range of compounds.
-
Mass Spectrometric Detection: The mass spectrometer is a powerful detector that provides structural information by fragmenting the eluting compounds and analyzing the resulting mass-to-charge ratios.[16] This allows for the confident identification of the main indole compound and any impurities, even at trace levels.
Workflow for GC-MS Purity Analysis
Caption: A typical workflow for the purity analysis of indole compounds using GC-MS, including the crucial derivatization step.
Head-to-Head Comparison: HPLC vs. GC-MS for Indole Purity
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more "fit for purpose" based on the specific analytical challenge.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, polar, thermally labile indoles.[1][2] | Volatile, thermally stable indoles (often requiring derivatization).[1][2] |
| Sensitivity | Good, especially with fluorescence detection.[7][11] | Excellent, particularly in Selected Ion Monitoring (SIM) mode.[1] |
| Selectivity | High, determined by column and mobile phase chemistry. | Very high, based on both chromatographic retention and mass fragmentation patterns. |
| Identification Power | Based on retention time comparison with standards; PDA provides spectral confirmation. | Definitive identification through mass spectral library matching.[17] |
| Sample Preparation | Generally simpler: dissolve and filter.[5] | Often requires a derivatization step, which can be time-consuming.[12][13] |
| Throughput | Can be high with modern UHPLC systems. | Can be lower due to longer run times and sample preparation. |
| Cost | HPLC systems are generally less expensive to purchase and operate.[1] | GC-MS systems have a higher initial cost and maintenance expenses. |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[18] Method validation is a core requirement of regulatory bodies and is essential for ensuring data integrity.[19][20] Key validation parameters, as outlined in the International Council for Harmonisation (ICH) guidelines, include:[21][22]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18]
-
Accuracy: The closeness of the test results to the true value.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis of Indole-3-Acetic Acid
This protocol outlines a standard reversed-phase HPLC method for determining the purity of Indole-3-Acetic Acid (IAA).
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (≥98%).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).[5][10]
-
Standard Preparation: Accurately weigh and dissolve IAA in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Data Analysis: Calculate the purity by determining the area percentage of the main IAA peak relative to the total area of all peaks in the chromatogram.
Protocol 2: GC-MS Purity Analysis of Indole
This protocol describes a GC-MS method for the purity analysis of the parent compound, indole, which is sufficiently volatile for direct analysis without derivatization.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[15]
Reagents:
-
Dichloromethane (GC grade).
-
Indole standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of indole in dichloromethane at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.[6]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[15]
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the indole peak by its retention time and mass spectrum. Determine purity by calculating the area percentage of the indole peak relative to the total ion chromatogram (TIC) area of all peaks.
Conclusion and Recommendations
The selection of an analytical technique for the purity determination of indole compounds is a critical decision that directly impacts the quality and reliability of research and development outcomes.
-
HPLC is the method of choice for the vast majority of indole derivatives , especially in a pharmaceutical context, due to its versatility in handling a wide range of polarities and its robustness for quantitative analysis.[4][5] It is particularly well-suited for non-volatile and thermally sensitive molecules.
-
GC-MS should be reserved for volatile and thermally stable indole compounds .[1][2] Its strength lies in its exceptional sensitivity and its power for definitive impurity identification.[6] When derivatization is required, the added complexity of sample preparation must be considered.
Ultimately, a comprehensive approach may involve the use of both techniques. HPLC can be used for routine purity testing and quantification, while GC-MS or the more advanced Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the structural elucidation of unknown impurities.[5][17] Adherence to rigorous method validation protocols, such as those outlined by the ICH, is non-negotiable to ensure the generation of trustworthy and scientifically sound data.[19][21]
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. USP.
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent.
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.
- LCGC International. Are You Sure You Understand USP <621>? LCGC International.
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed.
- Tusell, J. M., Artigas, F., Suñol, C., Martínez, E., & Gelpí, E. (1984). Comparison of high-performance liquid chromatography and gas chromatography-mass spectrometry for the analysis of indole-3-acetic acid in brain tissue. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 338–344.
- Yong, K. S., Lim, J. J., & Wong, J. W. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(1), 109.
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate.
- Li, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(8), 755–761.
- van der Westhuizen, L., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 103-108.
- ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate.
- Kowalczyk, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in a Greenhouse and in vitro. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(1), 154-161.
- ResearchGate. [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. ResearchGate.
- Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184–187.
- de Jong, W. H., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 65(11), 1433–1442.
- Chen, Y. C., et al. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. Journal of Chromatography B, 988, 53–58.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
- Aijiren. HPLC or GC-MS: Which Technique is Best for Your Needs? Aijiren.
- News. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News.
- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Birkemeyer, C., et al. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 10(9), 1034-1052.
- ICH. Validation of Analytical Procedures Q2(R2). ICH.
- Chemistry For Everyone. What Is Derivatization In GC-MS? YouTube.
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA.
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. EMA.
- Ed-knovate. Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube.
- Ito, H., et al. (2021). Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Journal of the American Chemical Society, 143(4), 1860–1867.
Sources
- 1. amptechfl.com [amptechfl.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
- 10. mdpi.com [mdpi.com]
- 11. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. notulaebotanicae.ro [notulaebotanicae.ro]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. database.ich.org [database.ich.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. ema.europa.eu [ema.europa.eu]
Differentiating Chloro-Methyl-Indole Isomers: A Senior Application Scientist's Guide to Analytical Techniques
For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. In the landscape of heterocyclic compounds, chloro-methyl-indoles represent a class of structures with significant potential in medicinal chemistry. However, the subtle differences in the positions of the chloro and methyl substituents on the indole scaffold can lead to vastly different biological activities. This guide provides an in-depth comparison of key analytical techniques for the successful differentiation of these challenging isomers, grounded in both theoretical principles and practical, field-proven insights.
The Challenge of Isomeric Differentiation
Constitutional isomers of chloro-methyl-indoles share the same molecular formula and, consequently, the same nominal mass. This inherent similarity necessitates the use of sophisticated analytical techniques that can probe the unique electronic and steric environments created by the specific arrangement of the chloro and methyl groups on the indole ring. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques (GC and HPLC) for the effective differentiation of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for the unambiguous structural determination of organic molecules, including the differentiation of isomers. Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei.
The Underlying Principle: Chemical Environment and Electronic Effects
The position of the electron-withdrawing chlorine atom and the electron-donating methyl group on the indole ring creates a unique electronic environment for each proton and carbon atom. This results in distinct chemical shifts (δ) in the NMR spectrum. For instance, a proton or carbon nucleus in closer proximity to the electronegative chlorine atom will be deshielded and resonate at a higher chemical shift (downfield). Conversely, the electron-donating effect of the methyl group will cause nearby nuclei to be more shielded, resulting in a lower chemical shift (upfield).
Furthermore, the coupling patterns (spin-spin splitting) observed in ¹H NMR spectra provide valuable information about the connectivity of protons, allowing for the definitive assignment of substituent positions.
Comparative ¹H and ¹³C NMR Data for Chloro-Methyl-Indole Isomers
The following table summarizes the experimentally determined ¹H and ¹³C NMR data for two representative chloro-methyl-indole isomers: 5-chloro-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole. These data, obtained in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer, highlight the distinct spectral fingerprints of each isomer.[1]
| Isomer | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |
| 5-Chloro-3-methyl-1H-indole | 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H) | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 |
| 6-Chloro-3-methyl-1H-indole | 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H) | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 |
Analysis of the Data:
-
¹H NMR: The aromatic protons of the two isomers exhibit distinct chemical shifts and coupling patterns, allowing for their clear differentiation. For example, the proton at the 4-position of the 5-chloro isomer appears as a doublet at 7.57 ppm, while the corresponding proton in the 6-chloro isomer is not present.
-
¹³C NMR: The carbon chemical shifts are also highly sensitive to the substituent positions. The different electronic environments result in a unique set of resonances for each isomer.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the chloro-methyl-indole isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program to obtain singlets for all carbon signals.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. While isomers of chloro-methyl-indole will have the same molecular ion peak, their fragmentation patterns under electron ionization (EI) can differ, providing a basis for differentiation.
The Underlying Principle: Isomer-Specific Fragmentation
Upon electron ionization, the chloro-methyl-indole molecule forms a radical cation (M⁺•) which then undergoes fragmentation. The positions of the chloro and methyl groups influence the stability of the resulting fragment ions. For example, the loss of a methyl radical (•CH₃) or a chlorine atom (•Cl) can lead to the formation of characteristic fragment ions. The relative abundance of these fragments will depend on the stability of the resulting carbocations, which is influenced by the substituent positions.
Expected Fragmentation Patterns
-
Molecular Ion (M⁺•): All isomers will exhibit a molecular ion peak corresponding to the molecular weight of chloro-methyl-indole. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 pattern.
-
Loss of a Methyl Radical ([M-15]⁺): The cleavage of the methyl group will result in a fragment ion with a mass 15 units less than the molecular ion. The propensity for this fragmentation may vary depending on the stability of the resulting indolyl cation.
-
Loss of a Chlorine Atom ([M-35]⁺ and [M-37]⁺): The loss of a chlorine atom will lead to fragment ions with masses 35 or 37 units less than the molecular ion.
-
Ring Cleavage: The indole ring itself can undergo fragmentation, leading to a complex pattern of lower mass ions. The positions of the substituents will influence the pathways of this ring cleavage.
Experimental Protocol for GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like chloro-methyl-indoles, as it combines the separation power of GC with the detection capabilities of MS.
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet in split or splitless mode.
-
Temperature Program: A typical temperature program would start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all isomers.
-
-
MS Detection:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
-
Chromatographic Techniques: Separating the Inseparable
Chromatography is the cornerstone of separation science and is indispensable for the analysis of isomeric mixtures. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be optimized to achieve the separation of chloro-methyl-indole isomers.
The Underlying Principle: Differential Partitioning
The separation of isomers in chromatography is based on their differential partitioning between a stationary phase and a mobile phase. The subtle differences in polarity, volatility, and steric hindrance among the chloro-methyl-indole isomers can be exploited to achieve separation.
-
In GC: Isomers with lower boiling points and weaker interactions with the stationary phase will elute earlier. The position of the substituents can influence the molecule's volatility and its interaction with the stationary phase.
-
In HPLC: In reversed-phase HPLC, more polar isomers will have weaker interactions with the non-polar stationary phase and will elute earlier. The position of the chloro and methyl groups affects the overall polarity of the molecule.
Gas Chromatography (GC) for Isomer Separation
GC is particularly well-suited for the separation of volatile and thermally stable compounds like chloro-methyl-indoles.
Key Considerations for Method Development:
-
Column Selection: A mid-polarity column, such as a DB-17 (50% phenyl-methylpolysiloxane), or a more polar column containing a cyano-propyl phase, may offer better selectivity for these isomers compared to a non-polar column.
-
Temperature Programming: A slow temperature ramp will generally provide better resolution between closely eluting isomers.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a versatile technique that can be used for both analytical and preparative-scale separation of isomers.
Key Considerations for Method Development:
-
Column Selection: A C18 column is a common starting point for reversed-phase HPLC. For enhanced selectivity, a phenyl-hexyl or a pentafluorophenyl (PFP) column can be beneficial due to their ability to engage in π-π and dipole-dipole interactions with the indole ring.
-
Mobile Phase Optimization: The composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) can be adjusted to optimize the separation. The pH of the mobile phase can also be a critical parameter, as it can affect the ionization state of the indole nitrogen.
Expected Elution Order
The elution order of chloro-methyl-indole isomers in both GC and HPLC is difficult to predict without experimental data. However, some general trends can be anticipated:
-
In GC, isomers with greater steric hindrance around the polar N-H group may have weaker interactions with the stationary phase and elute earlier.
-
In reversed-phase HPLC, isomers with the chloro and methyl groups in positions that increase the overall polarity of the molecule are expected to elute earlier.
Summary and Recommendations
The differentiation of chloro-methyl-indole isomers requires a multi-technique approach for confident identification.
| Technique | Principle of Differentiation | Strengths | Limitations |
| NMR Spectroscopy | Unique chemical environments of ¹H and ¹³C nuclei. | Unambiguous structure elucidation. | Lower sensitivity compared to MS. |
| Mass Spectrometry | Isomer-specific fragmentation patterns. | High sensitivity; provides molecular weight information. | Fragmentation patterns can be complex and may not always be unique. |
| Chromatography (GC/HPLC) | Differential partitioning between stationary and mobile phases. | Excellent for separating isomers in a mixture. | Requires reference standards for positive identification. |
Recommended Workflow for Isomer Differentiation:
-
Initial Screening by GC-MS or LC-MS: To determine the number of isomers present in a mixture and to obtain initial structural clues from the mass spectra.
-
Method Development for Chromatographic Separation: Optimize the GC or HPLC method to achieve baseline separation of all isomers.
-
Isolation of Individual Isomers: If necessary, use preparative HPLC or flash chromatography to isolate each isomer.
-
Unambiguous Structure Elucidation by NMR: Acquire ¹H and ¹³C NMR spectra for each isolated isomer to confirm its structure. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for definitive assignments.
By combining the strengths of these powerful analytical techniques, researchers and scientists can confidently differentiate between the challenging isomers of chloro-methyl-indoles, ensuring the integrity and quality of their scientific endeavors.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-Chloro-7-methyl-1H-indole
As a Senior Application Scientist, my goal is to provide you with a comprehensive, actionable guide that goes beyond mere instruction to instill a deep understanding of the chemical's nature and the rationale behind its proper handling. This document is designed to ensure the safety of laboratory personnel and the protection of our environment. 4-Chloro-7-methyl-1H-indole, as a halogenated heterocyclic compound, requires a specific and meticulous disposal pathway. This guide will provide the essential logistical and safety information to manage this process effectively.
Part 1: Hazard Profile and Immediate Safety Protocols
Understanding the inherent risks of a compound is the foundation of its safe management. While comprehensive toxicological data for this compound may be limited, its structure as a chlorinated indole derivative allows us to infer a hazard profile that demands respect and caution.
Inferred Hazards: Based on data from structurally similar compounds, this compound should be handled as a substance that is:
-
An irritant to the skin, eyes, and respiratory system.[1][2]
-
Potentially harmful if swallowed and toxic upon skin contact.
-
Very toxic to aquatic life, making environmental release a significant concern.
Upon thermal decomposition, such as in a fire, it can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride.[3]
Immediate Personal Protective Equipment (PPE) Mandate: Before handling this compound in any capacity—including for disposal—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, use a face shield in addition to goggles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.[3]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during potential spill scenarios, a chemically resistant apron is recommended.[1]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]
Chemical and Hazard Data Summary
| Property | Value | Source |
| Chemical Name | This compound | PubChem[4] |
| CAS Number | 61258-70-6 | PubChem[4] |
| Molecular Formula | C₉H₈ClN | PubChem[4] |
| Molecular Weight | 165.62 g/mol | PubChem[4] |
| Primary Hazard | Irritant | Matrix Scientific[1] |
| Key Disposal Class | Halogenated Organic Compound | ETH Zürich[5] |
Part 2: The Core Directive: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as a halogenated organic waste .[5][6]
Causality:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) specifically regulates halogenated organic compounds (HOCs).[7][8] Mixing them with non-halogenated waste can cause the entire container to be classified as a more stringently regulated and expensive waste stream.
-
Disposal Technology: The standard and environmentally preferred disposal method for chlorinated organics is high-temperature incineration.[9][10] These specialized incinerators are equipped with "scrubbers" designed to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[9][11] Disposing of chlorinated waste through a facility not equipped for it can lead to the release of acid gases and other pollutants into the atmosphere.[11]
-
Solvent Recovery: Non-halogenated solvent waste is often recycled or reused for energy recovery. Contamination with halogenated compounds makes this recovery process unsuitable, increasing overall disposal costs and environmental footprint.[6]
Part 3: Step-by-Step On-Site Waste Accumulation Protocol
This protocol outlines the procedural steps for safely collecting and storing this compound waste within the laboratory prior to its final disposal.
-
Container Selection:
-
Use only designated, leak-proof, and chemically compatible waste containers. High-density polyethylene (HDPE) containers are a suitable choice.[5]
-
The container must be clearly and explicitly labeled as "HALOGENATED ORGANIC WASTE ".
-
List all contents, including "this compound" and any solvents used. An accurate declaration is a legal requirement.[5]
-
-
Waste Collection:
-
Collect all materials contaminated with this compound, including residual solids, solutions, and contaminated consumables (e.g., weighing paper, pipette tips), in this dedicated container.
-
If the compound is in a solvent, pour the liquid waste carefully into the container using a funnel to prevent spillage on the container's exterior.[5]
-
Solid waste should be added in a manner that avoids generating dust.
-
-
Safe Storage:
-
Keep the waste container tightly sealed when not in use.[5]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[5]
-
Store the container in a designated, well-ventilated secondary containment area, such as a safety cabinet or within a laboratory fume hood.[5] This minimizes exposure risk and contains potential leaks.
-
Part 4: Final Disposal Pathway: Incineration
The terminal step for this waste stream is destruction via a licensed hazardous waste management company. Insist that the vendor utilizes high-temperature incineration for halogenated organic materials.
The Incineration Process:
-
Decomposition: At high temperatures (e.g., 800°-1500° C), the organic structure of this compound is broken down.[9][11]
-
Conversion: The chlorine atom is primarily converted to hydrogen chloride (HCl) gas. Other byproducts include carbon dioxide, water, and nitrogen.[9][11]
-
Scrubbing: The hot exhaust gases are passed through a scrubbing system, where a basic solution (e.g., aqueous sodium hydroxide) neutralizes the HCl, preventing its release into the atmosphere.[9]
-
Final Release: Only the cleaned, non-hazardous gases are released.
This method offers complete and permanent disposal, which is vastly superior to obsolete and environmentally damaging practices like ground burial.[9]
Disposal Workflow Diagram
Caption: Decision workflow for this compound disposal.
Part 5: Emergency Response
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3]
-
Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a sealed, labeled container for disposal as halogenated waste.[3][10] Do not allow the spill to enter drains or waterways.[3]
By adhering to this guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- Process for Disposal of Chlorinated Organic Residues.ACS Publications.
- This compound.PubChem, National Center for Biotechnology Information.
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
- Process for the incineration of chlorinated organic materials.Google Patents.
- Indole Safety Data Sheet.Sigma-Aldrich.
- Hazardous Waste Reduction.University of California, Santa Barbara - Environmental Health and Safety.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.Electronic Code of Federal Regulations (eCFR).
- 4-Chloro-3-methyl-7-azaindole Material Safety Data Sheet.BOC Sciences.
- 7-Chloro-2-methyl-1H-indole Material Safety Data Sheet.Capot Chemical.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.California Code of Regulations.
- Initial List of Hazardous Air Pollutants with Modifications.US Environmental Protection Agency.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. aksci.com [aksci.com]
- 3. capotchem.com [capotchem.com]
- 4. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. tandfonline.com [tandfonline.com]
- 10. capotchem.cn [capotchem.cn]
- 11. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-7-methyl-1H-indole
Welcome to your essential safety and handling guide for 4-Chloro-7-methyl-1H-indole. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the recommended personal protective equipment (PPE) and handling protocols. Our objective is to build a self-validating system of safety in your laboratory, ensuring that every interaction with this compound is grounded in expertise and caution.
While specific toxicological data for this compound is not extensively published, the principles of chemical safety dictate that we treat it with the caution afforded to its class of substituted and chlorinated indoles. Indole derivatives can be harmful if swallowed, toxic upon skin contact, and cause significant skin and eye irritation[1]. A safety data sheet for the related compound 7-Chloro-1H-indole classifies it as causing skin, eye, and respiratory irritation, and being harmful if swallowed, inhaled, or on contact with skin[2]. Therefore, a comprehensive approach to PPE is not just recommended; it is imperative.
Hazard Profile and GHS Classification
To establish a baseline for our safety protocols, we infer the hazard profile of this compound from structurally related compounds. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for understanding these risks[3][4][5].
Anticipated GHS Pictograms:
| Pictogram | Hazard Class | Description |
| Acute Toxicity (Dermal) | GHS06: Indicates that the substance can be toxic or fatal in contact with skin[3]. | |
| Acute Toxicity (Oral), Skin & Eye Irritation, Respiratory Irritation | GHS07: Warns of harmful effects upon ingestion, and potential for skin, eye, and respiratory irritation[2][3][6][7]. | |
| Hazardous to the Aquatic Environment | GHS09: Indicates the substance is toxic to aquatic life[3]. |
Key Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.[7]
-
H311: Toxic in contact with skin.
-
H400: Very toxic to aquatic life.
Understanding these potential hazards is the first step in creating a safe handling workflow. The causality is clear: because the compound is presumed to be toxic on contact and an irritant, our primary goal is to establish robust barriers to exposure.
Core Directive: Personal Protective Equipment (PPE)
Your PPE is the final barrier between you and the chemical. Its selection and use should be deliberate and informed by the compound's hazard profile. Below is a summary of the required PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required when splashing is possible.[1][8] | Protects eyes and face from splashes of the chemical or solvents, which can cause serious irritation[1][9]. |
| Skin and Body | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[1] | Prevents accidental skin contact with a substance presumed to be toxic upon absorption[1]. |
| Hand Protection | Chemically resistant nitrile gloves are the minimum requirement. For extended handling or when working with stock quantities, consider double-gloving or using thicker, heavy-duty nitrile gloves.[1][10] | Protects hands from direct contact. Proper glove removal technique is critical to prevent cross-contamination[11]. |
| Respiratory | A NIOSH-approved respirator may be required if engineering controls are insufficient, during spill cleanup, or when handling powders outside of a containment system. The need must be determined by a formal risk assessment.[1][7] | Prevents inhalation of aerosols or fine powders that can cause respiratory irritation[2][6]. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed as a self-validating system. Each step logically follows from the last, creating a workflow that inherently minimizes risk.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[7].
-
Verify Engineering Controls: Before starting, ensure the fume hood is functioning correctly. The sash should be kept at the lowest practical height.
-
Assemble Materials: Place all necessary equipment—glassware, reagents, and a dedicated waste container—inside the fume hood before introducing the compound. This minimizes movement in and out of the containment area.
-
Emergency Equipment Check: Confirm that a safety shower and an eyewash station are readily accessible and unobstructed[1][12].
Handling the Compound
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.
-
Weighing: If handling the solid form, weigh it inside the fume hood. Use anti-static weighing paper or a tared container to prevent dispersal of the powder. Avoid creating dust[1][11].
-
Dissolving: When making solutions, add the solid to the solvent slowly. Keep the container covered as much as possible to prevent splashes or aerosol generation.
-
Transfers: Use Luer-lock syringes and needles for liquid transfers to prevent accidental disconnections and spills[13].
-
Cleanliness: Keep the work area clean and organized to prevent spills. Immediately clean up any minor drips or residues using a solvent-moistened cloth, which should then be disposed of as hazardous waste.
Workflow Diagram: Safe Handling of this compound
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. era-environmental.com [era-environmental.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. pppmag.com [pppmag.com]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
- 13. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
